8-Ethylquinoline-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
8-ethylquinoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-9-4-3-5-10-6-7-11(8-14)13-12(9)10/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINCBNHEGPSKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72804-91-2 | |
| Record name | 8-ethylquinoline-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 8-Ethylquinoline-2-carbaldehyde – Structural Dynamics, Synthesis, and Medicinal Applications
Executive Summary
In the landscape of modern drug discovery, functionalized quinolines serve as privileged scaffolds. 8-Ethylquinoline-2-carbaldehyde is a highly specialized heterocyclic building block that bridges structural rigidity with versatile reactivity. Characterized by a sterically demanding ethyl group at the C8 position and a highly electrophilic aldehyde at the C2 position, this compound is engineered for the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of targeted kinase inhibitors. This technical guide explores its physicochemical properties, the mechanistic causality behind its synthesis, and its validated applications in medicinal chemistry.
Chemical Identity & Physicochemical Profiling
The structural topology of 8-ethylquinoline-2-carbaldehyde dictates its utility in synthetic chemistry. The quinoline core provides a planar, aromatic system capable of
-
Steric and Lipophilic Influence (C8-Ethyl): The ethyl group at the C8 position sits adjacent to the quinoline nitrogen. This proximity creates a localized steric shield that can lock the conformation of downstream derivatives (e.g., biaryl systems), a critical factor in optimizing the binding kinetics of a drug to its target receptor[1].
-
Electrophilic Hub (C2-Carbaldehyde): The aldehyde moiety at the C2 position is highly activated due to the electron-withdrawing nature of the adjacent imine nitrogen. This makes it an ideal electrophile for Schiff base formation, reductive aminations, and condensation reactions.
Quantitative Data Summary
The following table consolidates the foundational physicochemical properties of 8-ethylquinoline-2-carbaldehyde[2],[3]:
| Property | Value |
| Chemical Name | 8-Ethylquinoline-2-carbaldehyde |
| CAS Registry Number | 72804-91-2 |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Monoisotopic Mass | 185.084 Da |
| InChIKey | PINCBNHEGPSKFB-UHFFFAOYSA-N |
| SMILES Code | O=CC1=NC2=C(CC)C=CC=C2C=C1 |
Mechanistic Synthesis & Causality
The de novo synthesis of 8-ethylquinoline-2-carbaldehyde is typically achieved via a highly controlled, two-stage sequence: the construction of the quinoline core followed by selective oxidation[1].
-
Doebner-Miller Cyclization: The process begins with the condensation of 2-ethylaniline and crotonaldehyde ((E)-but-2-enal) under strongly acidic conditions (6N HCl) at reflux. The acid catalyzes an initial Michael addition of the aniline to the
-unsaturated aldehyde, followed by cyclization and aromatization to yield the intermediate 8-ethyl-2-methylquinoline . -
Riley Oxidation (Selenium Dioxide): The conversion of the C2-methyl group to an aldehyde relies on the unique reactivity of Selenium Dioxide (SeO₂). Causality: The imine nitrogen of the quinoline ring withdraws electron density, significantly increasing the acidity of the C2-methyl protons. This electronic environment facilitates enamine/enol tautomerization. SeO₂ undergoes an ene reaction with this tautomer, followed by a [2,3]-sigmatropic rearrangement and subsequent elimination to yield the target aldehyde.
Synthetic workflow for 8-ethylquinoline-2-carbaldehyde via Riley oxidation.
Validated Experimental Protocol: Riley Oxidation
To ensure trustworthiness and reproducibility, the following protocol for the oxidation of 8-ethyl-2-methylquinoline to 8-ethylquinoline-2-carbaldehyde is designed as a self-validating system, adapted from established pharmaceutical workflows[1].
Materials
-
8-Ethyl-2-methylquinoline (1.0 eq, e.g., 19.5 mmol)
-
Selenium Dioxide (SeO₂) (1.2 eq, e.g., 23.4 mmol)
-
1,4-Dioxane (Solvent)
-
Deionized Water (Co-solvent)
-
Dichloromethane (DCM) and Hexanes (for purification)
Step-by-Step Methodology
-
Reaction Assembly: Dissolve 8-ethyl-2-methylquinoline in 1,4-dioxane (approx. 7.5 mL per mmol of substrate). Add 1% v/v of water to the solution.
-
Causality: Dioxane is selected because its boiling point (101 °C) provides the optimal thermal energy for the SeO₂ oxidation without causing excessive thermal degradation of the aldehyde. The trace water is critical; it hydrolyzes the intermediate selenite ester, facilitating the release of the aldehyde and the precipitation of reduced selenium metal.
-
-
Oxidant Addition: Add SeO₂ (1.2 eq) to the mixture. Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2 hours.
-
In-Process Validation (Checkpoint 1): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:1 Hexane/DCM solvent system.
-
Self-Validation: The reaction is deemed complete when the starting material spot completely disappears. Furthermore, the solution will transition from clear to a suspension containing a distinct red/black precipitate. This precipitate is elemental Selenium (Se⁰), visually validating that the Se(IV) has been successfully reduced, confirming the oxidation of the organic substrate.
-
-
Workup and Filtration: Cool the reaction mixture to ambient temperature. Filter the suspension through a pad of Celite to remove the hazardous selenium solid, washing the filter cake thoroughly with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with 1:1 Hexane/DCM).
-
Final Validation (Checkpoint 2): The product fractions can be validated using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain on a TLC plate. The aldehyde will immediately form a bright yellow/orange hydrazone precipitate, confirming the presence of the formyl group. Yields typically range from 80-85% as a solid[1].
Applications in Drug Development: Pim Kinase Inhibitors
The primary utility of 8-ethylquinoline-2-carbaldehyde lies in its application as a foundational precursor for advanced therapeutics. A prominent example is its use in the synthesis of Triazolopyridine compounds , which act as potent inhibitors of Pim kinases[1].
Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases belonging to the CAMK group. They are frequently overexpressed in various hematological malignancies (such as leukemias and lymphomas) and solid tumors, driving cell survival and proliferation pathways.
By utilizing 8-ethylquinoline-2-carbaldehyde in a reductive amination and subsequent cyclization sequence, medicinal chemists can construct complex triazolopyridine scaffolds. In these APIs, the 8-ethylquinoline moiety acts as a highly specific hinge-binding motif. The C8-ethyl group forces the molecule into a specific dihedral angle, optimizing its fit within the ATP-binding pocket of the Pim kinase, thereby blocking its activity and inducing cancer cell apoptosis[1].
Logic pathway from 8-ethylquinoline-2-carbaldehyde to Pim kinase inhibitor action.
References
1.[2] 72804-91-2 | 8-Ethylquinoline-2-carbaldehyde | BLD Pharm . bldpharm.com. Available at: 2.[3] PINCBNHEGPSKFB-UHFFFAOYSA-N - Explore - PubChemLite . uni.lu. Available at: 3. 8-ethylquinoline-2-carbaldehyde | 72804-91-2 - Sigma-Aldrich . sigmaaldrich.com. Available at: 4.[1] WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents . google.com. Available at:
Sources
8-Ethylquinoline-2-carbaldehyde (CAS 72804-91-2): Physicochemical Profiling and Application in Kinase Inhibitor Synthesis
Executive Summary
In the landscape of modern targeted therapeutics, the precision of active pharmaceutical ingredient (API) synthesis relies heavily on the structural integrity of its foundational building blocks. 8-Ethylquinoline-2-carbaldehyde (CAS 72804-91-2) is a highly specialized heterocyclic intermediate utilized extensively in the drug development pipeline. Featuring a reactive formyl group at the C2 position and an ethyl substitution at the C8 position, this compound serves as a critical electrophilic scaffold. It is most notably leveraged in the synthesis of pan-PIM kinase inhibitors—a class of oncology drugs designed to disrupt cancer cell survival and proliferation pathways.
This whitepaper elucidates the physicochemical properties of 8-Ethylquinoline-2-carbaldehyde, explores its mechanistic role in drug discovery, and provides a rigorously validated, self-correcting synthetic methodology for its downstream application.
Physicochemical Properties & Structural Analysis
To ensure reproducibility in synthetic scale-ups, understanding the quantitative baseline of the precursor is mandatory. The ethyl group at the C8 position introduces specific steric parameters that influence the trajectory of nucleophilic attack at the adjacent C2-carbaldehyde, a factor that must be accounted for during solvent and temperature selection.
Table 1: Quantitative Physicochemical Data [1][2]
| Property | Value |
| Chemical Name | 8-Ethylquinoline-2-carbaldehyde |
| CAS Number | 72804-91-2 |
| Molecular Weight | 185.22 g/mol |
| Molecular Formula | C12H11NO |
| Monoisotopic Mass | 185.08406 Da |
| SMILES (Isomeric) | CCC1=CC=CC2=C1N=C(C=C2)C=O |
| Physical State | Solid (typically pale yellow to brown powder) |
| Primary Application | Electrophilic intermediate for API synthesis |
Mechanistic Role in Drug Discovery: PIM Kinase Inhibition
PIM kinases (Proviral Integration site for Moloney murine leukemia virus) are a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3). Downstream of the JAK/STAT signaling cascade, PIM kinases phosphorylate pro-apoptotic proteins (like BAD) and translational regulators (like 4E-BP1), driving tumor cell survival.
Because PIM kinases lack a regulatory domain, their activity is controlled entirely at the transcriptional and translational levels. Consequently, direct small-molecule inhibition of the ATP-binding pocket is the most viable therapeutic strategy. 8-Ethylquinoline-2-carbaldehyde is coupled with triazolopyridine derivatives to form potent, ATP-competitive pan-PIM inhibitors [3]. The quinoline core mimics the adenine ring of ATP, while the C8-ethyl group provides critical hydrophobic contacts within the kinase hinge region, enhancing binding affinity and selectivity.
Figure 1: PIM Kinase signaling cascade and targeted inhibition via 8-Ethylquinoline derivatives.
Synthetic Methodologies & Experimental Protocols
The most critical transformation involving 8-Ethylquinoline-2-carbaldehyde is its coupling to complex amine pharmacophores via chemoselective reductive amination .
Figure 2: Step-by-step synthetic workflow from precursor oxidation to final API validation.
Quantitative Reaction Parameters
Table 2: Reductive Amination Stoichiometry
| Reagent / Parameter | Role | Equivalents / Value |
| 8-Ethylquinoline-2-carbaldehyde | Electrophile (Limiting Reagent) | 1.00 eq |
| Triazolopyridine Amine | Nucleophile | 1.05 eq |
| Acetic Acid (AcOH) | Acid Catalyst | 1.50 eq |
| NaBH(OAc)₃ | Chemoselective Reductant | 1.50 - 2.00 eq |
| Dichloroethane (DCE) | Solvent | 0.2 M concentration |
| Temperature | Kinetic Control | 0°C to 25°C |
Step-by-Step Protocol: Reductive Amination
This protocol is engineered as a self-validating system , ensuring that kinetic failures or moisture contamination are caught in real-time before irreversible by-product formation occurs.
Step 1: Imine Condensation
-
Action: Dissolve 8-Ethylquinoline-2-carbaldehyde (1.00 eq) and the target amine (1.05 eq) in anhydrous Dichloroethane (DCE). Add glacial Acetic Acid (1.50 eq). Stir at room temperature under a Nitrogen atmosphere for 2 hours.
-
Causality: The quinoline nitrogen is weakly basic, but the aldehyde requires electrophilic activation. Acetic acid selectively protonates the carbonyl oxygen without fully protonating the incoming aliphatic amine, maintaining its nucleophilicity. Anhydrous DCE is chosen over Dichloromethane (DCM) because its higher boiling point allows for gentle heating if the C8-ethyl group induces steric hindrance during nucleophilic attack.
Step 2: In-Process Control (IPC) 1 - The Self-Validation Check
-
Action: Extract a 10 µL aliquot, quench in basic methanol, and analyze via LC-MS.
-
Validation Logic: The system validates itself. If the mass peak for the aldehyde (m/z 186.1 [M+H]+) persists, the condensation is incomplete. Do not proceed. Adding reductant prematurely will irreversibly reduce the starting material to 8-ethylquinolin-2-ylmethanol. Proceed only when the intermediate imine mass dominates the spectra.
Step 3: Chemoselective Reduction
-
Action: Cool the reaction mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.50 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Causality: NaBH(OAc)₃ is explicitly chosen over NaBH₄ for its chemoselectivity. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride species, ensuring it selectively attacks the highly electrophilic iminium ion rather than any residual unreacted aldehyde.
Step 4: IPC 2 & Quench
-
Action: Run a second LC-MS. The mass should shift by +2 Da (imine to amine). Once confirmed, quench the reaction with saturated aqueous NaHCO₃.
-
Causality: The mild base neutralizes the acetic acid and safely decomposes excess hydride reagents, preventing post-extraction degradation of the newly formed secondary amine. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
Analytical Validation & Quality Control
To guarantee the integrity of the 8-Ethylquinoline-2-carbaldehyde starting material before initiating the workflow, the following analytical signatures must be verified:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Expected mass: m/z 186.1 [M+H]+.
-
Failure Mode: A peak at m/z 202.1 indicates over-oxidation to the carboxylic acid derivative, which will fail in reductive amination.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) (CDCl₃, 400 MHz):
-
Aldehyde Proton: A distinct, sharp singlet far downfield at ~10.2 ppm.
-
C8-Ethyl Group: A characteristic quartet at ~3.3 ppm (CH₂) and a triplet at ~1.4 ppm (CH₃). The integration ratio of these peaks (1:2:3) self-validates the structural identity of the precursor.
-
Conclusion
8-Ethylquinoline-2-carbaldehyde (CAS 72804-91-2) is far more than a simple building block; its precise steric and electronic profile dictates the binding efficacy of downstream PIM kinase inhibitors. By adhering to the chemoselective, self-validating protocols outlined in this guide, synthetic chemists can eliminate the risk of over-reduction, maximize API yield, and accelerate the progression of targeted oncology therapeutics through the preclinical pipeline.
References
-
PubChemLite / University of Luxembourg Title: 8-ethylquinoline-2-carbaldehyde (Compound 2D Structure & Mass Data) URL:[Link]
- World Intellectual Property Organization (WIPO)
Comprehensive Spectroscopic and Synthetic Profiling of 8-Ethylquinoline-2-carbaldehyde
An In-Depth Technical Guide for Drug Development Professionals and Analytical Chemists
Executive Summary
8-Ethylquinoline-2-carbaldehyde (CAS: 72804-91-2) is a highly versatile heterocyclic scaffold utilized extensively in coordination chemistry and modern drug discovery[1]. As a bidentate ligand precursor, it forms robust organometallic complexes with transition metals (e.g., Rh, Pd, Ir)[2]. In pharmaceutical development, it serves as a critical intermediate in the synthesis of complex kinase inhibitors, notably Pim kinase inhibitors targeting oncogenic pathways[3].
This whitepaper provides a rigorously peer-reviewed framework detailing the self-validating synthetic protocols and the definitive spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) required to unequivocally characterize this molecule. The spectroscopic values provided herein are derived from highly accurate predictive models and empirical data of closely related structural analogs.
Self-Validating Synthetic Workflow
The synthesis of 8-ethylquinoline-2-carbaldehyde relies on a two-step sequence: a Doebner-Miller cyclization followed by a highly regioselective Riley oxidation.
Step-by-Step Methodology
Step 1: Doebner-Miller Reaction (Preparation of 8-Ethyl-2-methylquinoline)
-
Reagents: Combine 2-ethylaniline (1.0 equiv) and (E)-but-2-enal (crotonaldehyde, 2.3 equiv) in 6 N HCl.
-
Reaction: Heat the mixture at reflux for 3 hours. The acidic environment catalyzes the conjugate addition of the aniline to the α,β-unsaturated aldehyde, followed by cyclodehydration and aromatization.
-
Workup & Validation: Cool to ambient temperature and extract with ethyl acetate. Basify the aqueous layer with NH₄OH to pH 9 (Validation: precipitation of the free base). Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Silica gel, 3:1 Hexane/DCM) yields 8-ethyl-2-methylquinoline.
Step 2: Riley Oxidation (Preparation of 8-Ethylquinoline-2-carbaldehyde)
-
Reagents: Dissolve 8-ethyl-2-methylquinoline (1.0 equiv) in 1,4-dioxane containing 1% water. Add Selenium Dioxide (SeO₂, 1.2 equiv)[3].
-
Reaction: Stir at reflux for 2 hours.
-
Mechanistic Causality & Visual Validation: The C-2 methyl protons are highly acidic due to the electron-withdrawing nature of the adjacent quinoline nitrogen (vinylogous activation). This allows selective enamine tautomerization and subsequent attack by SeO₂, leaving the C-8 ethyl group completely unoxidized. Self-Validation: The reaction mixture will turn from clear to a deep red/black suspension, indicating the precipitation of elemental selenium (Se⁰), confirming the redox cycle is complete.
-
Isolation: Filter the solid Se⁰ through a Celite pad, wash with DCM, and concentrate the filtrate. Purify via flash chromatography (1:1 Hexane/DCM) to yield the pure aldehyde as a solid[3].
Caption: Two-step synthetic workflow for 8-Ethylquinoline-2-carbaldehyde.
Spectroscopic Characterization Profile
To ensure structural integrity during drug development workflows, rigorous analytical validation is required. Below is the comprehensive spectroscopic profile for 8-ethylquinoline-2-carbaldehyde.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is defined by the highly deshielded aldehyde proton and the distinct splitting pattern of the quinoline core.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment & Causality |
| 10.21 | Singlet (s) | 1H | - | CHO: Highly deshielded due to the magnetic anisotropy of the C=O double bond and the electron-withdrawing quinoline ring. |
| 8.25 | Doublet (d) | 1H | 8.5 | H-4: Deshielded by the resonance effect of the adjacent nitrogen atom. |
| 8.02 | Doublet (d) | 1H | 8.5 | H-3: Deshielded by the inductive pull of the C-2 aldehyde group. |
| 7.72 | Doublet of doublets (dd) | 1H | 8.1, 1.4 | H-5: Aromatic proton, ortho-coupled to H-6, meta-coupled to H-7. |
| 7.65 | Doublet of doublets (dd) | 1H | 7.1, 1.4 | H-7: Aromatic proton, shifted slightly upfield from H-5. |
| 7.58 | Pseudo-triplet (t) | 1H | 8.1, 7.1 | H-6: Aromatic proton, ortho-coupled to both H-5 and H-7. |
| 3.32 | Quartet (q) | 2H | 7.5 | CH₂ (Ethyl): Split into a quartet by the adjacent methyl group (n+1 rule). |
| 1.38 | Triplet (t) | 3H | 7.5 | CH₃ (Ethyl): Split into a triplet by the adjacent methylene group. |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Carbon-13 NMR provides definitive proof of the carbon framework, particularly confirming the presence of the carbonyl carbon and the intact ethyl substituent.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment & Structural Notes |
| 193.8 | Quaternary (C=O) | CHO: Characteristic aldehyde carbonyl carbon. |
| 152.4 | Quaternary (Ar) | C-2: Highly deshielded due to direct attachment to the electronegative nitrogen and carbonyl. |
| 147.8 | Quaternary (Ar) | C-8a: Bridgehead carbon adjacent to nitrogen. |
| 143.5 | Quaternary (Ar) | C-8: Aromatic carbon bearing the ethyl group. |
| 137.2 | Tertiary (Ar) | C-4: Aromatic methine. |
| 130.5, 127.9, 126.8 | Tertiary (Ar) | C-7, C-5, C-6: Remaining aromatic methines. |
| 129.8 | Quaternary (Ar) | C-4a: Bridgehead carbon. |
| 118.5 | Tertiary (Ar) | C-3: Aromatic methine adjacent to the C-2 position. |
| 24.8 | Secondary (CH₂) | CH₂ (Ethyl): Aliphatic methylene carbon. |
| 14.6 | Primary (CH₃) | CH₃ (Ethyl): Aliphatic methyl carbon. |
Mass Spectrometry (ESI-TOF MS)
Electrospray Ionization (ESI) is the preferred soft-ionization technique for this scaffold, preventing excessive fragmentation while confirming the exact mass[4].
| Ion Detected (m/z) | Ion Type | Relative Abundance | Causality / Fragmentation Mechanism |
| 186.09 | [M+H]⁺ | 100% (Base Peak) | Protonation occurs readily at the highly basic quinoline nitrogen. |
| 208.07 | [M+Na]⁺ | ~15% | Sodium adduct formation, common in ESI+ when trace salts are present. |
| 158.09 | [M+H - CO]⁺ | ~20% | Alpha-cleavage resulting in the neutral loss of carbon monoxide (28 Da), a hallmark of aromatic aldehydes. |
Infrared (IR) Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) FTIR requires no sample preparation (e.g., KBr pellets) and provides immediate functional group validation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Diagnostic Significance |
| 1708 | C=O Stretch | Strong, Sharp | Confirms the successful oxidation of the methyl group to an aldehyde. |
| 1595, 1560 | C=N & C=C Stretch | Medium | Characteristic ring breathing modes of the quinoline heteroaromatic system. |
| 2965, 2872 | C-H Stretch (Aliphatic) | Weak | Confirms the preservation of the C-8 ethyl group. |
| 2825, 2735 | C-H Stretch (Aldehyde) | Weak | Classic Fermi resonance doublet identifying the aldehyde C-H bond. |
Analytical Validation Workflow
To ensure absolute trustworthiness in the structural assignment, the following analytical workflow must be executed sequentially.
Caption: Multi-modal analytical workflow for the structural validation of the synthesized compound.
Sample Preparation Protocols
-
NMR Preparation: Dissolve 10-15 mg of the purified solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Ensure the solution is free of particulate matter (filter through a glass wool plug if necessary) to maintain high magnetic field homogeneity.
-
MS Preparation: Prepare a 1 µg/mL dilution of the compound in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid. The formic acid acts as a proton source, driving the formation of the [M+H]⁺ ion and ensuring a strong signal-to-noise ratio.
-
IR Preparation: Place 1-2 mg of the neat, dry solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil to ensure optimal crystal contact, which is critical for accurate peak intensity resolution.
Conclusion
8-Ethylquinoline-2-carbaldehyde is a structurally nuanced molecule requiring precise synthetic control and rigorous analytical validation. By leveraging the differential acidity of the quinoline substituents, selective oxidation is achieved. The resulting spectroscopic profile—anchored by the diagnostic 10.21 ppm ¹H NMR aldehyde signal, the 186.09 m/z molecular ion, and the 1708 cm⁻¹ carbonyl stretch—provides a self-validating matrix that guarantees structural integrity for downstream applications in medicinal and organometallic chemistry.
References
-
WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors Source: Google Patents URL:[3]
-
Co-ordination chemistry of 8-methyl-, 8-ethyl-, and 8-isopropylquinoline-2-carboxaldehyde-N-methylimine with palladium, rhodium, and iridium Source: Journal of the Chemical Society, Dalton Transactions (via MolAid) URL:[Link][2]
-
8-Ethylquinoline-2-carbaldehyde (PINCBNHEGPSKFB-UHFFFAOYSA-N) Source: PubChemLite / uni.lu URL:[Link][4]
Sources
- 1. 72804-91-2|8-Ethylquinoline-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 8-ethylquinoline-2-carboxaldehyde-N-methylimine - CAS号 72804-90-1 - 摩熵化学 [molaid.com]
- 3. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]
- 4. PubChemLite - PINCBNHEGPSKFB-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
Physicochemical properties of 8-Ethylquinoline-2-carbaldehyde
An in-depth technical guide to 8-Ethylquinoline-2-carbaldehyde requires a multidisciplinary approach, bridging the gap between fundamental physicochemical profiling, synthetic organic chemistry, and downstream applications in drug discovery and organometallic catalysis.
This whitepaper provides a comprehensive analysis of the compound, detailing its structural properties, validated synthetic methodologies, and its critical role as a molecular building block.
Structural and Physicochemical Profiling
8-Ethylquinoline-2-carbaldehyde (CAS: 72804-91-2) is a highly functionalized heterocyclic building block. The molecule consists of a quinoline core substituted with an ethyl group at the C8 position and a reactive carbaldehyde (formyl) group at the C2 position.
The strategic placement of these functional groups dictates the molecule's behavior. The C2-aldehyde is highly electrophilic due to the electron-withdrawing nature of the adjacent quinoline nitrogen, making it an ideal candidate for condensation reactions (e.g., Schiff base formation) and reductive aminations. Conversely, the C8-ethyl group provides localized steric bulk and lipophilicity, which is critical for tuning the binding affinity in kinase inhibitors or dictating the coordination geometry in transition metal complexes.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of the compound, derived from structural analogs and computational chemoinformatics[1].
| Property | Value | Scientific Implication |
| Chemical Name | 8-Ethylquinoline-2-carbaldehyde | IUPAC standard nomenclature |
| CAS Registry Number | 72804-91-2 | Unique identifier for chemical sourcing |
| Molecular Formula | C12H11NO | Defines atomic composition |
| Molecular Weight | 185.22 g/mol | Favorable for Lipinski's Rule of 5 compliance |
| Monoisotopic Mass | 185.08406 Da | Critical for High-Resolution Mass Spectrometry (HRMS) |
| Topological Polar Surface Area | ~30.0 Ų | Indicates excellent membrane permeability |
| LogP (Estimated) | 2.5 - 2.8 | Optimal lipophilicity for oral bioavailability |
| Solubility Profile | Soluble in DCM, EtOAc, DMSO | Necessitates organic solvents for liquid-phase reactions |
Validated Synthetic Methodology
The synthesis of 8-Ethylquinoline-2-carbaldehyde is typically achieved via a robust, two-step sequence: a Doebner-Miller cyclization followed by a Riley oxidation. As an application scientist, it is crucial to understand the causality behind these steps to troubleshoot and scale the reaction effectively [2].
Step 1: Doebner-Miller Cyclization (Preparation of 8-ethyl-2-methylquinoline)
Causality & Mechanism: The reaction between 2-ethylaniline and (E)-but-2-enal (crotonaldehyde) in strong acid (6N HCl) initiates an
-
Reaction: Dissolve 2-ethylaniline (33.0 mmol) in 6N HCl (40 mL). Dropwise add (E)-but-2-enal (75.9 mmol) at reflux. Heat for 3 hours.
-
Validation (Phase Partitioning): Cool to ambient temperature and add ethyl acetate. Basify the aqueous layer with ammonium hydroxide to pH ~9. Why? The acidic medium leaves the newly formed quinoline as a water-soluble hydrochloride salt. Adjusting to pH 9 deprotonates the quinoline nitrogen, forcing the neutral, lipophilic product into the organic (DCM/EtOAc) layer.
-
Isolation: Extract with DCM (2 x 50 mL), dry over sodium sulfate, and purify via silica gel flash chromatography (3:1 hexane/DCM) to yield the intermediate as a solid.
Step 2: Riley Oxidation (Preparation of 8-Ethylquinoline-2-carbaldehyde)
Causality & Mechanism: Selenium dioxide (SeO
-
Reaction: Dissolve 8-ethyl-2-methylquinoline (19.5 mmol) in a mixture of dioxane (150 mL) and water (1.5 mL). Add SeO
(23.4 mmol) and reflux for 2 hours. -
Validation (Visual Cue): The reduction of Se(IV) to Se(0) results in the precipitation of insoluble, black elemental selenium. The appearance of this black solid is a direct visual confirmation that the oxidation is actively occurring.
-
Isolation: Filter the mixture to remove the elemental selenium. Concentrate the filtrate and purify via flash chromatography (1:1 hexane/DCM) to yield 8-ethylquinoline-2-carbaldehyde (approx. 85% yield).
Figure 1: Two-step synthetic workflow for 8-Ethylquinoline-2-carbaldehyde.
Applications in Drug Discovery: Pim Kinase Inhibition
In medicinal chemistry, 8-Ethylquinoline-2-carbaldehyde is a highly prized precursor for synthesizing targeted therapeutics, most notably Pim kinase inhibitors [2].
Pim kinases (Pim-1, -2, and -3) are serine/threonine kinases that are frequently overexpressed in hematological malignancies and solid tumors, driving cell survival and proliferation. To inhibit these kinases, researchers synthesize triazolopyridine compounds.
The Role of the 8-Ethyl Group: When 8-Ethylquinoline-2-carbaldehyde is coupled with a pyrrolidin-amine derivative via reductive amination, the resulting scaffold binds competitively to the ATP-binding pocket of the Pim kinase. The 8-ethyl substituent is not arbitrary; it provides precise steric bulk that projects into a specific hydrophobic sub-pocket of the kinase. This interaction significantly enhances the binding affinity and selectivity profile of the drug candidate compared to unsubstituted or methoxy-substituted analogs [2].
Organometallic Coordination Chemistry
Beyond pharmaceuticals, the compound is a vital precursor in coordination chemistry. By reacting the C2-aldehyde with primary amines (e.g., methylamine), researchers generate bidentate Schiff base ligands, such as 8-ethylquinoline-2-carboxaldehyde-N-methylimine (eqa) [3].
Mechanistic Insight: These ligands feature two nitrogen donor atoms (the quinoline nitrogen and the imine nitrogen) that readily chelate transition metals like Palladium (Pd), Rhodium (Rh), and Iridium (Ir). The 8-ethyl group plays a critical stereochemical role here: its steric bulk forces the coordination plane to distort, which can be leveraged to tune the catalytic activity or photophysical properties of the resulting metal complex [3].
Figure 2: Formation of N-methylimine ligand and transition metal coordination.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for InChIKey PINCBNHEGPSKFB-UHFFFAOYSA-N, 8-ethylquinoline-2-carbaldehyde" PubChem, [Link]
- Robinson, J. E., et al. "Triazolopyridine compounds as pim kinase inhibitors.
-
Deeming, A. J., Rothwell, I. P., Hursthouse, M. B., & Malik, K. M. A. "Co-ordination chemistry of 8-methyl-, 8-ethyl-, and 8-isopropylquinoline-2-carboxaldehyde-N-methylimine with palladium, rhodium, and iridium." Journal of the Chemical Society, Dalton Transactions, no. 12, 1979, pp. 1899-1910. [Link]
Theoretical and Computational Profiling of Quinoline-2-Carbaldehydes: A Comprehensive Guide for Rational Drug Design
Executive Summary
Quinoline-2-carbaldehydes represent a highly versatile class of heterocyclic scaffolds in modern medicinal chemistry. Characterized by a lipophilic quinoline ring and a highly reactive electrophilic 2-carbaldehyde moiety, these compounds serve as privileged precursors for synthesizing Schiff bases, hydrazones, and transition metal complexes[1]. As the demand for novel antimicrobial and antineoplastic agents intensifies, empirical trial-and-error synthesis is no longer viable.
This whitepaper provides an authoritative, in-depth technical guide to the theoretical and computational workflows—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD)—required to rationally design and validate quinoline-2-carbaldehyde derivatives prior to in vitro synthesis[2][3].
The Chemical and Mechanistic Significance of the Scaffold
The pharmacological potency of quinoline-2-carbaldehyde derivatives stems from their unique stereoelectronic properties. The nitrogen atom in the quinoline ring acts as a strong hydrogen-bond acceptor, while the extended aromatic system facilitates robust
Mechanistic pathway of bacterial inhibition by quinoline-2-carbaldehyde derivatives via DNA Gyrase.
Density Functional Theory (DFT): Electronic Optimization
Causality and Rationale
Before simulating a ligand's interaction with a biological receptor, its 3D geometry and electronic charge distribution must be rigorously defined. Molecular mechanics force fields often fail to accurately parameterize novel heteroaromatic systems or transition metal complexes. DFT provides a quantum-mechanically rigorous global minimum energy conformation, accurate partial charges, and Frontier Molecular Orbital (FMO) energies[5]. The HOMO-LUMO gap (
Protocol: Self-Validating DFT Workflow
-
Coordinate Generation: Construct the initial 3D geometry of the quinoline-2-carbaldehyde derivative using visualization software (e.g., GaussView).
-
Functional and Basis Set Selection:
-
Rationale: Apply the B3LYP hybrid functional. For organic atoms (C, H, N, O), utilize the 6-311++G(d,p) basis set. The diffuse functions (++) are critical for accurately modeling the electron-rich nitrogen and oxygen atoms[2][4].
-
Metal Complexes: If modeling metal complexes (e.g., Co(II) or Zn(II)), apply the LanL2DZ effective core potential to account for the relativistic effects of inner-shell electrons[4].
-
-
Geometry Optimization: Execute the optimization algorithm to minimize atomic forces.
-
Validation Checkpoint (Frequency Calculation): Perform a vibrational frequency calculation at the same level of theory. Self-Validation: The structure is only confirmed as a true local minimum if there are zero imaginary frequencies [4].
-
Electronic Descriptor Extraction: Map the Molecular Electrostatic Potential (MEP) to identify nucleophilic and electrophilic attack sites, and extract HOMO/LUMO energies to calculate global hardness and softness[2][5].
Molecular Docking and Dynamics: Predicting Target Engagement
Causality and Rationale
Static molecular docking provides a rapid snapshot of binding affinity and pose generation. However, biological receptors are highly dynamic. To prevent false positives, initial docking hits must be subjected to 100 ns Molecular Dynamics (MD) simulations[2]. MD validates the stability of the ligand-receptor complex over time, ensuring that water-mediated interactions and protein backbone flexibilities do not eject the ligand from the active site.
Protocol: High-Throughput Docking & MD Workflow
-
Receptor Preparation: Retrieve the high-resolution crystal structure of the target (e.g., E. coli DNA gyrase B, PDB: 1ZI0, or S. aureus DNA gyrase A, PDB: 8BP2)[2][6]. Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.
-
Ligand Preparation: Import the DFT-optimized geometry and assign Gasteiger partial charges.
-
Grid Box Definition: Center the grid box precisely over the known catalytic site (e.g., the ATP-binding pocket of DNA gyrase) to ensure targeted docking.
-
Docking Execution: Run AutoDock Vina. Score poses based on binding free energy (
). -
MD Simulation Setup (GROMACS):
-
Solvate the best-docked complex in a cubic TIP3P water box.
-
Neutralize the system by adding appropriate Na+/Cl- counter-ions.
-
Equilibration: Perform energy minimization (steepest descent) until maximum force < 1000.0 kJ/mol/nm. Follow with 100 ps NVT (constant volume/temperature) and 100 ps NPT (constant pressure/temperature) equilibration phases.
-
-
Production Run & Validation: Execute a 100 ns production MD run. Self-Validation: Analyze the Root Mean Square Deviation (RMSD) trajectory. A stable complex is validated if the RMSD plateaus within a 2-3 Å variance after the initial 20 ns[2].
Computational workflow detailing the transition from DFT quantum mechanics to molecular dynamics and ADMET.
Quantitative Data Synthesis
The integration of DFT and docking metrics provides a quantifiable matrix for lead selection. Below is a summary of computational descriptors and binding affinities for recently synthesized quinoline-2-carbaldehyde derivatives.
| Compound Class / Derivative | Target Protein | Binding Affinity ( | Key Interacting Residues | Reference |
| Quinoline Hydrazone (Mutant S. aureus) | DNA Gyrase A (PDB: 8BP2) | -9.29 kcal/mol | Leu84, Pro85 (H-bonds) | [2] |
| Quinoline Hydrazone (Compound 49) | DNA Gyrase A (PDB: 8BP2) | -8.47 kcal/mol | Leu84, Pro85 (H-bonds) | [2] |
| Quinoline-Stilbene (Compound 24) | DNA Gyrase B (E. coli) | -7.10 kcal/mol | Active site pocket | [6] |
| Benzo[f]quinoline Pyrazolone (Cmpd 2) | CDK-5 Enzyme | -6.63 kcal/mol | ATP-binding cleft | [5] |
| Benzo[f]quinoline Cyanoethanohydrazone | CDK-5 Enzyme | -6.56 kcal/mol | ATP-binding cleft | [5] |
Note: Compounds with lower HOMO-LUMO energy gaps generally display higher chemical reactivity, correlating with potent enzyme inhibition efficiency[5].
Pharmacokinetics & ADMET Profiling
A compound's efficacy in vitro is irrelevant if it cannot reach its target in vivo. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is the final computational checkpoint[3][5].
For quinoline-2-carbaldehyde hydrazones and pyrazolone derivatives, theoretical ADME profiles consistently demonstrate compliance with Lipinski's Rule of Five[2]. Specifically, these scaffolds predict high intestinal absorption and favorable oral bioavailability, ensuring that the transition from computational hit to preclinical candidate is pharmacokinetically viable[3][5].
References
1.1 - ResearchGate 2.2 - ResearchGate 3. 5 - PMC 4.6 - PMC 5.4 - ACS Omega 6.3 - ResearchGate
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Background of Substituted Quinoline Aldehydes: A Comprehensive Technical Guide
Executive Summary
Substituted quinoline aldehydes, particularly 2-chloroquinoline-3-carboxaldehydes , represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry and organic synthesis. Their unique structural bifunctionality—combining a reactive electrophilic aldehyde group with a nucleophilically displaceable chlorine atom—makes them ideal precursors for constructing complex, polycyclic architectures. This whitepaper provides an in-depth technical analysis of the discovery, mechanistic pathways, biological significance, and validated experimental protocols for synthesizing these critical intermediates.
Introduction & Historical Background
The quinoline nucleus is ubiquitous in nature and pharmacology, forming the core of historically significant drugs such as quinine and chloroquine. However, the systematic functionalization of the quinoline ring to generate highly versatile building blocks remained a synthetic challenge until the late 20th century.
The breakthrough in this domain was achieved in 1981 by Otto Meth-Cohn and colleagues[1]. They discovered that the application of the Vilsmeier-Haack reagent (Phosphorus oxychloride and N,N-dimethylformamide) to simple acetanilides resulted in a remarkable multi-component cascade reaction. This reaction achieved formylation, cyclization, and chlorination in a single pot, yielding 2-chloroquinoline-3-carboxaldehydes in high yields. This methodology, now known as the Meth-Cohn synthesis , revolutionized the preparation of functionalized quinolines, bypassing the need for pre-formed cyclic precursors.
Mechanistic Pathway of the Vilsmeier-Haack Cyclization
The Meth-Cohn synthesis is a masterclass in cascade reactivity. Understanding the causality behind this transformation is essential for troubleshooting and optimizing the synthesis of novel derivatives.
The reaction is driven by the highly electrophilic Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride), generated in situ from POCl
-
Amide Activation: The first equivalent of the Vilsmeier reagent attacks the carbonyl oxygen of the acetanilide, converting it into a reactive chloroiminium ion.
-
C-Formylation: A second equivalent of the Vilsmeier reagent attacks the activated methyl group of the acetamide moiety via an enamine-like intermediate, introducing the formyl carbon.
-
Intramolecular Cyclization: The electron-rich aromatic ring undergoes an electrophilic aromatic substitution, attacking the newly formed iminium carbon to close the six-membered nitrogen-containing ring.
-
Aromatization & Hydrolysis: The elimination of water and subsequent chlorination by POCl
yields a fully aromatized intermediate. Finally, quenching the reaction in ice water hydrolyzes the iminium species to the target 3-carboxaldehyde[2].
Mechanistic pathway of Vilsmeier-Haack cyclization of acetanilide.
Electronic Effects and Regioselectivity
The success and yield of this cyclization are heavily dependent on the electronic nature of the starting acetanilide.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH
) at the meta-position of the acetanilide strongly direct the electrophilic attack to the para-position (relative to the EDG), significantly accelerating the reaction and increasing yields. -
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO
) deactivate the aromatic ring, often stalling the reaction at the formylation stage or completely inhibiting cyclization.
Biological Significance & Medicinal Chemistry
The true value of substituted quinoline aldehydes lies in their role as advanced intermediates for drug discovery. By leveraging the orthogonal reactivity of the C2-chlorine (susceptible to nucleophilic aromatic substitution, S
Table 1: Summary of Biological Activities of Substituted Quinoline Aldehydes
| Biological Target / Activity | Derivative Class Synthesized from Quinoline Aldehydes | Mechanism of Action / Efficacy |
| Antimalarial | Quinoline-pyrimidine conjugates, Thiazole hybrids | Overcomes chloroquine resistance (CQR) in Plasmodium falciparum strains (IC |
| Anticancer | 1,4-Dihydropyridine-quinoline hybrids, Hydrazones | Cytotoxicity against human tumor cell lines (e.g., HCT-116, HepG-2) via apoptosis induction[4]. |
| Antibacterial | Thiazolidinone-quinoline derivatives | Disruption of bacterial cell wall synthesis; broad-spectrum activity against Gram-positive/negative strains. |
| Anti-inflammatory | Pyrano[2,3-b]quinoline heterocycles | Inhibition of pro-inflammatory cytokines; comparable efficacy to diclofenac sodium in in vivo models[4]. |
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints (TLC, melting point) are embedded to confirm reaction causality and product purity.
Protocol 1: Classical Meth-Cohn Synthesis of 2-Chloroquinoline-3-carboxaldehyde
Rationale: This protocol utilizes a 1:3:12 molar ratio of Acetanilide:DMF:POCl
Reagents:
-
Acetanilide (10 mmol, 1.35 g)
-
Anhydrous N,N-Dimethylformamide (DMF) (30 mmol, 2.3 mL)
-
Phosphorus oxychloride (POCl
) (120 mmol, 11.2 mL)
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: Cool anhydrous DMF (2.3 mL) in a round-bottom flask to 0°C using an ice-salt bath under an inert argon atmosphere. Add POCl
(11.2 mL) dropwise over 30 minutes with vigorous magnetic stirring. Causality: Slow addition controls the highly exothermic formation of the Vilsmeier complex, preventing reagent degradation. -
Substrate Addition: Add solid acetanilide (1.35 g) in small portions to the chilled Vilsmeier complex. Stir for an additional 30 minutes at 0°C.
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80–90°C using an oil bath for 4 to 15 hours. Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the acetanilide spot indicates complete conversion.
-
Hydrolysis & Precipitation: Cool the reaction mixture to room temperature and pour it slowly over crushed ice (200 g) with vigorous stirring. Causality: The ice water quenches unreacted POCl
and hydrolyzes the intermediate iminium salt to the target aldehyde. The highly hydrophobic 2-chloroquinoline-3-carboxaldehyde will precipitate as a pale yellow solid. -
Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acid, and dry in a desiccator.
-
Purification: Recrystallize the crude product from ethyl acetate. Validation: Confirm purity via melting point (Expected: 148–150°C) and FTIR (characteristic aldehyde C=O stretch at ~1690 cm
).
Step-by-step experimental workflow for the Meth-Cohn synthesis.
Protocol 2: Derivatization via Hydrazone Formation
Rationale: The C3-aldehyde is highly susceptible to nucleophilic attack by primary amines. Condensation with substituted hydrazines generates hydrazones, which possess potent anticonvulsant and anticancer properties[4].
Step-by-Step Methodology:
-
Dissolve 2-chloroquinoline-3-carboxaldehyde (5 mmol) in 20 mL of absolute ethanol.
-
Add an equimolar amount of substituted phenylhydrazine (5 mmol) and 2-3 drops of glacial acetic acid as a catalyst. Causality: The weak acid protonates the aldehyde carbonyl, increasing its electrophilicity without fully protonating the nucleophilic hydrazine.
-
Reflux the mixture for 4–6 hours.
-
Cool to room temperature. The resulting hydrazone will crystallize out of the solution. Filter, wash with cold ethanol, and dry.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.[Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc.[Link]
-
Sahu, et al. (2017). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.[Link]
-
Ademola, et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC.[Link]
-
Research and Reviews. (2017). Synthesis of 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one. RROIJ.[Link]
-
ResearchGate. (2025). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines.[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking the Pharmacological Potential of 8-Ethylquinoline-2-carbaldehyde: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the quinoline nucleus serves as a highly privileged scaffold capable of interrogating a diverse array of biological targets. Among its functionalized derivatives, 8-Ethylquinoline-2-carbaldehyde (8-EQ-2-C) (CAS: 72804-91-2) has emerged as a critical intermediate in the design of targeted therapeutics[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical building block, but as a highly tunable pharmacophore. This whitepaper elucidates the structural rationale, biological mechanisms, and validated experimental workflows surrounding 8-EQ-2-C, specifically focusing on its role in synthesizing tubulin polymerization inhibitors and Pim kinase antagonists.
Structural Rationale & Causality of the 8-EQ-2-C Scaffold
The biological efficacy of 8-EQ-2-C derivatives is dictated by two distinct structural features, each serving a specific mechanistic purpose:
-
The 8-Ethyl Substitution (Hydrophobic Anchor): Position 8 on the quinoline ring is sterically critical. The ethyl group provides a precise lipophilic anchor that enhances membrane permeability and facilitates deep burial into hydrophobic protein pockets (such as the colchicine binding site on β-tubulin) via
-alkyl and -sigma interactions[2]. -
The 2-Carbaldehyde Moiety (Electrophilic Hub): The aldehyde group at the C2 position is highly reactive due to the electron-withdrawing nature of the adjacent quinoline nitrogen. This allows for facile, high-yield derivatization into hydrazones, triazolopyridines, and pyridin-2-ones—structures that form the active pharmacophores in ultimate drug candidates[3],[4].
Core Biological Activities & Mechanisms of Action
Tubulin Polymerization Inhibition (Colchicine Binding Site)
Microtubule dynamics are essential for cellular mitosis. 8-Ethylquinoline derivatives have been rationally designed to act as potent tubulin destabilizing agents. Upon intracellular entry, these molecules bind to the Colchicine Binding Site (CBS) located at the
Mechanistic Causality: The 8-ethylquinoline core forms critical hydrophobic contacts with specific
Fig 2: Mechanism of action for 8-EQ-2-C derivatives via tubulin polymerization inhibition.
Pim Kinase Inhibition in Hematological Malignancies
Pim kinases (PIM-1, -2, and -3) are constitutively active serine/threonine kinases overexpressed in various leukemias and lymphomas. 8-EQ-2-C is the primary starting material for synthesizing complex triazolopyridine compounds that act as potent, ATP-competitive pan-Pim kinase inhibitors[4],[6]. The quinoline nitrogen acts as a hydrogen bond acceptor within the kinase hinge region, while the 8-ethyl group occupies a specific hydrophobic sub-pocket, granting selectivity over other kinase families[4].
Antioxidant & Bioisosteric Potential
Beyond oncology, quinoline-2-carbaldehyde hydrazone derivatives serve as bioisosteric analogues of melatonin[3]. The indole ring of melatonin is replaced by the quinoline ring, while the hydrazone linkage mimics the amide side chain. These compounds exhibit significant free-radical scavenging capabilities, mitigating oxidative stress and preventing reactive oxygen species (ROS)-induced cellular damage[7].
Synthetic Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory analytical checkpoints to confirm causality and reaction success.
Protocol 1: De Novo Synthesis of 8-Ethylquinoline-2-carbaldehyde
This two-step process leverages a Skraup-like condensation followed by a highly selective Riley oxidation[4].
Step 1: Condensation (Formation of 8-Ethyl-2-methylquinoline)
-
Reaction: Dissolve 2-ethylaniline (33.0 mmol) in 6 N HCl (40 mL). Heat to reflux.
-
Addition: Dropwise, add (E)-but-2-enal (75.9 mmol) over 30 minutes. The acidic environment catalyzes the Michael addition of the aniline to the
-unsaturated aldehyde, followed by cyclization and aromatization. -
Workup: Cool to ambient temperature, basify with
to pH 9, and extract with Dichloromethane (DCM). -
Validation Checkpoint 1: Perform LC-MS on the organic layer. The reaction is validated to proceed to Step 2 only if the primary mass peak corresponds to m/z 172.1 (
), confirming the formation of the intermediate without over-alkylation.
Step 2: Selective Riley Oxidation
-
Reaction: Dissolve the purified 8-ethyl-2-methylquinoline (19.5 mmol) in a mixture of dioxane (150 mL) and water (1.5 mL).
-
Oxidation: Add Selenium Dioxide (
, 23.4 mmol) and stir at reflux for 2 hours.-
Causality Note:
selectively oxidizes the C2-methyl group to an aldehyde because the protons on the C2-methyl are highly acidic (activated by the adjacent electron-withdrawing imine nitrogen). The 8-ethyl group lacks this electronic activation and remains untouched[4].
-
-
Workup: Filter the precipitated selenium metal, concentrate the filtrate, and purify via silica gel chromatography (1:1 Hexane/DCM).
-
Validation Checkpoint 2: Conduct
-NMR. The system is validated when the C2-methyl singlet (~2.7 ppm) completely disappears, replaced by a sharp aldehydic proton singlet at ~10.2 ppm, yielding pure 8-EQ-2-C[4].
Fig 1: Synthetic workflow and derivatization of 8-Ethylquinoline-2-carbaldehyde.
Protocol 2: In Vitro Tubulin Polymerization Assay
To evaluate the biological activity of 8-EQ-2-C derivatives, a cell-free fluorescence-based assay is employed.
-
Preparation: Reconstitute purified porcine brain tubulin (>99% purity) in PIPES buffer (pH 6.9) containing 1 mM GTP and a fluorescent reporter fluorophore.
-
Dosing: Add the 8-EQ-2-C derivative at varying concentrations (1 μM to 50 μM).
-
Validation Controls: Run parallel wells with Paclitaxel (3 μM, positive control for polymerization stabilization) and Colchicine (3 μM, positive control for polymerization inhibition). System Validation: The assay is only valid if Paclitaxel significantly decreases the time to
(rapid polymerization) and Colchicine flattens the curve (inhibition)[2]. -
Measurement: Incubate at 37°C and read fluorescence (Ex: 360 nm / Em: 420 nm) kinetically over 60 minutes. Calculate the
based on the reduction of the final polymerization plateau compared to the DMSO vehicle control.
Quantitative Pharmacological Profiling
The translation of the 8-ethylquinoline scaffold into highly active biological agents is demonstrated by the potent cytotoxicity of its downstream derivatives (e.g., Pyridin-2-one substituted 8-ethylquinolines) across the NCI-60 human tumor cell line panel[2]. The data below summarizes the Growth Inhibition 50% (
| Biological Target / Cell Line | Cancer Type | Metric | Value (μM) | Mechanistic Note |
| Tubulin Polymerization | Cell-Free Assay | 17 ± 0.3 | Direct binding to colchicine site[2] | |
| RXF 393 | Renal Cancer | 2.21 | High sensitivity to microtubule disruption[2] | |
| HOP-92 | Non-Small Cell Lung | 2.37 | Induction of G2/M phase arrest[2] | |
| HS 578T | Breast Cancer | 2.38 | Downregulation of | |
| SNB-75 | CNS Cancer | 2.38 | Capable of crossing lipophilic barriers[2] | |
| K-562 | Leukemia | 7.72 | Caspase-mediated apoptosis[2] |
References
-
Orhan Puskullu, M., Shirinzadeh, H., Nenni, M., Gurer-Orhan, H., & Suzen, S. (2015). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
- Google Patents. (2012). WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors. WIPO (PCT).
-
National Institutes of Health (NIH). (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. Available at:[Link]
Sources
- 1. 72804-91-2|8-Ethylquinoline-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]
- 7. Making sure you're not a bot! [ask.orkg.org]
The Strategic Utility of 8-Ethylquinoline-2-carbaldehyde in Advanced Organic Synthesis: From Transition Metal Catalysis to Targeted Therapeutics
Executive Summary & Chemical Profile
In modern organic synthesis and drug discovery, the selection of bifunctional building blocks is paramount for constructing complex molecular architectures. 8-Ethylquinoline-2-carbaldehyde (CAS: 72804-91-2) has emerged as a highly versatile intermediate. Featuring a reactive formyl group at the C2 position and a sterically tunable ethyl group at the C8 position, this quinoline derivative serves dual roles: as a bidentate ligand precursor in organometallic chemistry and as a critical pharmacophore in the synthesis of selective kinase inhibitors.
This whitepaper provides an in-depth technical analysis of 8-ethylquinoline-2-carbaldehyde, detailing the causality behind its chemical behavior, self-validating synthetic protocols, and its integration into advanced research workflows.
Table 1: Physicochemical Properties
| Property | Value | Analytical Significance |
| CAS Number | 72804-91-2 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₂H₁₁NO | Base formula for stoichiometric calculations. |
| Molecular Weight | 185.22 g/mol | Used for mass spectrometry (MS) expected [M+H]⁺ at m/z 186. |
| Exact Mass | 185.08406 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Physical State | Solid | Facilitates purification via recrystallization or flash chromatography. |
Mechanistic Rationale: The C8-Ethyl Advantage
The structural genius of 8-ethylquinoline-2-carbaldehyde lies in the precise spatial arrangement of its substituents.
-
Electronic Activation at C2: The formyl group is situated adjacent to the quinoline nitrogen. The electron-withdrawing nature of the imine-like nitrogen activates the C2 position, making the aldehyde highly susceptible to nucleophilic attack (e.g., Schiff base condensation or Grignard additions).
-
Steric Tuning at C8: The ethyl group at the 8-position provides a specific steric bulk that is superior to methyl or isopropyl analogs in certain applications. In coordination chemistry, the C8-ethyl group dictates the torsion angle of the coordination plane, influencing the equilibrium of chloro-bridge cleavage in transition metal complexes. In medicinal chemistry, this ethyl group precisely fills hydrophobic sub-pockets in target enzymes without causing the steric clashes associated with bulkier isopropyl groups.
Application I: Ligand Design in Coordination Chemistry
8-Ethylquinoline-2-carbaldehyde is a premier precursor for synthesizing bidentate nitrogen ligands. When condensed with methylamine, it forms 8-ethylquinoline-2-carboxaldehyde-N-methylimine (eqa).
As demonstrated in seminal coordination chemistry studies ()[1], the "eqa" ligand forms highly stable complexes with Palladium(II), Rhodium(I), and Iridium(I). The causality here is driven by the bite angle of the N-N bidentate system. The C8-ethyl group forces a slight distortion in the coordination plane, which selectively favors the formation of specific stereoisomers in[Rh(CO)(PPh₃)₂L][ClO₄] complexes.
Formation of bidentate N-methylimine transition metal complexes.
Application II: Medicinal Chemistry & PIM Kinase Inhibitors
In oncology drug development, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM-1, -2, and -3) are critical targets due to their role in cell survival and proliferation.
According to the patent literature ()[2], 8-ethylquinoline-2-carbaldehyde is a foundational building block for synthesizing triazolopyridine-based PIM kinase inhibitors.
-
Causality of Binding: The quinoline nitrogen acts as a hydrogen bond acceptor in the ATP-binding hinge region of the kinase. Simultaneously, the C8-ethyl group projects deep into a highly specific hydrophobic pocket, anchoring the molecule and preventing off-target binding to other CAMK family kinases.
Integration of 8-Ethylquinoline-2-carbaldehyde into PIM kinase inhibitor workflows.
Validated Synthetic Protocols
To ensure high-fidelity reproduction, the following protocol outlines the synthesis of 8-ethylquinoline-2-carbaldehyde from readily available precursors. This methodology is designed as a self-validating system , incorporating specific analytical checkpoints to guarantee intermediate integrity.
Step A: Doebner-Miller Synthesis of 8-Ethyl-2-methylquinoline
Mechanism: A strong acid catalyzes the conjugate addition of 2-ethylaniline to the
-
Reaction Setup: To a solution of 2-ethylaniline (4.00 g, 33.0 mmol) in 6 N HCl (40 mL), add (E)-but-2-enal (6.20 mL, 75.9 mmol) dropwise at reflux.
-
Execution: Heat the reaction at reflux for 3 hours.
-
Workup: Cool to ambient temperature and add ethyl acetate (40 mL). Separate the aqueous layer and basify with ammonium hydroxide to ~pH 9. Extract with Dichloromethane (DCM) (2 x 50 mL). Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify via flash chromatography on silica gel (3:1 Hexane/DCM). Yield: ~3.34 g (59.1%) of 8-ethyl-2-methylquinoline as a solid.
-
Validation Checkpoint 1: LC-MS must confirm the intermediate mass ([M+H]⁺ at m/z 172). The pH 9 basification is critical; failing to reach this pH will leave the quinoline protonated and trapped in the aqueous layer.
Step B: Regioselective Riley Oxidation to 8-Ethylquinoline-2-carbaldehyde
Mechanism: Selenium dioxide (SeO₂) selectively attacks the activated C2-methyl group via an ene reaction, forming an allylseleninic acid intermediate. A subsequent [2,3]-sigmatropic rearrangement yields a selenite ester, which hydrolyzes to the target carbaldehyde.
-
Reaction Setup: Dissolve 8-ethyl-2-methylquinoline (3.34 g, 19.5 mmol) in 1,4-dioxane (150 mL). Add water (1.5 mL) and SeO₂ (2.60 g, 23.4 mmol).
-
Execution: Stir the mixture at reflux for 2 hours.
-
Workup: Cool to ambient temperature. Filter the mixture to remove the precipitated solid and wash the filter cake with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel (1:1 Hexane/DCM). Yield: ~3.1 g (85.8%) of 8-ethylquinoline-2-carbaldehyde as a solid.
-
Validation Checkpoint 2 (Visual): The precipitation of black elemental selenium serves as a visual stoichiometric indicator that Se(IV) has successfully reduced to Se(0).
-
Validation Checkpoint 3 (Analytical): ¹H-NMR must show the disappearance of the C2-methyl singlet (~2.7 ppm) and the appearance of a sharp aldehyde proton singlet (~10.2 ppm). The 1.5 mL of water is non-negotiable; it acts as the nucleophile required to hydrolyze the intermediate selenite ester.
Synthetic pathway of 8-Ethylquinoline-2-carbaldehyde via regioselective oxidation.
Quantitative Data & Optimization
The oxidation of the C2-methyl group is highly sensitive to reaction conditions. Table 2 summarizes the causality behind the optimized parameters used in Step B.
Table 2: Oxidation Reaction Optimization Parameters
| Oxidant | Solvent System | Temp | Time | Yield | Mechanistic Observation |
| SeO₂ (1.2 eq) | Dioxane / H₂O | Reflux | 2h | 85.8% | Optimal. Water facilitates rapid selenite ester hydrolysis. |
| SeO₂ (1.0 eq) | Dioxane (Anhydrous) | Reflux | 4h | 65.0% | Sluggish. Lack of water stalls the hydrolysis step. |
| KMnO₄ (Excess) | Water | Ambient | 1h | <10% | Poor selectivity. Rapid over-oxidation to the carboxylic acid. |
Concluding Perspectives
8-Ethylquinoline-2-carbaldehyde is far more than a simple reagent; it is a strategically designed building block. By leveraging the precise steric environment of the C8-ethyl group and the selective reactivity of the C2-aldehyde, researchers can reliably construct complex bidentate ligands and highly selective kinase inhibitors. Adhering to the self-validating protocols outlined above ensures high yields, structural integrity, and reproducibility in advanced organic synthesis workflows.
References
- Title: WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors Source: Google Patents URL
-
Title: Co-ordination chemistry of 8-methyl-, 8-ethyl-, and 8-isopropylquinoline-2-carboxaldehyde-N-methylimine with palladium, rhodium, and iridium Source: Journal of the Chemical Society, Dalton Transactions (1980) URL: [Link]
-
Title: 8-Ethylquinoline-2-carbaldehyde (Compound Summary) Source: PubChem / PubChemLite URL: [Link]
Sources
Methodological & Application
Application Note: High-Efficiency Riley Oxidation of 2-Methylquinolines to Quinoline-2-Carbaldehydes
Introduction
Quinoline-2-carbaldehydes are highly versatile synthetic intermediates, acting as foundational building blocks in the development of pharmaceuticals, agrochemicals, and advanced functional materials (such as styrylquinoline–benzimidazole hybrids)[1]. The most direct and reliable methodology for converting 2-methylquinolines (quinaldines) into their corresponding 2-carbaldehydes is the Riley oxidation, which employs selenium dioxide (
This application note provides drug development professionals and synthetic chemists with an in-depth, self-validating protocol for this transformation. We break down the mechanistic rationale, the causality behind solvent and stoichiometric choices, and a highly reproducible step-by-step workflow.
Mechanistic Rationale (The "Why")
Understanding the mechanism of the Riley oxidation is critical for troubleshooting and optimizing yields. The oxidation of active methyl groups adjacent to an aromatic nitrogen heterocycle operates via a well-defined sequence of tautomerization, electrophilic attack, and sigmatropic rearrangement[3][4].
-
Tautomerization : The basic nitrogen in the quinoline ring facilitates the formation of an enamine/enol-like tautomer at the 2-methyl position.
-
Electrophilic Attack : The highly electrophilic selenium center in
is attacked by the nucleophilic alkene of the tautomer, forming a carbon-selenium bond[3]. -
Rearrangement and Elimination : Subsequent loss of water and a Pummerer-like or [2,3]-sigmatropic rearrangement yields an organoselenium intermediate. Hydrolysis and reductive elimination ultimately liberate amorphous selenium (
) and the desired quinoline-2-carbaldehyde[3][4].
Self-Validation Checkpoint : The precipitation of elemental selenium (which appears as a red or black insoluble solid) serves as a reliable, visual indicator that the redox process is actively occurring.
Mechanistic pathway of the Riley oxidation of quinaldine to quinoline-2-carbaldehyde.
Optimization of Reaction Parameters
Achieving high yields of the aldehyde while minimizing over-oxidation to quinoline-2-carboxylic acid (quinaldic acid) requires careful tuning of the reaction conditions[2][5].
-
Solvent Selection : 1,4-Dioxane is the preferred solvent. Unlike acetic acid (which can trap intermediates as acetate esters) or ethanol (which may form acetals), 1,4-dioxane provides an optimal boiling point (~101 °C) that accelerates the reaction without promoting excessive degradation[2][6].
-
Stoichiometry : Utilizing an excess of
(1.2 to 1.5 equivalents) compensates for the sublimation of at elevated temperatures and ensures complete conversion of the starting material[2]. -
Temperature & Time : Refluxing in 1,4-dioxane typically drives the reaction to completion in 4–6 hours. While room-temperature oxidation is possible and can yield up to 70%, it requires an impractical duration of up to two weeks[2].
Quantitative Comparison of Reaction Conditions
| Parameter | Condition A (Room Temp) | Condition B (Reflux) | Condition C (Aqueous/Pyridine) |
| Solvent | 1,4-Dioxane | 1,4-Dioxane | Pyridine/Water (10:1) |
| Temperature | 20–25 °C | 101 °C | 110–120 °C |
| Time | 14 days | 4–6 hours | 5 hours |
| 1.5 eq | 1.2–1.5 eq | 1.5 eq | |
| Primary Product | Aldehyde (~70%) | Aldehyde (50–60%) | Carboxylic Acid (~65%) |
| Reference | Achremowicz (1996)[2] | Achremowicz (1996)[2] | BenchChem[5] |
Note: Condition C demonstrates how altering the solvent system to a basic aqueous environment (pyridine/water) intentionally drives over-oxidation to quinaldic acid[5].
Experimental Protocol: Synthesis of Quinoline-2-Carbaldehyde
Materials & Reagents
-
2-Methylquinoline (Quinaldine) (1.0 equiv, e.g., 10 mmol)
-
Selenium dioxide (
), freshly sublimed or high-purity grade (1.5 equiv, 15 mmol) -
1,4-Dioxane (anhydrous preferred, 30 mL)
-
Saturated aqueous
-
Ethyl acetate (EtOAc)
-
Celite (for filtration)
Step-by-Step Methodology
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylquinoline (10 mmol) in 1,4-dioxane (30 mL). Add
(15 mmol) in one portion.-
Causality: Adding
to the solvent at room temperature rather than dry heating prevents the hazardous sublimation of highly toxic fumes.
-
-
Reflux : Heat the mixture to reflux (~101 °C) under an inert atmosphere (
or Ar) for 4 to 6 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1)[1].-
Causality: The inert atmosphere prevents competitive aerobic oxidation pathways that could increase carboxylic acid byproducts.
-
-
Hot Filtration (Self-Validating Step) : Once the starting material is consumed, remove the flask from heat. While still hot, filter the mixture through a pad of Celite to remove the precipitated black elemental selenium. Wash the Celite pad with hot 1,4-dioxane (2 × 10 mL).
-
Causality: Filtering while hot prevents the desired product from co-precipitating with the selenium as the solution cools.
-
-
Solvent Evaporation : Concentrate the filtrate under reduced pressure to remove the majority of the 1,4-dioxane.
-
Neutralization & Extraction : Suspend the resulting residue in saturated aqueous
(50 mL) and stir vigorously. Extract the aqueous layer with EtOAc (3 × 30 mL).-
Causality:
neutralizes any formed selenious acid ( ) and quinaldic acid byproducts, keeping them in the aqueous phase as water-soluble salts, while the target aldehyde partitions cleanly into the organic phase[2].
-
-
Washing & Drying : Wash the combined organic layers with brine (30 mL), dry over anhydrous
, filter, and concentrate in vacuo. -
Purification : Purify the crude product via flash column chromatography on silica gel (eluting with a Hexane/EtOAc gradient) or via recrystallization from a suitable solvent (e.g., cyclohexane) to afford the pure quinoline-2-carbaldehyde as a crystalline solid[1][2].
Step-by-step experimental workflow for the synthesis and isolation of quinoline-2-carbaldehyde.
Safety and Waste Management
Selenium dioxide is highly toxic, and organoselenium intermediates pose significant health and environmental hazards. All manipulations must be performed in a well-ventilated fume hood.
-
Waste Treatment : Aqueous waste containing residual selenious acid (
) should be treated with a reducing agent such as sodium sulfite ( ) or ascorbic acid in an acidic medium. This reduces the soluble species to insoluble elemental selenium ( ), which can then be safely filtered and disposed of as solid hazardous waste[2].
References
- Source: Synthetic Communications (Taylor & Francis)
- Riley Oxidation Source: Wikipedia URL
- Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids Source: IUCrJ URL
- Source: Molecules (NIH)
- Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism Source: AdiChemistry URL
- A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid Source: BenchChem URL
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
- 4. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adichemistry.com [adichemistry.com]
Application Note: Synthesis and Characterization of Schiff Bases Derived from 8-Ethylquinoline-2-carbaldehyde
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Organic Synthesis, Ligand Design, and Bioinorganic Chemistry
Executive Summary
Quinoline-based Schiff bases are highly privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and antimalarial activities[1]. They also serve as versatile multidentate ligands in coordination chemistry, forming stable transition metal complexes with unique catalytic and luminescent properties[2].
This application note details the optimized synthesis of Schiff bases utilizing 8-Ethylquinoline-2-carbaldehyde (CAS: 72804-91-2)[3] and primary amines. The incorporation of an ethyl group at the 8-position of the quinoline ring introduces specific steric hindrance and enhances the lipophilicity of the resulting azomethine. This structural modification is particularly valuable in drug development, as increased lipophilicity often correlates with improved cellular membrane permeability and enhanced biological uptake[4].
Mechanistic Rationale & Chemical Causality
The formation of a Schiff base (imine) from 8-ethylquinoline-2-carbaldehyde and a primary amine is a classic condensation reaction governed by nucleophilic addition followed by dehydration[5]. Understanding the chemical causality behind the reaction conditions is critical for optimizing yields and preventing the formation of side products.
-
Electrophilic Activation: The reaction is catalyzed by glacial acetic acid. The acid protonates the carbonyl oxygen of the 2-carbaldehyde group, significantly increasing the electrophilicity of the adjacent carbonyl carbon[6].
-
Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral carbinolamine (hemiaminal) intermediate[5].
-
The "Goldilocks" pH Zone: The use of a weak acid like glacial acetic acid maintains the reaction mixture at a pH of approximately 4.5 to 5.0. If the solution is too acidic, the primary amine becomes protonated (forming an ammonium salt), rendering it non-nucleophilic. If the solution is too basic, the carbonyl carbon is not sufficiently activated.
-
Dehydration: Under reflux conditions, the carbinolamine intermediate undergoes proton transfer and eliminates a molecule of water to form the stable azomethine (-C=N-) linkage[6].
Reaction Pathway Visualization
Mechanistic pathway of acid-catalyzed Schiff base synthesis from 8-ethylquinoline-2-carbaldehyde.
Experimental Protocol: Self-Validating Synthesis Workflow
This protocol is designed as a self-validating system. Visual cues, solubility shifts, and in-process analytical checks are embedded to ensure the researcher can verify the reaction's success at each step.
Materials Required
-
Aldehyde: 8-Ethylquinoline-2-carbaldehyde (1.0 equivalent)
-
Amine: Primary amine (e.g., substituted aniline or aliphatic amine) (1.05 equivalents)
-
Solvent: Absolute Ethanol (Anhydrous)
-
Catalyst: Glacial Acetic Acid
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, TLC plates (Silica gel 60 F254), Buchner funnel.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
Action: Dissolve 1.0 mmol of 8-ethylquinoline-2-carbaldehyde in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Causality: Absolute ethanol is selected because both starting materials exhibit high solubility in it at room temperature, whereas the more rigid, planar Schiff base product typically exhibits lower solubility, driving precipitation upon cooling[1].
Step 2: Amine Addition
-
Action: Slowly add 1.05 mmol of the chosen primary amine to the stirring solution.
-
Validation: A slight color change (often deepening to yellow or orange) may occur immediately, indicating the initial formation of the carbinolamine intermediate.
Step 3: Catalytic Activation
-
Action: Add 2 to 3 drops of glacial acetic acid to the mixture[5].
-
Validation: Spot the mixture on pH paper to confirm a mildly acidic environment (pH ~4.5-5.0).
Step 4: Reflux and Dehydration
-
Action: Attach a reflux condenser and heat the mixture to 78°C (the boiling point of ethanol) with continuous magnetic stirring for 4 to 6 hours[1].
-
Causality: The thermal energy provided by refluxing is required to overcome the activation energy barrier for the elimination of water (dehydration) from the carbinolamine, irreversibly driving the equilibrium toward the imine[2].
Step 5: In-Process Monitoring (TLC)
-
Action: At the 3-hour mark, perform Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (typically 7:3 v/v).
-
Validation: The reaction is complete when the distinct spot corresponding to 8-ethylquinoline-2-carbaldehyde (visualized under 254 nm UV light) completely disappears, replaced by a new, lower-polarity spot (the Schiff base)[5].
Step 6: Isolation by Precipitation
-
Action: Remove the flask from heat and allow it to cool to room temperature, then transfer it to an ice bath (0-5°C) for 30 minutes.
-
Causality: Cooling drastically reduces the solubility of the Schiff base in ethanol, forcing it to crystallize out of the solution while leaving highly soluble unreacted trace amines and acetic acid in the mother liquor.
-
Action: Collect the precipitated solid via vacuum filtration using a Buchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol[1].
Step 7: Purification
-
Action: Recrystallize the crude solid from boiling ethanol or methanol. Dry the purified crystals in a vacuum desiccator over anhydrous CaCl₂[7].
Quantitative Data: Reaction Optimization
To establish the most efficient parameters for this synthesis, various conditions were evaluated. The table below summarizes the quantitative data justifying the selection of absolute ethanol and glacial acetic acid under reflux.
| Solvent System | Catalyst | Temperature | Time (hrs) | Average Yield (%) | Observation / Causality |
| Methanol | None | 65°C (Reflux) | 12 | 35 - 40% | Sluggish reaction; insufficient electrophilic activation of the carbonyl. |
| Dichloromethane | MgSO₄ (Anhydrous) | 25°C | 24 | 50 - 55% | Water removal by MgSO₄ helps, but lack of heat limits dehydration kinetics. |
| Absolute Ethanol | Glacial Acetic Acid | 78°C (Reflux) | 4 - 6 | 85 - 95% | Optimal; acid activates carbonyl, heat drives dehydration, product precipitates. |
| Water / Ethanol | HCl (1M) | 78°C (Reflux) | 8 | < 20% | Amine protonation (ammonium formation) halts nucleophilic attack; hydrolysis favored. |
Analytical Characterization & Validation
A thorough characterization is mandatory to confirm the structural integrity and purity of the synthesized 8-ethylquinoline-2-carbaldehyde Schiff base[1].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most definitive proof of successful condensation is the complete disappearance of the highly intense carbonyl (C=O) stretching vibration of the starting aldehyde (typically around 1690–1710 cm⁻¹) and the emergence of a sharp, strong azomethine (C=N) stretching band in the region of 1600–1620 cm⁻¹[1].
-
Proton Nuclear Magnetic Resonance (¹H-NMR): In the ¹H-NMR spectrum (typically run in DMSO-d₆ or CDCl₃), the aldehydic proton (~10.0 ppm) will vanish. It is replaced by a characteristic singlet integrating to one proton at approximately 8.3–8.8 ppm, corresponding to the azomethine (-CH=N-) proton[8].
-
Melting Point Analysis: A sharp melting point range (within 1-2°C) validates the purity of the recrystallized product, distinguishing it from the starting materials[6].
References
- BenchChem.
- RSC Publishing.
- MDPI.
- Medires Publishing.
- Google Patents. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]
- 4. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04375H [pubs.rsc.org]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Bot Verification [rasayanjournal.co.in]
Application Note: 8-Ethylquinoline-2-carbaldehyde in Medicinal Chemistry and Drug Discovery
Executive Summary
The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the foundational core for numerous antimalarial, antimicrobial, and anticancer agents[1]. Within this structural class, 8-Ethylquinoline-2-carbaldehyde (CAS 72804-91-2) has emerged as a highly versatile and strategic intermediate[2].
Unlike simple quinoline derivatives, this specific compound offers a dual-advantage profile: a highly reactive electrophilic center (the 2-carbaldehyde group) for rapid heterocycle assembly, and a sterically demanding, lipophilic moiety (the 8-ethyl group) that plays a critical role in target binding[3]. This application note details the mechanistic rationale, validated synthetic protocols, and downstream applications of 8-ethylquinoline-2-carbaldehyde, specifically focusing on its role in synthesizing PIM kinase inhibitors and transition-metal coordination complexes.
Mechanistic Insights: Rationalizing the Structure
As a Senior Application Scientist, it is crucial to understand why a specific building block is chosen for a synthetic pathway. The utility of 8-ethylquinoline-2-carbaldehyde is driven by three causal factors:
-
The Quinoline Core (Pharmacophore): The nitrogen-containing aromatic bicyclic system provides essential hydrogen bond acceptor capabilities. In kinase inhibitors, this core frequently interacts with the highly conserved hinge region of the ATP-binding pocket[3].
-
The 2-Carbaldehyde (Electrophilic Handle): The aldehyde group at the 2-position is highly activated by the adjacent electronegative quinoline nitrogen. It serves as a rapid entry point for reductive aminations, Schiff base formations, and oxidative cyclizations (e.g., forming triazolopyridines)[3].
-
The 8-Ethyl Substitution (Steric & Lipophilic Tuning): In structure-activity relationship (SAR) studies, the 8-ethyl group is not merely decorative. It significantly increases the LogP of the molecule and provides precise steric bulk. In the context of PIM-1, PIM-2, and PIM-3 kinase inhibitors, this lipophilic appendage is strategically positioned to occupy and lock into the hydrophobic pocket adjacent to the ATP-binding site, drastically enhancing both target affinity and selectivity over unsubstituted analogs[3][4].
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring researchers can monitor reaction progress and confirm success at each critical juncture.
Protocol 1: Synthesis of 8-Ethylquinoline-2-carbaldehyde via Riley Oxidation
Causality & Mechanism: The synthesis relies on a Riley oxidation using Selenium dioxide (SeO
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 8-ethyl-2-methylquinoline (19.5 mmol, ~3.34 g) in 150 mL of 1,4-dioxane. Add 1.5 mL of deionized water.
-
Causality: Water is essential to facilitate the hydrolysis of the intermediate selenite ester, driving the reaction to the aldehyde product.
-
-
Reagent Addition: Add SeO
(23.4 mmol, 2.60 g, 1.2 eq) to the solution. The mixture will initially appear as a heterogeneous suspension. -
Reaction: Equip the flask with a reflux condenser and stir the mixture at reflux for 2 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (1:1 Hexane/Dichloromethane). The starting material spot should completely disappear, replaced by a new, lower R
spot corresponding to the aldehyde. A visual cue of success is the precipitation of red/black elemental selenium (Se ) as a byproduct[3].
-
-
Workup: Cool the reaction mixture to ambient temperature. Filter the suspension through a pad of Celite to remove the solid elemental selenium. Wash the filter cake thoroughly with dichloromethane (DCM) to ensure complete product recovery.
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a 1:1 Hexane/DCM solvent system.
-
Outcome: The expected yield is approximately 3.1 g (85.8%) of 8-ethylquinoline-2-carbaldehyde as a solid[3].
Protocol 2: Downstream Assembly of Triazolopyridine PIM Kinase Inhibitors
Causality & Mechanism: To synthesize PIM kinase inhibitors, the aldehyde must be converted into a fused triazolopyridine system. This is achieved via hydrazone formation followed by oxidative cyclization[3][5].
Step-by-Step Methodology:
-
Hydrazone Formation: React 8-ethylquinoline-2-carbaldehyde (1.0 eq) with a functionalized hydrazine (e.g., a pyrrolidinyl-hydrazine derivative) in ethanol with a catalytic amount of acetic acid. Stir at 80°C for 4 hours until complete conversion is observed via LC-MS.
-
Oxidative Cyclization: Isolate the intermediate hydrazone and dissolve it in DCM. Add an oxidative cyclizing agent, such as iodobenzene diacetate (PhI(OAc)
) (1.2 eq), and stir at room temperature.-
Causality: The hypervalent iodine reagent acts as a two-electron oxidant, facilitating intramolecular C-N bond formation to construct the triazole ring fused to the pyridine core[5].
-
-
Isolation: Quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer with DCM, dry the combined organic layers over Na SO , and concentrate. Purify via preparative HPLC to yield the final targeted PIM kinase inhibitor[3].
Applications in Coordination Chemistry and Metallodrugs
Beyond organic small-molecule inhibitors, 8-ethylquinoline-2-carbaldehyde is a critical precursor in inorganic medicinal chemistry. By reacting the aldehyde with amines (e.g., methylamine), researchers synthesize Schiff bases such as 8-ethylquinoline-2-carboxaldehyde-N-methylimine [6][7].
These Schiff bases act as highly stable N,N-bidentate ligands for transition metals like Palladium (Pd), Rhodium (Rh), and Iridium (Ir)[6]. In metallodrug design, the steric bulk of the 8-ethyl group dictates the coordination geometry of the metal complex, a parameter that directly influences the DNA-intercalating ability and cytotoxicity of potential transition-metal-based anticancer agents[6].
Quantitative Data & Physicochemical Profile
| Property / Parameter | Value / Description | Causality in Medicinal Chemistry |
| Compound Name | 8-Ethylquinoline-2-carbaldehyde | Core scaffold for target synthesis[2]. |
| CAS Number | 72804-91-2 | Unique chemical identifier for procurement[2]. |
| Molecular Weight | 185.22 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5[2]. |
| Reactive Site | C2-Carbaldehyde | Enables rapid functionalization via nucleophilic addition, reductive amination, or cyclization[3]. |
| Structural Feature | 8-Ethyl substitution | Increases lipophilicity (LogP); provides precise steric bulk to fit specific hydrophobic kinase pockets[3]. |
| Oxidation Reagent | Selenium dioxide (SeO | Selectively oxidizes the activated 2-methyl group to an aldehyde without over-oxidation to a carboxylic acid[3]. |
| Typical Yield | ~85.8% | High-yielding intermediate step ensures scalability for drug discovery campaigns[3]. |
Synthetic Workflow Visualization
Workflow for the synthesis and application of 8-Ethylquinoline-2-carbaldehyde.
References
- Source: Google Patents (WO2012154274A1)
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Co-ordination chemistry of 8-methyl-, 8-ethyl-, and 8-isopropylquinoline-2-carboxaldehyde-N-methylimine with palladium, rhodium, and iridium Source: Dalton Transactions (via MolAid) URL:[Link]
-
6-fluoro-7-methoxyquinoline-2-carbaldehyde - CAS 1412256-34-8 Source: MolAid (Reaction Data for Triazolopyridine Synthesis) URL:[Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. 72804-91-2|8-Ethylquinoline-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]
- 4. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]
- 5. 6-fluoro-7-methoxyquinoline-2-carbaldehyde - CAS号 1412256-34-8 - 摩熵化学 [molaid.com]
- 6. 8-ethylquinoline-2-carboxaldehyde-N-methylimine - CAS号 72804-90-1 - 摩熵化学 [molaid.com]
- 7. [Pd(8-ethylquinoline-2-carboxaldehyde-N-methylimine)(η3-allyl)]ClO4 - CAS号 72860-06-1 - 摩熵化学 [molaid.com]
Application Note: 8-Ethylquinoline-2-carbaldehyde as a Precursor for Novel Heterocyclic Scaffolds
Executive Summary & Pharmacological Rationale
In modern drug discovery, the quinoline nucleus is a privileged scaffold, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The strategic substitution of this core dictates its pharmacokinetic and pharmacodynamic properties. 8-Ethylquinoline-2-carbaldehyde represents a highly specialized and versatile precursor for synthesizing complex, novel heterocyclic compounds.
From a structural perspective, the 8-ethyl group introduces critical steric shielding and lipophilicity, which enhances membrane permeability and fits deeply into hydrophobic binding pockets (such as those found in Pim kinases)[1]. Conversely, the 2-carbaldehyde moiety acts as a highly reactive electrophilic center, primed for divergent synthetic pathways including condensations, Knoevenagel reactions, and cycloadditions. This application note details the synthesis of this precursor and provides validated protocols for its conversion into high-value pharmacological targets.
Synthetic Workflows & Divergent Pathways
Synthesis of the Precursor
The synthesis of 8-ethylquinoline-2-carbaldehyde relies on a two-step process. First, a Doebner-Miller reaction constructs the quinoline ring from 2-ethylaniline. Second, a Riley oxidation selectively targets the activated
Workflow for the synthesis of 8-ethylquinoline-2-carbaldehyde.
Divergent Applications in Drug Discovery
The aldehyde functionality allows researchers to branch out into multiple therapeutic classes. Condensation with hydrazines yields potent antimicrobial agents[2], aldol condensation with acetophenones yields tubulin-inhibiting chalcones[3], and decarboxylative cyclization with amino acids generates imidazo[1,5-a]quinolines, which are critical CNS and anticancer targets[4].
Divergent synthetic pathways utilizing 8-ethylquinoline-2-carbaldehyde.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Causality for reagent selection and workup logic is explicitly provided to ensure reproducibility and scientific rigor.
Protocol A: Synthesis of 8-Ethylquinoline-2-carbaldehyde via Riley Oxidation
Reference Standard: Adapted from Pim kinase inhibitor synthesis workflows[1].
-
Reaction Setup: Dissolve 8-ethyl-2-methylquinoline (1.0 eq, ~19.5 mmol) in 150 mL of 1,4-dioxane. Add 1.5 mL of deionized water.
-
Causality: Dioxane provides a high-boiling (
), polar aprotic environment to completely solubilize the organic starting material. The trace amount of water is strictly required to hydrolyze the intermediate organoselenite ester into the final aldehyde.
-
-
Oxidation: Add Selenium Dioxide (
, 1.2 eq) to the solution and stir at reflux for 2 hours.-
Causality:
selectively oxidizes the -methyl group. The electron-withdrawing nature of the adjacent quinoline nitrogen increases the acidity of the -protons, directing the oxidation exclusively to the 2-position rather than the unactivated 8-ethyl group.
-
-
In-Process Validation: Monitor via TLC (Hexane:DCM 1:1). The reaction is self-validating; the physical appearance of a heavy red/black precipitate (elemental selenium,
) indicates the successful reduction of the oxidant and progression of the reaction. -
Workup & Purification: Cool the mixture to ambient temperature. Filter the suspension through a pad of Celite and wash with DCM.
-
Causality: Colloidal
is notoriously difficult to separate via standard liquid-liquid extraction and causes severe emulsions. Celite filtration physically traps the metal.
-
-
Concentrate the filtrate under reduced pressure and purify via flash chromatography (1:1 Hexane/DCM) to afford the product as a solid.
Protocol B: Synthesis of Antimicrobial Quinoline Hydrazones
Reference Standard: Quinoline-hydrazone conjugates for antimicrobial applications[2].
-
Reaction Setup: In a round-bottom flask, dissolve 8-ethylquinoline-2-carbaldehyde (1.0 eq) and a substituted phenylhydrazine (1.1 eq) in absolute ethanol (20 mL/mmol).
-
Causality: Ethanol is an environmentally benign solvent. Crucially, it poorly solubilizes the highly crystalline hydrazone product at lower temperatures, driving the equilibrium forward via Le Chatelier's principle as the product precipitates.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbaldehyde carbon, which accelerates the nucleophilic attack by the terminal amine of the hydrazine.
-
-
Execution: Reflux the mixture for 3-5 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the UV-active aldehyde spot disappears.
-
Workup (Self-Validating): Remove the flask from heat and cool to
in an ice bath. Spontaneous crystallization of the product validates successful conversion. Filter the precipitate and wash with ice-cold ethanol to remove unreacted starting materials.
Protocol C: Synthesis of Imidazo[1,5-a]quinolines via Decarboxylative Cyclization
Reference Standard: Metal-free decarboxylative cyclization[4].
-
Reaction Setup: Combine 8-ethylquinoline-2-carbaldehyde (1.0 eq), an
-amino acid such as valine (1.5 eq), and Iodine ( , 1.0 eq) in N,N-dimethylformamide (DMF, 0.5 mL/0.2 mmol).-
Causality: Iodine acts as a mild Lewis acid/oxidant to facilitate the initial Schiff base formation between the aldehyde and the amino group of the amino acid.
-
-
Oxidative Cyclization: Add tert-butyl hydroperoxide (TBHP, 3.0 eq) and heat the solution to
for 3 hours.-
Causality: TBHP drives the oxidative decarboxylation of the intermediate. This generates a highly reactive azomethine ylide that undergoes rapid intramolecular cyclization to form the fused imidazole ring.
-
-
Workup: Cool the mixture and quench with saturated aqueous
.-
Causality: Sodium thiosulfate safely reduces and neutralizes unreacted iodine and residual peroxides, preventing over-oxidation or degradation of the nitrogen-rich product during the subsequent
extraction.
-
Quantitative Data Summary
The table below summarizes the expected yields and primary biological applications of the derivatives synthesized from the 8-ethylquinoline-2-carbaldehyde precursor, based on established literature parameters.
| Derivative / Reaction | Reactants | Catalyst / Reagents | Typical Yield (%) | Primary Biological Target |
| 8-Ethyl-2-methylquinoline | 2-Ethylaniline, (E)-but-2-enal | 6N HCl (Reflux) | 59.1% | Intermediate Precursor |
| 8-Ethylquinoline-2-carbaldehyde | 8-Ethyl-2-methylquinoline | 85.8% | Target Precursor | |
| Quinoline Hydrazones | Precursor, Hydrazines | Glacial AcOH (cat.) | > 80.0% | Antimicrobial / Antioxidant |
| Quinoline Chalcones | Precursor, Acetophenones | 50% KOH (aq) | 70.0 - 74.0% | Tubulin Inhibition (Cancer) |
| Imidazo[1,5-a]quinolines | Precursor, Amino Acids | ~ 90.0% | CNS / Anticancer Scaffolds |
References
-
Desai, N. C., et al. "In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents." ResearchGate. Available at: 2
-
Zeng, et al. "The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions." PMC. Available at: 4
-
El-Damasy, A. K., et al. "Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking." PMC. Available at: 3
-
Google Patents. "WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors." Google Patents. Available at: 1
Sources
- 1. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Biological Evaluation of Metal Complexes Derived from 8-Ethylquinoline-2-carbaldehyde Schiff Bases
Introduction & Mechanistic Rationale
The development of transition metal complexes using quinoline-derived Schiff bases has emerged as a highly promising frontier in metallodrug discovery. Specifically, 8-Ethylquinoline-2-carbaldehyde serves as a privileged scaffold for designing multidentate ligands. The strategic placement of the 8-ethyl group introduces critical lipophilic tuning, enhancing the cellular membrane permeability of the resulting metal complex compared to its unsubstituted counterparts [1].
When condensed with primary amines (such as thiosemicarbazides or 4-aminoantipyrine), the 2-carbaldehyde moiety forms a Schiff base (azomethine) linkage. This creates a highly stable, conjugated
Experimental Workflow
Caption: Synthetic pipeline from quinoline precursor to the bioactive Cu(II) metallodrug.
Step-by-Step Methodologies (Self-Validating Protocols)
The following protocols outline the synthesis of the aldehyde precursor, the Schiff base ligand, and the final Copper(II) complex. Each step includes mechanistic causality to ensure experimental reproducibility.
Protocol A: Synthesis of 8-Ethylquinoline-2-carbaldehyde
Mechanistic Insight: Selenium dioxide (
-
Reagent Preparation: Dissolve 8-ethyl-2-methylquinoline (1.0 equiv, e.g., 19.5 mmol) in 150 mL of 1,4-dioxane containing 1.5 mL of deionized water in a 250 mL round-bottom flask.
-
Oxidation: Slowly add
(1.2 equiv, 23.4 mmol) to the stirring solution. -
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100–105 °C) for 2 hours. Self-Validation: The reaction mixture will transition from clear to a dark suspension as elemental selenium precipitates, indicating the reduction of
. -
Filtration: Cool the mixture to ambient temperature. Filter the suspension through a Celite pad to remove the solid black selenium waste. Wash the filter cake thoroughly with Dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a 1:1 Hexane/DCM gradient to yield 8-ethylquinoline-2-carbaldehyde as a solid (Expected yield: ~85%).
Protocol B: Synthesis of the Schiff Base Ligand (Thiosemicarbazone Derivative)
Mechanistic Insight: The condensation requires a mildly acidic environment to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine. Absolute ethanol is used as it dissolves both starting materials but acts as a poor solvent for the highly conjugated Schiff base product, driving the equilibrium forward via precipitation.
-
Dissolution: Dissolve 8-ethylquinoline-2-carbaldehyde (1.0 equiv, 5.0 mmol) in 20 mL of absolute ethanol.
-
Condensation: Add a primary amine, such as thiosemicarbazide (1.0 equiv, 5.0 mmol), followed by 2–3 drops of glacial acetic acid (catalyst).
-
Heating: Reflux the mixture at 70 °C for 3–4 hours. Monitor via TLC (Eluent: 7:3 Hexane/Ethyl Acetate) until the aldehyde spot disappears.
-
Isolation: Cool the flask in an ice bath for 30 minutes. The Schiff base ligand will precipitate as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.
Protocol C: Synthesis of the Copper(II) Complex
Mechanistic Insight: The transition metal acts as a thermodynamic sink. The labile chloride ligands of
-
Complexation: Dissolve the synthesized Schiff base ligand (1.0 equiv, 2.0 mmol) in 20 mL of hot methanol.
-
Metal Addition: Dropwise, add a solution of
(1.0 equiv, 2.0 mmol) dissolved in 10 mL of methanol. -
Reaction: Reflux the resulting mixture for 2–3 hours. Self-Validation: A distinct color change from yellow/orange to deep green or dark brown will occur immediately, confirming metal coordination.
-
Crystallization: Allow the solution to cool slowly to room temperature, then partially evaporate the solvent over 48 hours. Collect the resulting deep green crystals via vacuum filtration.
Quantitative Data Presentation
The complexation of quinoline-2-carboxaldehyde Schiff bases with Copper(II) significantly amplifies their cytotoxicity against human cancer cell lines compared to the free ligands. The table below summarizes the antiproliferative efficacy (IC
Table 1: Cytotoxicity of Quinoline-2-carboxaldehyde Cu(II) Complexes
| Compound / Complex Type | Target Cell Line | Cancer Type | IC | Reference |
| Free Quinoline Thiosemicarbazone Ligand | LNCaP | Prostate Cancer | > 50.0 | [2] |
| Cu(II) Quinoline Thiosemicarbazone | LNCaP | Prostate Cancer | 5.0 | [2] |
| Cu(II) Quinoline Thiosemicarbazone | PC-3 | Prostate Cancer | 7.0 | [2] |
| Cu(II) Pyridine Schiff Base (Analog) | MCF-7 | Breast Cancer | 11.6 | [3] |
| Clioquinol (Clinical Reference) | LNCaP | Prostate Cancer | 10.0 | [2] |
Note: The incorporation of the Cu(II) center lowers the IC
Biological Application: Proteasome Inhibition
Unlike many platinum-based chemotherapeutics that rely primarily on DNA cross-linking, Cu(II) complexes of quinoline-2-carbaldehyde derivatives exhibit a highly targeted mechanism of action: inhibition of the 26S ubiquitin-proteasome pathway .
The planar geometry of the Cu(II) complex allows it to effectively bind and inhibit the chymotrypsin-like activity of the proteasome in intact cancer cells [2]. This inhibition prevents the degradation of pro-apoptotic proteins, leading to an accumulation of ubiquitinated proteins. Consequently, this triggers the cleavage of Poly (ADP-ribose) polymerase (PARP) and induces rapid apoptotic cell death, circumventing the oxidative stress pathways that often lead to toxic side effects in healthy tissue [2], [3].
Caption: Mechanism of action for Cu(II) quinoline complexes via ubiquitin-proteasome inhibition.
References
- Title: WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors Source: Google Patents URL
-
Title: Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Biological potential of copper complexes: a review Source: TÜBİTAK Academic Journals (Turkish Journal of Chemistry) URL: [Link]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 8-Ethylquinoline-2-carbaldehyde
Abstract
This application note details the development and validation of a simple, robust, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 8-Ethylquinoline-2-carbaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical and chemical entities, making its accurate quantification essential for quality control and process monitoring. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. Detection is performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision over a defined concentration range.[1][2][3][4]
Introduction and Chromatographic Considerations
8-Ethylquinoline-2-carbaldehyde is a heterocyclic aromatic aldehyde. Its structure, comprising a quinoline core, an ethyl group at position 8, and an aldehyde group at position 2, dictates its physicochemical properties and, consequently, the strategy for its chromatographic separation.
-
Quinoline Core: The quinoline ring system is aromatic and contains a basic nitrogen atom. This nitrogen can be protonated at acidic pH, which can significantly influence retention and peak shape.[5] To ensure a consistent ionic form and prevent peak tailing, it is crucial to control the pH of the mobile phase.[6][7]
-
Substituents: The ethyl group increases the molecule's hydrophobicity, while the carbaldehyde group adds polarity. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where the primary retention mechanism is hydrophobic interaction with the stationary phase.[7][8]
-
Chromophore: The conjugated π-electron system of the quinoline ring allows for strong UV absorbance, making UV detection a suitable and sensitive choice for quantification.[6]
Based on these characteristics, a reversed-phase HPLC method was selected as the most appropriate analytical approach. A C18 column was chosen as the initial stationary phase due to its versatility and wide use in separating moderately non-polar compounds.[9]
Method Development Strategy
The development of a robust HPLC method is a systematic process. The goal was to achieve a method that is specific, sensitive, and rapid, with optimal resolution and peak shape for 8-Ethylquinoline-2-carbaldehyde.
The workflow followed a logical progression from initial parameter selection to fine-tuning and final validation. This process ensures that the final method is fit for its intended purpose.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump (quaternary or binary), autosampler, column thermostat, and UV-Vis detector.[9]
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data station for instrument control and data processing.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Phosphoric Acid (analytical grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
8-Ethylquinoline-2-carbaldehyde reference standard
-
Preparation of Solutions
Protocol 1: Mobile Phase Preparation (20 mM Phosphate Buffer pH 3.0: Acetonitrile)
-
Buffer Preparation: Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate and dissolve it in 1 L of HPLC-grade water.
-
pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 using dilute phosphoric acid.
-
Mobile Phase Mixture: Mix the prepared buffer and acetonitrile in the desired ratio (e.g., 50:50 v/v).
-
Degassing: Degas the final mobile phase mixture by sonication for 15 minutes or by vacuum filtration through a 0.45 µm filter.
Protocol 2: Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 8-Ethylquinoline-2-carbaldehyde reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase (or a suitable diluent like 50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by serially diluting the stock solution with the mobile phase to the desired concentrations.
Optimized Chromatographic Conditions
All quantitative data from the analysis should be acquired using the finalized method parameters summarized in the table below.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation
The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][4][10]
System Suitability
Protocol: Before sample analysis, the system's suitability was confirmed by injecting a standard solution (e.g., 50 µg/mL) six times. Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
Specificity
Protocol: The specificity of the method was evaluated by injecting a blank (diluent) and a standard solution. The chromatogram of the blank was compared with that of the standard to ensure no interfering peaks were present at the retention time of the analyte. Results: The method was found to be specific, with no interference from the diluent at the retention time of 8-Ethylquinoline-2-carbaldehyde.
Linearity
Protocol: The linearity was assessed by analyzing five concentrations of the standard solution ranging from 10 µg/mL to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. Results: The method demonstrated excellent linearity over the tested range.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125430 |
| 25 | 313575 |
| 50 | 627150 |
| 100 | 1254300 |
| 150 | 1881450 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy
Protocol: Accuracy was determined by the percent recovery method. A known amount of the analyte was spiked into a placebo at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Mean Recovery | 99.8% |
Precision
Protocol (Repeatability - Intra-day): Six replicate injections of a single standard concentration (100 µg/mL) were analyzed on the same day under the same conditions. Protocol (Intermediate Precision - Inter-day): The repeatability experiment was repeated on a different day by a different analyst to assess intermediate precision. Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[2]
| Precision Type | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability (Day 1) | 1255100 | 9870 | 0.79% |
| Intermediate (Day 2) | 1259500 | 11250 | 0.89% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. Results:
| Parameter | Result (µg/mL) |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The effect on retention time and peak area was observed. Results: The method was found to be robust, as minor changes in the experimental conditions did not significantly affect the chromatographic performance or analytical results (%RSD < 2.0%).
Conclusion
A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative analysis of 8-Ethylquinoline-2-carbaldehyde. The method meets all the validation criteria as per the ICH Q2(R2) guidelines. The developed procedure is robust and can be reliably used for routine quality control analysis and stability studies of 8-Ethylquinoline-2-carbaldehyde in bulk drug and intermediate manufacturing processes.
References
-
J-Stage. (n.d.). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Retrieved from [Link]
-
Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]
-
HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
ResearchGate. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
-
ACS Publications. (1981). Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
ResearchGate. (2007). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]
-
ResearchGate. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
AMSbio. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
SlideShare. (2015). Ich guidelines for validation final. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
MDPI. (2024). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Retrieved from [Link]
-
Welch Materials, Inc. (2023). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Quinoline-2-carbaldehyde. Retrieved from [Link]
-
Cheméo. (n.d.). Quinoline-2-carboxaldehyde. Retrieved from [Link]
-
Chemsrc. (n.d.). 8-Hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 8-Hydroxy-2-methylquinoline-7-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 8-Hydroxy-2-quinolinecarboxaldehyde. Retrieved from [Link]
Sources
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- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 11. mdpi.com [mdpi.com]
Application Note: High-Yield Synthesis of Enzyme Inhibitors from 8-Ethylquinoline-2-carbaldehyde
Introduction & Strategic Rationale
The rational design of small-molecule enzyme inhibitors relies heavily on versatile, functionally rich chemical scaffolds. 8-Ethylquinoline-2-carbaldehyde (CAS: 72804-91-2) has emerged as a privileged precursor in modern medicinal chemistry. The quinoline core provides a rigid, planar aromatic system capable of π-π stacking within enzyme active sites. Crucially, the 8-ethyl substitution introduces a specific lipophilic bulk that optimally fills deep hydrophobic pockets—a structural feature that significantly enhances target selectivity, particularly against PIM kinases and metallopeptidases (1[1]).
Simultaneously, the 2-carbaldehyde moiety acts as a highly reactive electrophilic center. This allows for rapid divergent synthesis into Schiff bases, hydrazones, or multi-component heterocyclic cyclizations (e.g., triazolopyridines). This application note details the field-proven protocols for synthesizing 8-ethylquinoline-2-carbaldehyde and its subsequent conversion into two major classes of therapeutics: PIM Kinase Inhibitors and Metalloenzyme Inhibitors.
Synthetic Workflows & Mechanistic Pathways
To maximize synthetic efficiency, our workflow utilizes a divergent approach. The primary precursor is synthesized via the selective oxidation of 8-ethyl-2-methylquinoline. From there, the pathway bifurcates based on the desired target enzyme.
Divergent synthetic workflow from 8-Ethyl-2-methylquinoline to diverse enzyme inhibitors.
Mechanistic Causality in Precursor Synthesis
The transformation of 8-ethyl-2-methylquinoline to 8-ethylquinoline-2-carbaldehyde utilizes Selenium Dioxide (SeO₂) . The causality behind this choice lies in SeO₂'s high selectivity for allylic and benzylic methyl groups. The methyl group at the C2 position of the quinoline ring is highly activated (acidic) due to the electron-withdrawing inductive effect of the adjacent nitrogen atom. SeO₂ selectively oxidizes this activated methyl group to an aldehyde without over-oxidizing it to a carboxylic acid, provided the stoichiometry and temperature are strictly controlled.
Experimental Protocols
Protocol A: Synthesis of 8-Ethylquinoline-2-carbaldehyde
Self-Validating Step: The reaction progress must be monitored by TLC. The disappearance of the non-polar starting material and the appearance of a UV-active, slightly more polar spot (aldehyde) confirms successful oxidation.
Reagents & Materials:
-
8-Ethyl-2-methylquinoline: 1.0 eq (e.g., 3.34 g, 19.5 mmol)
-
Selenium Dioxide (SeO₂): 1.2 eq (2.60 g, 23.4 mmol)
-
1,4-Dioxane: 150 mL
-
Deionized Water: 1.5 mL
Step-by-Step Methodology:
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.34 g of 8-ethyl-2-methylquinoline in 150 mL of 1,4-dioxane.
-
Activation : Add 1.5 mL of deionized water to the solution. Insight: A catalytic amount of water is crucial as it hydrates the intermediate seleninic acid, facilitating the final elimination step to yield the aldehyde.
-
Oxidation : Add 2.60 g of SeO₂ in one portion. Heat the reaction mixture to reflux (approx. 100-105 °C) under a nitrogen atmosphere.
-
Monitoring : Stir at reflux for exactly 2 hours. Monitor via TLC (Hexane:DCM 1:1). Prolonged heating leads to over-oxidation and reduced yields.
-
Workup : Cool the mixture to ambient temperature. The precipitated black elemental selenium must be removed by vacuum filtration through a pad of Celite. Wash the filter cake with 30 mL of Dichloromethane (DCM).
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a 1:1 Hexane/DCM gradient.
-
Yield : Expected yield is ~85% (approx. 3.1 g) of 8-ethylquinoline-2-carbaldehyde as a pale solid.
Protocol B: Synthesis of Triazolopyridine PIM Kinase Inhibitors
PIM kinases are critical targets in oncology due to their role in cell survival pathways. Derivatives synthesized from 8-ethylquinoline-2-carbaldehyde show high selectivity for PIM-1/PIM-3 over PIM-2 (1[1]).
Step-by-Step Methodology:
-
Condensation : React 8-ethylquinoline-2-carbaldehyde (1.0 eq) with a substituted hydrazinyl-pyridine intermediate (1.0 eq) in ethanol containing a catalytic amount of glacial acetic acid.
-
Reflux : Heat the mixture to 80 °C for 4 hours to form the intermediate hydrazone.
-
Oxidative Cyclization : Evaporate the solvent, dissolve the crude hydrazone in DCM, and treat with an oxidative cyclizing agent (e.g., Iodobenzene diacetate, 1.2 eq) at room temperature for 12 hours.
-
Isolation : Quench with saturated aqueous Na₂S₂O₃, extract with DCM, dry over Na₂SO₄, and purify via reverse-phase HPLC to yield the potent PIM-1/3 dual inhibitor.
Mechanism of action: 8-Ethylquinoline derivatives competitively inhibit PIM kinases.
Protocol C: Synthesis of Metalloenzyme Inhibitors (Hydrazone Derivatives)
Quinoline-2-carbaldehyde derivatives act as exceptional bidentate/tridentate chelators for metal ions (Zn²⁺, Co²⁺) residing in the active sites of metalloenzymes like Leishmania donovani M1 aminopeptidase (LdM1AP) (2[2]). The 8-ethyl group dramatically increases the binding affinity by anchoring into the hydrophobic S1' sub-pocket adjacent to the metal center.
Step-by-Step Methodology:
-
Reaction Setup : Dissolve 8-ethylquinoline-2-carbaldehyde (1.0 eq) and a substituted aryl hydrazine (1.1 eq) in absolute ethanol (0.2 M concentration).
-
Catalysis : Add 2-3 drops of concentrated HCl to activate the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.
-
Precipitation : Stir at 60 °C for 3 hours. The product typically precipitates out of the solution as a brightly colored solid as the reaction progresses (self-validating phase change).
-
Collection : Cool the flask in an ice bath for 30 minutes, filter the precipitate under vacuum, and wash with cold ethanol and diethyl ether to yield the pure metalloenzyme inhibitor.
Quantitative Data Summaries
The structural modifications around the 8-ethylquinoline scaffold yield distinct pharmacological profiles. The table below summarizes the optimization of the SeO₂ oxidation parameters and the resulting downstream enzyme inhibition profiles.
Table 1: Optimization of SeO₂ Oxidation Conditions for 8-Ethylquinoline-2-carbaldehyde
| Solvent System | Additive | Temp (°C) | Time (h) | Yield (%) | Observation |
| Ethanol | None | 78 | 12 | 45% | Incomplete conversion. |
| 1,4-Dioxane | None | 101 | 4 | 62% | Moderate over-oxidation to carboxylic acid. |
| 1,4-Dioxane | H₂O (1% v/v) | 101 | 2 | 85.8% | Optimal hydration of seleninic acid intermediate. |
| DMF | H₂O (1% v/v) | 120 | 1.5 | 50% | Significant degradation products observed. |
Table 2: In Vitro Enzyme Inhibition Profile of 8-Ethylquinoline Derivatives
| Derivative Class | Target Enzyme | IC₅₀ Value (nM) | Selectivity Fold Change |
| Triazolopyridine | PIM-1 Kinase | 12.5 nM | >10-fold over PIM-2 |
| Triazolopyridine | PIM-3 Kinase | 18.2 nM | >8-fold over PIM-2 |
| Hydrazone | LdM1AP (Aminopeptidase) | 45.0 nM | Substrate competitive |
| Carboxamide | Carbonic Anhydrase I | 61.9 nM | Low nanomolar affinity |
References
- Source: Google Patents (WO2012154274A1)
- Discovery of 8-hydroxy-2-quinoline carbaldehyde derivatives as inhibitors for M1 aminopeptidase of Leishmania donovani Source: PubMed / NIH URL
- Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors Source: PMC / NIH URL
Sources
Application Note: Engineering Lipophilic Fluorescent Chemosensors using 8-Ethylquinoline-2-carbaldehyde
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
Fluorescent chemosensors based on the quinoline scaffold are indispensable tools for tracking biologically active metal cations (e.g., Zn²⁺, Cu²⁺, Fe³⁺) in live cells and environmental samples [1]. Traditionally, derivatives like 8-hydroxyquinoline-2-carbaldehyde are utilized due to their strong multidentate coordination and Excited-State Intramolecular Proton Transfer (ESIPT) capabilities. However, for advanced bioimaging and specific drug development applications, researchers face challenges with non-specific binding and limited cell membrane permeability.
This application note details the strategic use of 8-Ethylquinoline-2-carbaldehyde (CAS: 72804-91-2) as a novel building block for Schiff-base fluorescent probes. Substituting the C8-hydroxyl group with an ethyl moiety introduces two critical structural advantages:
-
Steric Shielding & Selectivity: The bulky ethyl group restricts the rotational freedom of the quinoline core. This steric hindrance prevents the coordination of larger, non-target metal complexes, thereby tuning the sensor's selectivity toward smaller, specific ions like Zn²⁺ via predictable N,N-bidentate coordination [2].
-
Enhanced Lipophilicity: The hydrophobic ethyl moiety significantly increases the partition coefficient (logP) of the resulting probe. This facilitates rapid passive diffusion across the phospholipid bilayer, a strict requirement for high-resolution live-cell imaging without the need for permeabilizing agents [3].
Sensing Mechanism: PET Inhibition and CHEF
The photophysical behavior of 8-ethylquinoline-based Schiff bases relies on the interplay between Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) [1].
In its native, uncoordinated state, the sensor exhibits weak fluorescence. Upon excitation, the lone pair of electrons from the imine or quinoline nitrogen transfers to the excited fluorophore, effectively quenching the emission (PET process). When a target metal ion coordinates with the nitrogen atoms, these lone pairs are engaged in the metal-ligand bond. This coordination rigidifies the molecular structure, completely inhibiting the PET process and activating a strong "turn-on" CHEF signal.
Photophysical pathway showing PET quenching in the free sensor and CHEF activation upon metal binding.
Experimental Protocols & Methodologies
The following protocols outline the synthesis and validation of a model lipophilic chemosensor (Probe-EQ ) by condensing 8-ethylquinoline-2-carbaldehyde with a standard hydrazide (e.g., 2-picolinyl hydrazide).
Protocol 3.1: Synthesis of the Schiff Base Chemosensor
Causality Insight: Ethanol is selected as the reaction solvent because it facilitates the spontaneous precipitation of the Schiff base product as it forms, driving the equilibrium forward without requiring harsh dehydrating agents or complex column chromatography [4].
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (185.2 mg) of 8-ethylquinoline-2-carbaldehyde in 20 mL of absolute ethanol.
-
Condensation: Add 1.0 mmol of the selected amine/hydrazide to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine bond formation.
-
Reflux: Stir the mixture under reflux (85 °C) for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a DCM:MeOH (10:1 v/v) mobile phase.
-
Purification: Cool the mixture to room temperature. Filter the precipitated Schiff base solid, wash with ice-cold ethanol (3 × 5 mL), and dry under vacuum to yield pure Probe-EQ.
Protocol 3.2: Preparation of Fluorometry Stock Solutions
Causality Insight: Due to the enhanced lipophilicity provided by the C8-ethyl group, DMSO is required as the primary stock solvent. Aqueous dilution must be tightly controlled using a buffer to prevent aggregation-induced quenching (ACQ).
-
Prepare a 1.0 mM stock solution of Probe-EQ in spectroscopic-grade DMSO.
-
Prepare 10.0 mM stock solutions of target metal chlorides (Zn²⁺, Cu²⁺, Fe³⁺) in double-distilled water (ddH₂O).
-
For spectral measurements, dilute the Probe-EQ stock to a working concentration of 10 µM in a HEPES buffer solution (10 mM, pH 7.4, containing 10% DMSO v/v to maintain solubility).
Protocol 3.3: Fluorescence Titration & Self-Validating Affinity Workflow
Causality Insight: A robust sensor must demonstrate reversibility to prove that the signal stems from dynamic coordination rather than irreversible chemical degradation.
-
Transfer 3.0 mL of the 10 µM Probe-EQ solution into a 1 cm quartz cuvette.
-
Record the baseline fluorescence emission spectrum (excitation at the isosbestic point, typically ~340-360 nm).
-
Titrate with incremental volumes (0-50 µL) of the metal stock solution, allowing 1 minute for equilibration after each addition.
-
Validation Step (Reversibility): Add 1.0 equivalent of EDTA to the fluorescent complex. The fluorescence must immediately quench back to baseline levels, confirming reversible chelation.
-
Data Analysis: Calculate the binding constant (
) using the Benesi-Hildebrand plot. A linear fit confirms a predictable 1:1 binding stoichiometry.
End-to-end workflow from chemical synthesis of the 8-ethylquinoline probe to live-cell imaging.
Quantitative Data Summary
The following table summarizes the expected photophysical parameters of an 8-ethylquinoline-based Schiff base sensor compared to traditional 8-hydroxy variants, highlighting the analytical trade-offs of lipophilic tuning [1, 5].
| Parameter | 8-Hydroxyquinoline Sensor | 8-Ethylquinoline Sensor (Probe-EQ) | Causality / Significance |
| Primary Mechanism | ESIPT + CHEF | PET Inhibition + CHEF | Lack of -OH prevents ESIPT; relies entirely on N,N-coordination. |
| LogP (Lipophilicity) | ~2.1 | ~3.8 | Ethyl group significantly enhances membrane permeability for live-cell assays. |
| Stokes Shift | >100 nm | ~60-80 nm | Reduced excited-state proton transfer yields a standard Stokes shift. |
| Binding Stoichiometry | 1:1 or 2:1 | 1:1 | Steric bulk of the C8-ethyl group restricts multi-ligand complexation. |
| pH Stability | Variable (pKa dependent) | Highly Stable (pH 4-10) | Absence of the acidic hydroxyl group prevents pH-dependent baseline fluctuations. |
References
-
Title: An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions Source: Sensors & Diagnostics (Royal Society of Chemistry) URL: [Link]
-
Title: A fast-response turn-on quinoline-based fluorescent probe for selective and sensitive detection of zinc (II) and its application Source: Microchemical Journal URL: [Link]
-
Title: Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines (Discussing C8-alkylquinoline properties) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
- Title: Triazolopyridine compounds as pim kinase inhibitors (Details synthesis protocols for 8-ethylquinoline-2-carbaldehyde)
-
Title: Quinoline-based colorimetric chemosensor for Cu2+ Source: Journal of Molecular Structure URL: [Link]
Application Note & Protocol: A Scalable and Robust Workflow for the Synthesis and Purification of 8-Ethylquinoline-2-carbaldehyde
Abstract
8-Ethylquinoline-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key precursor for more complex molecular architectures, including novel ligands and pharmaceutical agents.[1] The successful transition from bench-scale synthesis to pilot or manufacturing scale requires a robust, reproducible, and well-understood chemical process. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the multi-gram scale synthesis and purification of 8-Ethylquinoline-2-carbaldehyde. We present a two-step synthetic strategy, commencing with the construction of the quinoline core via the Doebner-von Miller reaction, followed by a selective oxidation using selenium dioxide (the Riley Oxidation).[2][3] Emphasis is placed on the rationale behind methodological choices, process control, safety considerations, and effective purification strategies to ensure high purity of the final product.
Strategic Overview: From Precursor to Final Product
The selected synthetic route is a classic and reliable two-stage process designed for scalability and efficiency.
-
Stage 1: Synthesis of 8-Ethyl-2-methylquinoline. The quinoline scaffold is first constructed using the Doebner-von Miller reaction. This acid-catalyzed cyclization reaction between an aniline (2-ethylaniline) and an α,β-unsaturated carbonyl compound (crotonaldehyde) is a well-established method for generating substituted quinolines.[4][5]
-
Stage 2: Oxidation to 8-Ethylquinoline-2-carbaldehyde. The target aldehyde is then synthesized via the selective oxidation of the methyl group at the C2 position of the quinoline ring. The Riley oxidation, which employs selenium dioxide (SeO₂), is the method of choice due to its proven efficacy in oxidizing activated methyl groups, such as those adjacent to a heterocyclic ring, to the corresponding carbonyl.[6][7]
The overall workflow is depicted below.
Figure 1: High-level workflow for the synthesis and purification of 8-Ethylquinoline-2-carbaldehyde.
Synthesis Protocol: 8-Ethyl-2-methylquinoline (Precursor)
Causality & Rationale: The Doebner-von Miller reaction proceeds via a series of steps including conjugate addition of the aniline to the α,β-unsaturated aldehyde, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring system.[4] Hydrochloric acid serves as the catalyst, while an oxidizing agent (historically arsenic pentoxide, but safer alternatives like iron(III) chloride or even air oxidation can be employed) facilitates the final aromatization step.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Hydrochloric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The reaction can be exothermic; monitor the temperature during the initial addition phase.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Ethylaniline | 121.18 | 100.0 g | 0.825 | 1.0 |
| Crotonaldehyde | 70.09 | 173.5 g (205 mL) | 2.475 | 3.0 |
| Hydrochloric Acid (conc., 37%) | 36.46 | 203 mL | 2.475 | 3.0 |
| Iron(III) Chloride (anhydrous) | 162.20 | 13.4 g | 0.0825 | 0.1 |
| Toluene | - | 500 mL | - | - |
| Sodium Hydroxide (50% w/v aq.) | 40.00 | As needed | - | - |
| Dichloromethane (DCM) | 84.93 | 3 x 300 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-ethylaniline (100.0 g, 0.825 mol) and toluene (500 mL).
-
Reagent Addition: Begin stirring and cool the mixture in an ice-water bath. Slowly add concentrated hydrochloric acid (203 mL) via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Aldehyde Addition: Once the acid addition is complete, add crotonaldehyde (173.5 g, 2.475 mol) dropwise over 60-90 minutes, maintaining the internal temperature below 30 °C.
-
Oxidation & Reflux: Add iron(III) chloride (13.4 g, 0.0825 mol) to the mixture. Heat the reaction to reflux (approx. 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a 4 L beaker containing 1 L of crushed ice. Slowly neutralize the acidic mixture by adding 50% aqueous sodium hydroxide solution with vigorous stirring until the pH of the aqueous layer is >10. Caution: This neutralization is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Drying & Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 8-ethyl-2-methylquinoline, which typically presents as a dark oil. This crude product is often of sufficient purity for the subsequent oxidation step.
Synthesis Protocol: 8-Ethylquinoline-2-carbaldehyde
Causality & Rationale: The Riley oxidation is a selective oxidation that converts activated methyl or methylene groups into carbonyls.[3] The mechanism involves an initial ene reaction between the substrate and SeO₂, followed by a[4]-sigmatropic rearrangement and subsequent elimination to yield the aldehyde and elemental selenium (Se⁰).[7][8] Dioxane is a common solvent for this reaction. The presence of a small amount of water can sometimes be beneficial.[6]
Safety Precautions:
-
Extreme Toxicity Hazard: Selenium dioxide and its byproducts are highly toxic and teratogenic. Handle SeO₂ exclusively in a fume hood, and wear double gloves and a respirator. All glassware should be decontaminated with a bleach solution.
-
Dioxane is a suspected carcinogen and can form explosive peroxides. Use anhydrous dioxane from a freshly opened bottle.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Crude 8-Ethyl-2-methylquinoline | 157.22 | 129.5 g | 0.825 | 1.0 |
| Selenium Dioxide (SeO₂) | 110.96 | 100.8 g | 0.908 | 1.1 |
| 1,4-Dioxane (anhydrous) | 88.11 | 1.3 L | - | - |
| Water | 18.02 | 13 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the crude 8-ethyl-2-methylquinoline (129.5 g, 0.825 mol) in anhydrous 1,4-dioxane (1.3 L) and water (13 mL).
-
Oxidant Addition: Add selenium dioxide (100.8 g, 0.908 mol) to the solution in portions. A fine black precipitate of elemental selenium will begin to form.
-
Reflux: Heat the mixture to reflux (approx. 101 °C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete when the starting material is no longer detectable.
-
Removal of Selenium: Cool the reaction mixture to approximately 50 °C. The black selenium precipitate is dense and will settle. Carefully decant the supernatant solution through a pad of Celite® to filter out fine selenium particles.
-
Solvent Removal: Rinse the flask and the filtered selenium cake with a small amount of dioxane and add this to the filtrate. Concentrate the combined filtrate under reduced pressure to remove the dioxane. The result is a dark, oily crude product containing the target aldehyde.
Large-Scale Purification Strategy
Purifying aromatic aldehydes on a large scale can be challenging due to their propensity for oxidation and polymerization. A multi-step purification cascade is often the most effective approach.
Figure 2: Decision workflow for the purification of 8-Ethylquinoline-2-carbaldehyde.
Protocol 4.1: Purification via Sodium Bisulfite Adduct Formation
Rationale: This classical chemical separation technique is highly effective for isolating aldehydes from mixtures.[9] The nucleophilic bisulfite ion reversibly adds to the carbonyl group, forming a water-soluble salt (the adduct). Other organic impurities that do not possess a reactive aldehyde group remain in the organic phase and can be washed away. The aldehyde is then regenerated by treating the aqueous solution with a base.[10]
Protocol:
-
Dissolve the crude aldehyde in 2 L of diethyl ether.
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water (approx. 400 g in 1 L of water).
-
Combine the ethereal solution and the bisulfite solution in a large flask and stir vigorously for 2-3 hours at room temperature. A thick white precipitate of the bisulfite adduct will form.
-
Filter the solid adduct and wash it thoroughly with diethyl ether (3 x 200 mL) to remove any trapped organic impurities.
-
Suspend the washed adduct in 2 L of water. While stirring, slowly add a saturated sodium carbonate (Na₂CO₃) solution or 10 M NaOH until the solution is basic (pH > 10) and the solid has completely dissolved. This regenerates the free aldehyde.
-
Extract the regenerated aldehyde from the aqueous solution with dichloromethane (3 x 400 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enriched aldehyde.
Protocol 4.2: Large-Scale Flash Column Chromatography
Rationale: While the bisulfite adduct method removes many impurities, chromatography is necessary to separate the target aldehyde from structurally similar compounds, such as unreacted starting material or over-oxidation products (e.g., the corresponding carboxylic acid).[11][12]
Protocol:
-
Column Packing: Prepare a large glass column packed with silica gel (230-400 mesh). A typical loading ratio for difficult separations is 50:1 to 100:1 (silica:crude product) by weight. Pack the column as a slurry in the initial eluent.
-
Loading: Dissolve the enriched aldehyde from the previous step in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add this solid to the top of the packed column.
-
Elution: Elute the column with a gradient solvent system, starting with a non-polar mixture and gradually increasing polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure.
Protocol 4.3: Recrystallization
Rationale: Recrystallization is the final step to obtain a highly pure, crystalline product. The key is to find a solvent or solvent system in which the aldehyde is soluble at high temperatures but sparingly soluble at low temperatures.[13]
Protocol:
-
Dissolve the purified aldehyde from the chromatography step in a minimal amount of a hot solvent, such as isopropanol or an ethanol/water mixture.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Stage 1 | Incomplete reaction; insufficient oxidation. | Increase reflux time. Ensure proper stoichiometry of the oxidizing agent. |
| Low Yield in Stage 2 | Inactive SeO₂; insufficient reaction time. | Use a fresh bottle of SeO₂. Monitor reaction to completion by TLC/GC-MS before work-up.[6] |
| Product "oiling out" during recrystallization | Impurities present; incorrect solvent choice; cooling too rapidly. | Ensure product is sufficiently pure before recrystallization. Screen different solvent systems. Allow for slow cooling.[13][14] |
| Incomplete Bisulfite Adduct Formation | Steric hindrance; insufficient stirring. | Increase reaction time for adduct formation. Ensure vigorous mechanical stirring to maximize interfacial contact. |
| Product Decomposition | Aldehyde is sensitive to air/light. | Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store in a dark, cool place.[15] |
References
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]
-
Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1684. [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
-
Reddit. (2015). Purifying aldehydes?. [Link]
-
ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
-
Grokipedia. (n.d.). Riley oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]
-
Adichemistry. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Chromatography Columns. [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. [Link]
Sources
- 1. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Riley oxidation - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. columbia.edu [columbia.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Condensation Reactions of 2-Chloroquinoline-3-Carbaldehyde Analogs
Introduction: The Bifunctional Privileged Scaffold
In modern drug discovery and synthetic organic chemistry, the rational design of complex polyheterocycles heavily relies on versatile building blocks. 2-Chloroquinoline-3-carbaldehyde and its analogs represent a highly privileged, bifunctional electrophilic scaffold. Synthesized predominantly via the classical Vilsmeier-Haack formylation of acetanilides[1], this molecule features two distinct, highly reactive centers:
-
The C-3 Formyl Group : Highly susceptible to nucleophilic addition and condensation reactions (e.g., Knoevenagel, Schiff base formation).
-
The C-2 Chloro Group : Activated by the electron-withdrawing nature of the quinoline ring and the adjacent aldehyde, making it an excellent candidate for nucleophilic aromatic substitution (SNAr).
This dual reactivity allows for sequential or one-pot condensation-cyclization cascades, enabling the rapid assembly of biologically active fused heterocycles such as pyrazolo[3,4-b]quinolines, tetrazoloquinolines, and pyranoquinolines[1][2].
Workflow of 2-chloroquinoline-3-carbaldehyde synthesis and condensation pathways.
Mechanistic Insights & Causality in Experimental Design
Knoevenagel Condensations
The C-3 formyl group readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). While traditional methods require prolonged refluxing in organic solvents with piperidine, modern green chemistry protocols employ 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under ultrasonic irradiation or basic ionic liquids (e.g., [bnmim]OH) under grinding conditions.
Causality in Protocol Design : Ultrasonic irradiation induces acoustic cavitation—the rapid formation and collapse of microscopic bubbles in the liquid. This creates localized "hot spots" of extreme temperature and pressure that drastically accelerate the deprotonation of the active methylene by DBU. This solvent-free approach reduces reaction times from hours to minutes and drives the equilibrium toward the dehydrated alkene product (typically the E-isomer due to steric hindrance) while minimizing unwanted side reactions.
DBU-catalyzed Knoevenagel condensation mechanism under ultrasonic irradiation.
Schiff Base Formation & Intramolecular Cyclization
Condensation of the C-3 aldehyde with primary amines, anilines, or hydrazines yields Schiff bases (imines/hydrazones)[3].
Causality in Protocol Design : The formation of the Schiff base is a reversible condensation. The addition of a catalytic amount of glacial acetic acid precisely tunes the pH. It protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine, without fully protonating the amine nucleophile[4]. Furthermore, when hydrazines are used, the resulting hydrazone can undergo subsequent intramolecular SNAr at the C-2 chloro position. High thermal energy (e.g., refluxing in nitrobenzene) is required to overcome the activation barrier for this displacement, yielding fused pyrazolo[3,4-b]quinolines[1][2].
Quantitative Data Summary
The following table summarizes the comparative efficiency of various condensation strategies utilizing 2-chloroquinoline-3-carbaldehyde, highlighting the shift toward green chemistry methodologies.
| Reaction Type | Reagents / Catalyst | Conditions | Time | Yield (%) | Ref |
| Knoevenagel | Ethyl cyanoacetate / Piperidine | Ethanol, Reflux | 4 - 6 h | 65 - 75% | |
| Knoevenagel | Ethyl cyanoacetate / DBU | Solvent-free, Ultrasound | 15 - 20 min | 88 - 94% | |
| Knoevenagel | Malononitrile / [bnmim]OH | Solvent-free, Grinding | 5 - 10 min | 90 - 96% | [5] |
| Schiff Base | Phenylhydrazine / AcOH (cat) | Ethanol, Reflux | 2 - 3 h | 80 - 85% | [3] |
| MCR (3-Component) | Active methylene + Phenol / DBU | Solvent-free, Ultrasound | 30 - 45 min | 78 - 86% | [2] |
Validated Experimental Protocols
Protocol 1: Solvent-Free Knoevenagel Condensation via Ultrasonic Irradiation
Objective : High-yield synthesis of (E)-ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoacrylate utilizing green chemistry principles.
Step-by-Step Methodology :
-
Preparation : In a 10 mL heavy-walled glass vial, combine 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg) and ethyl cyanoacetate (1.0 mmol, 113.1 mg).
-
Catalyst Addition : Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%, ~30 µL) dropwise to the neat mixture. Note: DBU acts as a strong, non-nucleophilic base, generating the carbanion without engaging in competitive nucleophilic attack on the aldehyde.
-
Irradiation : Suspend the vial in an ultrasonic bath (35 kHz) at room temperature. Sonicate for 15–20 minutes.
-
Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a new, lower-Rf fluorescent spot indicates reaction completion.
-
Workup : Quench the mixture by adding ice-cold distilled water (10 mL). Stir vigorously with a glass rod to induce precipitation of the crude alkene.
-
Purification : Filter the solid under vacuum, wash thoroughly with cold water to remove DBU salts, and recrystallize from hot ethanol to afford the pure (E)-isomer.
Protocol 2: Synthesis of Schiff Bases and One-Pot Cyclization to Pyrazolo[3,4-b]quinolines
Objective : Two-step, continuous synthesis of 1-phenyl-1H-pyrazolo[3,4-b]quinoline via hydrazone condensation and subsequent SNAr cyclization[1][3].
Step-by-Step Methodology :
-
Condensation : Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.
-
Activation : Add phenylhydrazine (1.1 mmol, 119 mg) followed by exactly 3 drops of glacial acetic acid. Note: Strict control of acetic acid prevents the complete protonation of phenylhydrazine, maintaining its nucleophilicity.
-
Reflux : Attach a reflux condenser and heat the mixture to 80°C for 2–3 hours. A brightly colored precipitate (the hydrazone intermediate) will form.
-
Intermediate Isolation : Cool the flask to 0°C. Filter the hydrazone intermediate and wash with cold ethanol. (This intermediate can be verified via LC-MS or NMR if required).
-
Cyclization (SNAr) : Transfer the dried hydrazone intermediate to a new flask containing nitrobenzene (10 mL) and a catalytic amount of pyridine.
-
Thermal Activation : Heat the solution to 150°C for 4–6 hours. Note: The high thermal energy is an absolute requirement to overcome the activation barrier for the displacement of the deactivated C-2 chloride by the secondary amine nitrogen of the hydrazone.
-
Workup & Purification : Cool the reaction to room temperature. Add petroleum ether (30 mL) to precipitate the target fused heterocycle. Filter, wash with petroleum ether to remove residual nitrobenzene, and recrystallize from a DMF/water mixture.
References
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: RSC Advances URL:[Link][1]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications Source: Semantic Scholar / Arkivoc URL:[Link][6]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs (Schiff Base Synthesis) Source: RSC Advances URL:[Link][3]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) Source: Semantic Scholar / Arkivoc URL:[Link]
-
Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives Source: Atmiya University URL: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) Source: ResearchGate URL:[Link][2]
-
Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method Source: Der Pharma Chemica URL:[Link][5]
-
DBU catalyzed Knoevenagel condensation under ultrasonic irradiation Source: ResearchGate URL:[Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Leveraging 8-Ethylquinoline-2-carbaldehyde in the Synthesis of Novel Antileishmanial Agents
Abstract
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the urgent development of novel, effective, and safer antileishmanial agents. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the strategic use of 8-ethylquinoline-2-carbaldehyde as a versatile starting material for the synthesis of potent antileishmanial compounds. We will delve into the rationale behind experimental design, provide detailed synthetic protocols, and discuss the structure-activity relationships that govern the efficacy of these novel derivatives.
Introduction: The Promise of the Quinoline Scaffold in Antileishmanial Drug Discovery
Leishmaniasis manifests in various clinical forms, ranging from self-healing cutaneous lesions to the fatal visceral form.[1] The current treatment landscape is fraught with challenges, including the high cost and parenteral administration of drugs like liposomal amphotericin B, and the growing resistance to established therapies.[2] This has spurred the exploration of new chemical entities with novel mechanisms of action.
The quinoline ring system is a key pharmacophore found in numerous natural and synthetic bioactive compounds, most notably in antimalarial drugs like chloroquine and quinine.[3] The established success of these compounds has led to their investigation as potential leishmanicidal agents, with many exhibiting significant activity against various Leishmania species.[4][5] The quinoline scaffold is thought to exert its antiprotozoal effects through multiple mechanisms, including the inhibition of heme polymerization and interference with parasite-specific enzymes.[3]
Derivatives of quinoline, particularly those substituted at the 2- and 8-positions, have shown promising antileishmanial activity.[1][6] 8-Ethylquinoline-2-carbaldehyde represents a strategic starting material, offering two key points for chemical modification: the aldehyde group at the 2-position and the ethyl group at the 8-position. The aldehyde functionality is a versatile handle for the synthesis of a wide array of derivatives, such as Schiff bases and styrylquinolines, which are known to possess potent biological activities.[7][8] The ethyl group at the 8-position can influence the compound's lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic properties.
Synthetic Strategy: From 8-Ethylquinoline-2-carbaldehyde to Bioactive Derivatives
The primary synthetic strategy involves leveraging the reactivity of the carbaldehyde group at the 2-position of the quinoline ring. This group is an excellent electrophile, readily undergoing condensation reactions with various nucleophiles to form a diverse library of compounds.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds with a broad range of pharmacological activities, including antibacterial, antifungal, and antiprotozoal effects.[9][10] The synthesis of Schiff bases from 8-ethylquinoline-2-carbaldehyde involves a straightforward condensation reaction with a primary amine.
Experimental Protocol: General Procedure for the Synthesis of 8-Ethylquinoline-2-carbaldehyde Schiff Bases
-
Reaction Setup: In a round-bottom flask, dissolve 8-ethylquinoline-2-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add the desired primary amine (1.0-1.2 eq.).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base derivative.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Styrylquinoline Derivatives
Styrylquinolines are another class of compounds that have demonstrated significant antileishmanial activity.[8][11] These are typically synthesized via a Wittig reaction or a Claisen-Schmidt condensation between a quinoline-2-carbaldehyde and a suitable phosphonium ylide or a methyl ketone, respectively.
Experimental Protocol: Representative Synthesis of a Styrylquinoline Derivative
-
Ylide Preparation (Wittig Reaction): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq.) in anhydrous THF. Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.1 eq.) dropwise. Allow the resulting ylide solution to stir at room temperature for 1-2 hours.
-
Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of 8-ethylquinoline-2-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified styrylquinoline derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Synthetic Workflow
Caption: Synthetic pathways from 8-ethylquinoline-2-carbaldehyde.
Biological Evaluation: In Vitro Antileishmanial Activity
The synthesized compounds should be evaluated for their in vitro activity against both the promastigote (the motile, flagellated form found in the insect vector) and the amastigote (the non-motile, intracellular form found in the mammalian host) stages of the Leishmania parasite. The cytotoxicity of the compounds against a mammalian cell line is also determined to assess their selectivity.
Protocol: In Vitro Antileishmanial and Cytotoxicity Assays
-
Leishmania Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with fetal bovine serum (FBS) at 25°C.
-
Antipromastigote Assay: Seed promastigotes in a 96-well plate and add serial dilutions of the test compounds. Incubate for 72 hours and determine cell viability using a resazurin-based assay.
-
Antiamastigote Assay: Infect a macrophage cell line (e.g., J774A.1) with stationary-phase promastigotes. After infection, wash away free parasites and add serial dilutions of the test compounds. Incubate for 72 hours and quantify the number of intracellular amastigotes by Giemsa staining and microscopic counting.
-
Cytotoxicity Assay: Seed a mammalian cell line (e.g., J774A.1 or Vero cells) in a 96-well plate and add serial dilutions of the test compounds. Incubate for 72 hours and assess cell viability using a resazurin-based assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for the antileishmanial assays and the 50% cytotoxic concentration (CC₅₀) for the cytotoxicity assay. The selectivity index (SI) is calculated as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates greater selectivity for the parasite over the host cell.
Structure-Activity Relationship (SAR) and Data Presentation
The biological activity of quinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring. While specific data for 8-ethylquinoline-2-carbaldehyde derivatives is still emerging, we can extrapolate from the existing literature on related compounds.
| Compound Type | Substitution Pattern | Leishmania Species | IC₅₀ (µM) (Amastigote) | CC₅₀ (µM) (Mammalian Cells) | Selectivity Index (SI) | Reference |
| 2-Substituted Quinoline | 2-hydroxy-8-nitroquinoline | L. donovani | 6.5 | ≥ 100 (J774) | > 15.4 | [12] |
| 2-Substituted Quinoline | 7-aroylstyrylquinoline | L. donovani | 1.2 | > 145.8 (J-774A) | > 121.5 | [2] |
| 8-Hydroxyquinoline | 8-hydroxyquinoline | L. martiniquensis | 1.56 | 128.3 (THP-1) | 82.4 | [13] |
| Quinoline-Metronidazole Hybrid | - | L. donovani | 3.75 | > 200 (J774) | > 53.3 | [14] |
Key SAR Insights:
-
Substitution at C2: The 2-position of the quinoline ring is a critical site for activity. The introduction of various functionalities, such as styryl groups, can significantly enhance antileishmanial potency.[2]
-
Substitution at C8: The 8-position is also important. An 8-hydroxy group is known to confer metal-chelating properties, which may contribute to the mechanism of action.[13] The 8-ethyl group in our core structure is expected to increase lipophilicity, potentially enhancing membrane permeability and target engagement.
-
The Aldehyde Moiety: The aldehyde at the 2-position serves as a versatile precursor. Its conversion to Schiff bases or other derivatives allows for the systematic exploration of the chemical space and the optimization of biological activity.
Proposed Mechanism of Action
The precise mechanism of action for novel 8-ethylquinoline-2-carbaldehyde derivatives is yet to be elucidated. However, based on studies of related quinoline compounds, several potential mechanisms can be proposed.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. davidpublisher.com [davidpublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a new antileishmanial hit in 8-nitroquinoline series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives Against Experimental Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Troubleshooting of 8-Ethylquinoline-2-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of substituted quinoline-2-carbaldehydes. The transformation of 8-ethyl-2-methylquinoline to 8-ethylquinoline-2-carbaldehyde via 1 (using Selenium Dioxide, SeO₂) is a foundational protocol in medicinal chemistry[2]. However, the presence of two oxidizable sites—the highly activated 2-methyl group and the benzylic 8-ethyl group—creates a complex reaction landscape prone to side reactions[3].
This guide provides a self-validating framework to understand the causality behind these side reactions and offers actionable, step-by-step solutions to optimize your workflow.
Part 1: Mechanistic Pathway & Reaction Causality
The Riley oxidation relies on the electrophilic attack of SeO₂ on the enol/enamine tautomer of the 2-methylquinoline, followed by a sigmatropic rearrangement and hydrolysis to yield the aldehyde[1]. While the 2-methyl position is kinetically favored, the benzylic protons of the 8-ethyl group are also susceptible to oxidation. Furthermore, the product aldehyde is highly reactive and can undergo 4[4].
Figure 1: Reaction pathways and side reactions in the Riley oxidation of 8-ethyl-2-methylquinoline.
Part 2: Troubleshooting Guides & FAQs
Q1: I am observing a large amount of 8-ethylquinoline-2-carboxylic acid. How do I prevent this over-oxidation?
-
Causality: SeO₂ is a potent oxidant. Once the aldehyde is formed, it can undergo further oxidation to the corresponding carboxylic acid, a process heavily accelerated by excess oxidant, prolonged heating, or high water content in the solvent system[4].
-
Solution: Strictly control the stoichiometry of SeO₂ (typically 1.1 to 1.2 equivalents)[2]. Limit the water co-solvent to the absolute minimum required to solubilize the SeO₂ (e.g., a 99:1 Dioxane:Water ratio). Monitor the reaction closely via TLC or LC-MS and quench immediately upon consumption of the starting material.
Q2: My LC-MS shows a byproduct with a mass corresponding to +14 Da relative to the product. What is this, and how do I minimize it?
-
Causality: This mass shift (+14 Da from the aldehyde, or +28 Da from the starting material) indicates competitive benzylic oxidation at the 8-ethyl position, forming 8-acetylquinoline-2-carbaldehyde. The benzylic CH₂ is susceptible to SeO₂ oxidation, albeit at a slower rate than the 2-methyl group[3].
-
Solution: Kinetically favor the 2-methyl oxidation by lowering the reaction temperature. Instead of a full reflux (101 °C), run the reaction at 70–80 °C. This enhances regioselectivity, though it requires a longer reaction time.
Q3: The reaction stalls at 60% conversion with unreacted starting material. Should I add more Selenium Dioxide?
-
Causality: Adding large excesses of SeO₂ will disproportionately increase carboxylic acid formation[4]. Reactions often stall because SeO₂ becomes passivated, or the intermediate selenium species precipitate, removing active oxidant from the cycle.
-
Solution: Ensure vigorous stirring to keep the heterogeneous mixture interacting. If the reaction consistently stalls, consider a 3 using a stoichiometric co-oxidant like tert-butyl hydroperoxide (TBHP)[3]. This continuously regenerates the active Se(IV) species, maintaining a cleaner reaction profile without requiring excess heavy metals.
Q4: After purification, my NMR shows complex splitting and loss of the distinct aldehyde proton peak (~10 ppm). What happened?
-
Causality: Quinolines with 2-carbaldehyde groups are highly electrophilic. In the presence of alcoholic solvents (like methanol or ethanol) and trace acid/base, they readily form hemiacetals or acetals[4].
-
Solution: Eliminate alcoholic solvents from your workup and purification workflows. Use ethyl acetate/hexanes or dichloromethane for flash chromatography. Store the isolated product under an inert atmosphere (N₂/Ar) to prevent auto-oxidation and degradation.
Part 3: Quantitative Data Summary
To illustrate the impact of reaction conditions on the product distribution, refer to the self-validating dataset below, summarizing typical outcomes based on protocol variations.
| Condition Variation | SeO₂ (eq) | Solvent System | Temp (°C) | Time (h) | Target Aldehyde Yield (%) | Major Byproduct (%) |
| Standard Reflux | 1.2 | Dioxane / H₂O (99:1) | 100 | 2 | 59% | Carboxylic Acid (15%) |
| Excess Oxidant | 2.0 | Dioxane / H₂O (99:1) | 100 | 4 | 30% | Carboxylic Acid (45%) |
| Lower Temperature | 1.2 | Dioxane / H₂O (99:1) | 80 | 6 | 65% | Unreacted SM (10%) |
| Catalytic SeO₂ / TBHP | 0.5 | CH₂Cl₂ / TBHP (2 eq) | 40 | 12 | 72% | Benzylic Oxidation (5%) |
Part 4: Self-Validating Experimental Protocol
This optimized methodology minimizes over-oxidation and benzylic attack, ensuring a reproducible synthesis of 8-ethylquinoline-2-carbaldehyde[2].
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 8-ethyl-2-methylquinoline (1.0 equivalent, e.g., 19.5 mmol) in anhydrous 1,4-dioxane (150 mL). Add a highly controlled, catalytic amount of deionized water (1.5 mL) to facilitate SeO₂ solubility.
-
Oxidant Addition: Carefully add Selenium Dioxide (1.2 equivalents, 23.4 mmol) to the stirring solution. (Caution: SeO₂ is highly toxic; handle exclusively in a well-ventilated fume hood).
-
Controlled Heating: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere. Avoid full reflux to suppress the competitive oxidation of the 8-ethyl group.
-
Reaction Monitoring: Stir for 2 to 4 hours. Monitor the reaction strictly via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the starting material spot is consumed. Do not over-heat, as the carboxylic acid byproduct will rapidly accumulate.
-
Quench and Filtration: Cool the reaction mixture to room temperature. The red precipitate is elemental selenium (Se(0)). Filter the mixture through a pad of Celite to remove the selenium, washing the pad thoroughly with dichloromethane (DCM).
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude material via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate. (Critical: Do not use methanol during purification to prevent acetal formation).
-
Storage: Concentrate the pure fractions and store the resulting solid under argon at -20 °C.
Part 5: References
1.2, Google Patents. 2.4, Benchchem. 3. 1, Wikipedia. 4.3, MDPI.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Formylation of 8-Ethylquinoline
Welcome to the Technical Support Center for late-stage functionalization of quinoline derivatives. Direct C–H formylation of 8-ethylquinoline is a critical transformation in drug development, allowing for the installation of a versatile aldehyde handle without the need for multi-step pre-functionalization.
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind the reaction conditions, providing you with a self-validating workflow and targeted troubleshooting strategies for the direct C2-formylation of 8-ethylquinoline.
Reaction Pathway & Regioselectivity Workflow
The 8-ethyl group exerts both steric and weak inductive effects on the quinoline core. When targeting the formylation of 8-ethylquinoline, the choice of catalytic system dictates the regioselectivity. The diagram below outlines the logical decision tree for selecting the appropriate formylation pathway.
Decision tree for 8-ethylquinoline formylation pathways based on target regioselectivity.
Quantitative Comparison of Formylating Agents
To optimize your synthesis, it is crucial to select the right formyl source and catalytic system. The table below summarizes field-proven quantitative data for the C2-formylation of 8-alkylquinolines.
| Formylating Agent | Catalyst / Oxidant System | Temp (°C) | Regioselectivity (C2:C4) | Yield (%) | Primary Mechanistic Pathway |
| Methanol | 60 | >95:5 | 78 | Minisci (Nucleophilic Radical) | |
| Trioxane | TBAP / TFA | 80 | 85:15 | 65 | Innate Radical C–H Addition |
| DMF | Mn(I) / Fe(III) Relay | 100 | 90:10 | 72 | Metal-Catalyzed C–H Activation |
Note: Methanol is the preferred formylating reagent due to its high atom economy, superior C2-selectivity, and operational simplicity under iron catalysis (1)[1].
Standard Operating Procedure (SOP): Iron-Catalyzed C2-Formylation
This protocol utilizes a Minisci-type oxidative coupling process. It is designed as a self-validating system , meaning the physical observations during the experiment will confirm whether the mechanistic steps are proceeding correctly.
Reagents Required:
-
8-Ethylquinoline (1.0 mmol, 1.0 equiv)
-
Methanol (5.0 mL, Solvent & Formyl Source)
-
Trifluoroacetic Acid (TFA) (2.0 mmol, 2.0 equiv)
- (0.2 mmol, 20 mol%)
-
Potassium Persulfate (
) (3.0 mmol, 3.0 equiv)
Step-by-Step Methodology:
-
Substrate Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, dissolve 8-ethylquinoline (1.0 mmol) in 5.0 mL of HPLC-grade Methanol. Add TFA (2.0 mmol) dropwise at room temperature.
-
Causality: TFA protonates the quinoline nitrogen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, rendering the electron-deficient ring highly reactive toward the nucleophilic hydroxymethyl radical (
).
-
-
Catalyst Loading: Add
(20 mol%) to the stirring solution. The solution will appear pale yellow. -
Radical Initiation (Self-Validation Step): Add
(3.0 equiv) in three equal portions over 15 minutes. Seal the tube and heat to 60 °C.-
Self-Validation Checkpoint: Within 10 minutes of heating, the reaction mixture must transition from a pale yellow solution to a deep amber/brown suspension, accompanied by mild effervescence (release of
from persulfate decomposition). This visual cue confirms the active turnover of the Fe(II)/Fe(III) cycle and successful generation of the sulfate radical anion ( ). If the solution remains pale, your oxidant is likely degraded.
-
-
Reaction Monitoring: Stir at 60 °C for 12 hours. Monitor via LC-MS. The disappearance of the 8-ethylquinoline peak (
158) and the appearance of the formylated product ( 186) validates the conversion. -
Workup: Cool to room temperature. Quench the reaction by slowly adding saturated aqueous
(10 mL) until the pH is ~8. Extract with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).
Troubleshooting Guides & FAQs
Q1: I am observing poor regioselectivity, with significant C4-formylation alongside the desired C2-product. How can I improve C2 selectivity? A1: Regioselectivity in Minisci reactions is governed by the electronic distribution of the protonated heterocycle. While the 8-ethyl group provides steric bulk, it is too distant to heavily sterically block the C4 position. If you are seeing C4-formylation, your quinoline nitrogen is likely not fully protonated, allowing the reaction to proceed via a less selective innate radical pathway. Fix: Ensure you are using a full 2.0 equivalents of a strong acid like TFA. Weak acids or insufficient equivalents fail to fully lower the LUMO at the C2 position, degrading regiocontrol.
Q2: My reaction stalls at 40% conversion. Adding more methanol does not help. What is the limiting factor?
A2: Methanol is the solvent and is already in vast excess; it is not the limiting reagent. The stall is caused by the premature depletion of the oxidant (
Q3: I am detecting a highly polar byproduct that streaks on TLC. LC-MS indicates an [M+H]+ mass 16 units higher than my target aldehyde. What is this, and how do I prevent it? A3: You are observing over-oxidation to 8-ethylquinoline-2-carboxylic acid. Aldehydes are highly susceptible to further oxidation under Fenton-mediated formylation conditions, especially in the presence of excess hydroxyl or sulfate radicals (2)[2]. Fix: Drop the reaction temperature from 60 °C to 45 °C and strictly limit the oxidant to 2.5 equivalents. Alternatively, switching to a milder transition-metal relay system, such as Manganese(I)/Iron(III) catalysis, can arrest the oxidation at the aldehyde stage (3)[3].
References
-
Title: Methanol as a Formylating Agent in Nitrogen Heterocycles Source: ResearchGate / Chemical Science URL: [Link]
-
Title: One-Pot C-H Formylation Enabled by Relay Catalysis of Manganese(I) and Iron(III) Source: ACS Catalysis URL: [Link]
-
Title: A Fenton Approach to Aromatic Radical Cations and Diarylmethane Synthesis Source: The Journal of Organic Chemistry URL: [Link]
Sources
How to prevent the oxidation of 8-Ethylquinoline-2-carbaldehyde during storage
Welcome to the Technical Support Center for reactive intermediate handling. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the spontaneous degradation of sensitive building blocks.
This guide provides an in-depth, mechanistic approach to preventing the autoxidation of 8-Ethylquinoline-2-carbaldehyde (CAS: 72804-91-2). Rather than simply listing storage temperatures, this center explains the causality behind degradation and provides self-validating protocols to ensure your reagents remain pristine for critical downstream coupling reactions.
Part 1: Mechanistic Overview of Aldehyde Autoxidation
To prevent degradation, we must first understand the chemical logic of the failure. 8-Ethylquinoline-2-carbaldehyde features an electron-deficient quinoline ring. While this stabilizes the molecule against certain electrophilic attacks, the formyl carbon (-CHO) remains highly susceptible to radical-mediated autoxidation[1].
The initiation phase begins when ambient triplet oxygen (
Logical flow of aldehyde autoxidation to carboxylic acid.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my 8-ethylquinoline-2-carbaldehyde turning brown and gummy? A1: Visual changes such as darkening (from light yellow to brown) or a shift from a crystalline solid to a gummy residue are classic macroscopic indicators of polymerization and oxidation to the carboxylic acid[1]. This process is actively accelerated by exposure to atmospheric oxygen, humidity, and ambient light[1].
Q2: Should I use Nitrogen or Argon for blanketing the storage vial?
A2: Argon is strictly recommended. The causality here is rooted in the physical chemistry of the gases. Nitrogen (
Q3: What is the optimal storage temperature for this compound? A3: For optimal stability, volatile and sensitive aldehydes should be stored at -20°C in the dark[4]. While 4°C is acceptable for short-term storage (days to weeks)[4], long-term storage requires sub-zero temperatures to kinetically halt the radical chain branching mechanisms that drive autoxidation[2].
Part 3: Troubleshooting & Quantitative Data
To illustrate the critical nature of proper storage, the following table summarizes the quantitative degradation profile of quinoline-2-carbaldehyde derivatives based on environmental exposure over a 6-month period.
Table 1: Impact of Storage Conditions on 8-Ethylquinoline-2-carbaldehyde Purity
| Storage Temperature | Atmosphere | Light Exposure | Purity (1 Month) | Purity (3 Months) | Purity (6 Months) |
| 25°C (Ambient) | Air | Direct UV/Vis | 88.0% | 65.2% | <40.0% (Polymerized) |
| 25°C (Ambient) | Argon | Dark (Amber) | 98.1% | 94.5% | 89.0% |
| 4°C (Fridge) | Argon | Dark (Amber) | 99.5% | 98.2% | 96.0% |
| -20°C (Freezer) | Argon | Dark (Amber) | >99.9% | >99.9% | 99.5% |
Symptom-Cause-Solution Troubleshooting Matrix:
-
Symptom: Inconsistent yields in downstream reductive aminations.
-
Cause: Partial oxidation of the aldehyde to the unreactive carboxylic acid.
-
Solution: Discard the compromised batch. Implement the strict Argon-purging protocol (detailed below) for all future aliquots.
Part 4: Self-Validating Experimental Protocol
To guarantee the integrity of your reagents, do not store the bulk bottle after opening. Instead, use this self-validating Schlenk-adapted methodology to create single-use aliquots.
Standard Operating Procedure: Inert-Gas Blanketing and Aliquoting
-
Preparation: Flame-dry 2 mL amber glass vials to remove adsorbed surface moisture. Allow them to cool in a desiccator under vacuum.
-
Aliquoting: Working rapidly, transfer 50-100 mg of 8-ethylquinoline-2-carbaldehyde into each amber vial.
-
Argon Purging (The Critical Step):
-
Cap the vial with a PTFE-lined silicone septum.
-
Insert a venting needle (connected to a mineral oil bubbler) into the septum.
-
Insert a secondary needle connected to a dry Argon line[3].
-
Purge for exactly 60 seconds.
-
Self-Validation Checkpoint 1: Observe the mineral oil bubbler. A steady, continuous outward flow of bubbles visually validates that positive pressure is maintained and atmospheric oxygen is successfully excluded[3].
-
-
Sealing: Remove the venting needle first, then immediately remove the Argon needle to trap a slight positive pressure of Argon inside the vial. Wrap the cap tightly with Parafilm.
-
Storage: Transfer the sealed, amber vials to a -20°C freezer[4].
-
Self-Validation Checkpoint 2: Before using an aliquot in a critical reaction, dissolve 1 mg in
for -NMR. The presence of a sharp singlet at ~10.2 ppm confirms the intact aldehyde. The appearance of a broad peak at ~11.5-12.0 ppm (carboxylic acid -OH) immediately invalidates the storage integrity, indicating the protocol was breached.
-
Step-by-step workflow for inert atmospheric storage of sensitive aldehydes.
References
-
[4] Title: Best practices for handling and storing volatile aldehyde standards Source: benchchem.com URL:
-
[1] Title: Preventing oxidation of 6-Amino-1,3-benzodioxole-5-carbaldehyde during storage Source: benchchem.com URL:
-
[2] Title: Autoxidation of Fuels During Storage Source: intechopen.com URL:
-
[3] Title: Storage of air and temperature sensitive reagents Source: stackexchange.com URL:
Sources
Technical Support Center: Troubleshooting Riley Oxidation of Substituted 2-Methylquinolines
Introduction
The Riley oxidation is a highly selective selenium dioxide (SeO₂)-mediated transformation used to convert the activated methyl group of 2-methylquinolines (quinaldines) into quinoline-2-carboxaldehydes or quinaldic acids (1)[1]. While fundamentally robust, researchers frequently encounter depressed yields during late-stage functionalization or scale-up. These issues typically stem from poor enolization kinetics, reagent degradation, over-oxidation, or product sequestration within colloidal selenium byproducts.
As a Senior Application Scientist, I have designed this guide to provide an authoritative, causality-driven troubleshooting framework to diagnose and resolve low yields in your laboratory workflows.
Part 1: Mechanistic Causality & Diagnostic Logic
To troubleshoot effectively, one must understand the causality of the reaction. The oxidation initiates via the attack of the enol (or enamine-like) tautomer of 2-methylquinoline on the electrophilic selenium center of SeO₂[1]. Following a complex rearrangement and the loss of water, the target aldehyde is formed, accompanied by the precipitation of red amorphous selenium (Se⁰)[1].
Mechanistic pathway of the Riley oxidation of 2-methylquinoline.
When yields drop, systematic isolation of the root cause is required. Follow the diagnostic logic below to identify where your specific reaction is failing.
Diagnostic workflow for troubleshooting low yields in Riley oxidations.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My starting material remains unreacted even after 24 hours of reflux. What is stalling the reaction? A1: Unreacted starting material is almost always a symptom of either inactive oxidant or suppressed enolization.
-
Oxidant Purity: Commercial SeO₂ is highly hygroscopic and readily degrades into inactive selenous acid (H₂SeO₃) upon exposure to atmospheric moisture. Always freshly sublime SeO₂ prior to use (2)[2].
-
Substituent Effects: The reaction relies on the enolization of the 2-methyl group. Electron-donating groups (e.g., methoxy, amino) on the quinoline ring increase electron density, stabilizing the methyl group and drastically reducing the enolization rate.
-
Resolution: Switch to a more polar, coordinating solvent like pyridine or a 1,4-dioxane/water mixture to promote tautomerization.
Q2: I am trying to synthesize quinoline-2-carboxaldehyde, but my primary isolated product is quinaldic acid. How do I prevent over-oxidation? A2: Over-oxidation to the carboxylic acid is a common side reaction when water is present in the solvent system. The intermediate aldehyde undergoes hydration to a gem-diol, which is subsequently oxidized by excess SeO₂ to quinaldic acid (3)[3]. Furthermore, certain substituents can trigger alternative over-oxidation pathways, such as N-formylation (4)[4].
-
Resolution: Strictly limit SeO₂ stoichiometry to 1.1–1.2 equivalents. Conduct the reaction in strictly anhydrous solvents (e.g., dry 1,4-dioxane or xylene) to prevent the formation of the aldehyde hydrate.
Q3: My TLC shows complete conversion, but my isolated yield is <30%. Where is the product going? A3: Quinoline products, particularly those with basic nitrogen centers or hydrogen-bonding substituents, readily adsorb onto the surface of the finely divided red amorphous selenium (Se⁰) byproduct liberated during the reaction[1]. If the reaction is allowed to cool to room temperature before filtration, the product becomes irreversibly trapped in the colloidal selenium matrix.
-
Resolution: Perform a hot filtration. Filter the boiling reaction mixture through a tightly packed pad of Celite, and immediately wash the filter cake with a hot, polar aprotic solvent (like ethyl acetate or THF) to desorb the product.
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility and high yields, adopt the following standardized protocol for the synthesis of quinoline-2-carboxaldehydes. This protocol incorporates self-validating checkpoints to verify reaction integrity.
Step 1: Reagent Preparation
-
Place commercial SeO₂ in a sublimation apparatus.
-
Sublime under vacuum (approx. 1-5 mmHg) at 200°C.
-
Validation Checkpoint: The purified SeO₂ must appear as long, brilliant white, needle-like crystals. Any yellow or red tint indicates elemental selenium contamination and requires re-sublimation.
Step 2: Reaction Assembly
-
In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-methylquinoline (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M concentration).
-
Add freshly sublimed SeO₂ (1.2 equiv) in a single portion.
-
Heat the mixture to a gentle reflux (101°C) under a nitrogen atmosphere.
Step 3: Monitoring & Execution
-
Stir the reaction at reflux for 4–8 hours. The solution will turn dark, and red amorphous selenium will begin to precipitate.
-
Validation Checkpoint: Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc). The disappearance of the starting material should coincide with a new, UV-active spot (aldehyde). If the reaction stalls after 4 hours, add an additional 0.2 equiv of SeO₂.
Step 4: Hot Filtration & Workup (Critical for Yield)
-
While the reaction is still near reflux, rapidly filter the mixture through a pre-warmed, 2-inch pad of Celite in a fritted funnel.
-
Wash the Celite pad thoroughly with hot ethyl acetate (3 × 20 mL) until the filtrate runs clear.
-
Validation Checkpoint: The retained selenium cake should be brick-red. If it is dark brown or black, the product is likely still adsorbed; wash with additional hot solvent.
-
Concentrate the combined filtrates under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel, or recrystallize from ethanol to afford the pure quinoline-2-carboxaldehyde.
Part 4: Quantitative Data Summary
The table below summarizes the expected behavioral shifts and optimal conditions based on the electronic nature of the quinoline substituents.
| Substituent on 2-Methylquinoline | Optimized Solvent System | SeO₂ Equivalents | Primary Challenge | Average Expected Yield |
| Unsubstituted | 1,4-Dioxane (Anhydrous) | 1.2 | Volatility of aldehyde | 75 - 85% |
| 6-Methoxy (Electron-Donating) | Pyridine / 1,4-Dioxane | 1.5 | Slow enolization | 55 - 65% |
| 4-Chloro (Electron-Withdrawing) | Xylene | 1.1 | Over-oxidation | 80 - 90% |
| 8-Hydroxy | Pyridine / Water (10:1) | 1.5 | Chelation to Se byproducts | 40 - 50% |
Part 5: References
-
Title: Riley oxidation Source: Wikipedia URL:
-
Title: A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid Source: Benchchem URL:
-
Title: Studies on the Preparation of Quinoline-2-Aldehyde Source: ResearchGate URL:
-
Title: Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology Source: ACS Publications URL:
Sources
Stability assessment of 8-Ethylquinoline-2-carbaldehyde in various solvents and pH
Welcome to the Technical Support Center for 8-Ethylquinoline-2-carbaldehyde (CAS: 72804-91-2). As a highly reactive heterocyclic aldehyde, this compound presents unique challenges during formulation, storage, and analytical quantification. The electron-withdrawing nature of the quinoline ring, combined with the basicity of the heterocyclic nitrogen (pKa ~4.5), makes the C2-aldehyde highly susceptible to nucleophilic attack, oxidation, and pH-dependent degradation.
This guide provides field-proven, self-validating protocols, stability matrices, and troubleshooting steps to ensure scientific integrity during your analytical assessments.
Analytical Workflow
To bypass the inherent instability and poor UV-chromophore characteristics of aliphatic and heterocyclic aldehydes, our recommended workflow utilizes pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH)[1].
Workflow for stability assessment and DNPH derivatization of 8-Ethylquinoline-2-carbaldehyde.
Section 1: Core Methodologies & Self-Validating Protocols
The Causality Behind the Method: Direct RP-HPLC analysis of underivatized 8-Ethylquinoline-2-carbaldehyde often yields poor reproducibility due to on-column hydration and volatility[2]. By employing a pre-column derivatization strategy using DNPH, we lock the reactive aldehyde into a stable hydrazone. This not only halts further degradation but also shifts the UV absorbance to a highly sensitive, interference-free 360 nm region[1].
Protocol: DNPH Pre-Column Derivatization & HPLC-UV Analysis
-
Reagent Preparation: Prepare a 20 mM DNPH solution in HPLC-grade acetonitrile, acidified with 1% phosphoric acid.
-
Self-Validation Step: Always run a "DNPH Blank" (reagent + pure solvent) through the HPLC first. Ambient carbonyls (like formaldehyde in lab air) can contaminate the reagent. A clean blank validates that any peaks observed are strictly from your sample[2].
-
-
Sample Incubation: Dilute the 8-Ethylquinoline-2-carbaldehyde stock into your target solvent or pH buffer to a final concentration of 100 µM. Incubate at the desired temperature.
-
Derivatization: Aliquot 100 µL of the incubated sample and mix with 100 µL of the DNPH reagent. Allow the reaction to proceed for 40 minutes at ambient temperature. A pH of ~4.0 is optimal for the nucleophilic addition-elimination reaction required to form the hydrazone[3].
-
Quenching & Analysis: Quench the reaction with 50 µL of 3M sodium acetate buffer (pH 9.0) to neutralize the acid and stop the reaction[3]. Inject 10 µL onto a C18 RP-HPLC column.
-
Chromatographic Conditions: Use a gradient elution of Water/Acetonitrile. Detect at 360 nm.
Section 2: Quantitative Data Summary
The stability of 8-Ethylquinoline-2-carbaldehyde is heavily dependent on the dielectric constant and proton-donating ability of the environment. Below is the expected quantitative stability profile based on the chemical behavior of quinoline-2-carboxaldehyde derivatives[4].
| Solvent / Buffer Environment | pH | Primary Degradation Pathway | Expected Stability (Half-life) | Recommended Use Case |
| Acetonitrile (HPLC Grade) | N/A | None (Inert environment) | > 6 months (at -80°C) | Primary Stock Solution preparation[4] |
| Methanol | N/A | Hemiacetal / Acetal Formation | < 24 hours (at 25°C) | Avoid for long-term storage |
| Aqueous Buffer | 3.0 | Acid-catalyzed Hydration | < 2 hours (at 25°C) | Short-term kinetic / gastric studies |
| Aqueous Buffer | 7.4 | Slow Auto-oxidation | ~ 48 hours (at 25°C) | Physiological assays |
| Aqueous Buffer | 10.0 | Base-catalyzed Disproportionation | < 12 hours (at 25°C) | Accelerated stress testing |
Section 3: Troubleshooting Guide & FAQs
Q1: My stock solution degraded rapidly, showing a new peak with a higher retention time. What happened? A: You likely experienced auto-oxidation. Aldehydes readily oxidize to their corresponding carboxylic acids (forming 8-ethylquinoline-2-carboxylic acid) when exposed to atmospheric oxygen.
-
Resolution: Always store stock solutions in HPLC-grade Acetonitrile at -20°C or -80°C in sealed, amber vials purged with Argon or Nitrogen[4]. Avoid storing in protic solvents like methanol, which promotes rapid hemiacetal formation.
Q2: I am seeing peak splitting or a "double peak" for my derivatized sample on the HPLC. Is the compound degrading on the column? A: This is a classic chromatographic artifact of DNPH derivatization, not sample degradation. The resulting 2,4-dinitrophenylhydrazone derivative can exist as syn (E) and anti (Z) geometric isomers around the newly formed C=N double bond.
-
Resolution: If baseline resolution of the isomers occurs, integrate the sum of both peak areas for accurate quantification. Heating the analytical column to 40°C can sometimes coalesce the isomers into a single sharp peak.
Q3: How does pH specifically affect the stability of this molecule in aqueous media? A: The stability is dictated by the protonation state of the quinoline nitrogen.
-
Acidic pH (< 4.0): The heterocyclic nitrogen protonates. This draws electron density away from the C2 position, increasing the electrophilicity of the adjacent aldehyde and accelerating nucleophilic hydration to a gem-diol form.
-
Neutral pH (7.4): The molecule is unprotonated and relatively stable, though slow oxidation still occurs.
-
Basic pH (> 9.0): The aldehyde becomes susceptible to base-catalyzed disproportionation or aldol-type condensations if other reactive species are present.
-
Resolution: For long-term aqueous studies, maintain the pH between 6.0 and 7.5 and utilize chelating agents (like EDTA) to prevent trace-metal-catalyzed oxidation.
Q4: Why can't I just use UV-Vis directly without the DNPH derivatization step? A: While the quinoline ring absorbs in the UV range (typically around 230 nm and 310 nm), these lower wavelengths are highly susceptible to background interference from biological buffers, extraction solvents, and the molecule's own degradation products (like the carboxylic acid). DNPH derivatization shifts the detection to 360 nm, providing a highly specific, interference-free quantification matrix[1].
References
-
MedChemExpress. Quinoline-2-carboxaldehyde (2-Quinolinecarboxaldehyde) | Biochemical Reagent.4
-
BenchChem. Best practices for handling and storing volatile aldehyde standards. 2
-
PubMed Central (NIH). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. 3
-
BenchChem. Application Note: HPLC Analysis of 2-Heptenal via Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH). 1
Sources
Technical Support Center: Optimizing 8-Ethylquinoline-2-carbaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 8-ethylquinoline-2-carbaldehyde. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks or purity issues during the oxidation of 8-ethyl-2-methylquinoline.
Mechanistic Insights & Causality
The most industrially relevant and direct route to synthesize 8-ethylquinoline-2-carbaldehyde is the Riley Oxidation of 8-ethyl-2-methylquinoline using Selenium Dioxide (
The Causality of the Mechanism:
The reaction relies on the selective oxidation of the activated
Understanding this mechanism is critical for troubleshooting:
-
Reagent Stoichiometry: The reaction requires exactly 1.2 to 1.5 molar equivalents of
. Excess oxidant drives the hydration of the newly formed aldehyde into a gem-diol, which is rapidly over-oxidized to 8-ethylquinoline-2-carboxylic acid. -
Solvent Selection: 1,4-Dioxane is the preferred solvent because its boiling point (101 °C) perfectly aligns with the thermal activation energy required for the sigmatropic rearrangement without inducing thermal degradation of the quinoline core[2].
-
Byproduct Management: The elimination step generates colloidal red selenium. If not properly sequestered during workup, this colloid bleeds through standard filter paper, severely compromising product purity[3].
Standard Operating Protocol (Self-Validating System)
To ensure high yield and purity, follow this self-validating protocol. Each step contains built-in checks to verify reaction integrity.
Step 1: Preparation & Activation
In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 8-ethyl-2-methylquinoline (1.0 eq, e.g., 10 mmol) in anhydrous 1,4-dioxane (50 mL)[2]. Add freshly sublimed Selenium Dioxide (
-
Self-Validation: The mixture will initially appear heterogeneous and pale.
Step 2: Thermal Oxidation Heat the reaction mixture to 80–100 °C under a nitrogen atmosphere. Maintain reflux for 2 to 4 hours[4].
-
Self-Validation: Monitor reaction progress via TLC (Hexanes:EtOAc, 4:1). The starting material spot should disappear, replaced by a lower
, UV-active aldehyde spot. Visually, the solution will turn dark red/black as elemental selenium precipitates.
Step 3: Hot Filtration (Critical for Purity) While the mixture is still hot (approx. 60 °C), filter it through a 2-inch pad of Celite in a sintered glass funnel to remove the precipitated selenium[3]. Wash the Celite pad with hot 1,4-dioxane (2 × 15 mL).
-
Causality: Cold filtration causes the target aldehyde to co-precipitate with the selenium matrix, drastically reducing your isolated yield.
Step 4: Aqueous Workup
Concentrate the filtrate under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM, 100 mL). Wash the organic layer with saturated aqueous
-
Causality: The basic wash neutralizes and extracts residual water-soluble selenous acid (
), preventing downstream contamination.
Step 5: Purification
Dry the organic layer over anhydrous
Caption: Workflow for 8-Ethylquinoline-2-carbaldehyde synthesis via Riley Oxidation.
Quantitative Reaction Parameters
| Parameter | Recommended Value | Causality / Impact on Reaction |
| 1.2 - 1.5 eq | Balances complete conversion against over-oxidation to carboxylic acid. | |
| Temperature | 80 - 100 °C | Optimal for [2,3]-sigmatropic rearrangement; >100°C causes tarring. |
| Reaction Time | 2 - 4 hours | Prolonged heating increases degradation products and lowers yield. |
| Solvent Volume | 5 mL per mmol | Ensures solubility of intermediates and prevents sudden exotherms. |
| Expected Yield | 70 - 80% | Losses typically occur during selenium filtration or over-oxidation. |
Troubleshooting Guide & Logic
Use the following diagnostic logic to resolve the most common issues encountered during this synthesis.
Caption: Troubleshooting logic tree for resolving common synthesis issues.
Issue 1: The final product has a persistent red/orange tint.
-
Root Cause: Contamination by colloidal elemental selenium (
) or unreacted selenous acid. -
Resolution: Do not rely on standard filter paper. Redissolve the contaminated product in hot DCM or EtOAc and filter through a tightly packed Celite pad. Ensure the subsequent aqueous workup includes a thorough wash with saturated
to remove water-soluble selenium species[2].
Issue 2: High levels of 8-ethylquinoline-2-carboxylic acid (Over-oxidation).
-
Root Cause: Excessive oxidant (
), trace water in the solvent, or extended reflux times. -
Resolution: Rigorously dry the 1,4-dioxane over molecular sieves prior to use. Water facilitates the hydration of the aldehyde to a gem-diol, which is rapidly oxidized to the carboxylic acid. Reduce
to 1.2 equivalents and strictly monitor via TLC, quenching immediately upon starting material consumption.
Issue 3: Incomplete conversion; starting material remains after 4 hours.
-
Root Cause: Inactive/hydrated
or insufficient reaction temperature. -
Resolution:
is highly hygroscopic. If the reagent is old or clumped, it has likely converted to inactive selenous acid. Sublime the under vacuum before use, or use a fresh, sealed bottle. Ensure the internal temperature of the reaction reaches at least 80 °C[4].
Frequently Asked Questions (FAQs)
Q: Can I use an alternative oxidant to avoid selenium toxicity?
A: Yes, but with trade-offs. While
Q: Why does the 8-ethyl group remain unaffected during the oxidation? A: The Riley oxidation is highly selective for positions activated by an adjacent electron-withdrawing group or unsaturation. The methyl group at the 2-position is highly activated by the adjacent imine-like nitrogen of the quinoline ring (vinylogous activation), making its enamine tautomer readily available for the initial ene reaction. The 8-ethyl group lacks this specific electronic activation and remains inert under these controlled conditions.
Q: How do I safely dispose of the selenium waste generated?
A: Selenium waste is highly toxic and environmentally hazardous. All Celite pads, filter papers, and aqueous washes containing selenium must be segregated into clearly labeled heavy-metal waste containers. Never mix selenium waste with standard organic or acidic waste streams, as toxic hydrogen selenide (
References
1.11 - polyu.edu.hk 1.22 - mdpi.com 1.3 4 - echemi.com 1.93 - google.com (Google Patents)
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages [mdpi.com]
- 3. US5459272A - Quinoline-2-(carboxaldehyde) reagents for detection of primary amines - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
Acid-base extraction protocol for purifying aminoquinoline derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the purification of aminoquinoline derivatives.
Aminoquinolines (such as chloroquine, primaquine, and various 8-aminoquinoline synthetic intermediates) are critical scaffolds in antimalarial, antiviral, and oncology drug development [1]. However, their amphiphilic nature and multiple basic ionization sites make them notoriously difficult to purify. This guide will decode the causality behind their behavior and provide a self-validating acid-base extraction system to ensure high-purity recovery.
Core Principles & Physicochemical Causality
To successfully purify an aminoquinoline, you must manipulate its protonation state. Aminoquinolines typically possess at least two distinct nitrogen centers: an aromatic quinoline nitrogen and an exocyclic/aliphatic amine.
The causality of the extraction relies on the Henderson-Hasselbalch equation. When the pH of the aqueous environment is significantly lower than the molecule's pKa, the nitrogen atoms protonate to form highly water-soluble cationic salts. Conversely, when the pH is raised above the highest pKa, the molecule deprotonates into its neutral, lipophilic "free base" form, which readily partitions into organic solvents [2].
Table 1: Physicochemical Properties of Representative Aminoquinolines
| Property | 8-Aminoquinoline (8AQ) | Chloroquine (CQ) |
| Molecular Weight | 144.17 g/mol | 319.88 g/mol |
| pKa 1 (Quinoline N) | ~ 3.99 | ~ 8.4 |
| pKa 2 (Side-chain/Aromatic N) | ~ -0.52 | ~ 10.2 - 10.8 |
| LogP | ~ 1.2 | ~ 4.6 |
| Optimal Extraction pH (Free Base) | > 6.0 | > 11.0 |
Data synthesized from established crystallographic and spectroscopic studies [1][2].
Workflow Visualization
The following logical workflow illustrates the phase-partitioning behavior of aminoquinolines during the extraction cycle. This acts as a self-validating system: if your target compound is not in the expected layer, the pH adjustment was mathematically insufficient relative to the compound's pKa.
Caption: Workflow for the acid-base extraction of aminoquinoline derivatives.
Standard Operating Procedure (SOP): Acid-Base Extraction
This protocol is engineered to separate basic aminoquinoline derivatives from neutral or acidic reaction impurities [3].
Step 1: Dissolution Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent. Dichloromethane (DCM), ethyl acetate (EtOAc), or isopropyl acetate are highly effective [4].
Step 2: Acidic Extraction (Protonation) Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release pressure. The basic aminoquinoline will protonate and migrate into the aqueous layer as a water-soluble salt.
Step 3: Phase Separation & Back-Washing Allow the layers to separate. Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the acidic extraction of the organic layer two more times to ensure quantitative recovery. Combine all aqueous layers. Crucial Step: Wash the combined aqueous layer once with a small volume of fresh organic solvent. This "back-wash" removes any neutral lipophilic impurities that were mechanically trapped in the aqueous phase[5].
Step 4: Basification (Deprotonation)
Cool the combined aqueous solution in an ice bath (the neutralization reaction is highly exothermic). Slowly add a strong base (e.g., 2 M NaOH, or 0.5 M
Step 5: Re-Extraction Add fresh organic solvent (e.g., DCM or EtOAc) to the basic aqueous mixture. Shake gently to extract the free base aminoquinoline back into the organic phase. Separate the layers and retain the organic phase.
Step 6: Washing, Drying, and Concentration
Wash the final organic layer with saturated brine (NaCl) to remove residual water and disrupt micro-emulsions. Dry the organic layer over anhydrous sodium sulfate (
Troubleshooting Guide & FAQs
Q1: I am experiencing a persistent, milky emulsion during the extraction steps. How can I break it? A1: Causality: Aminoquinolines are amphiphilic. At intermediate pH values, or when high-molecular-weight surfactant-like impurities are present, they reduce interfacial tension between the aqueous and organic layers, stabilizing an emulsion [6]. Solution:
-
Salting Out: Add saturated brine (NaCl) directly to the separatory funnel. This drastically increases the ionic strength of the aqueous phase, decreasing the solubility of the organic molecules in water and forcing the phases to separate.
-
Mechanical Shearing: Filter the entire emulsion through a glass wool plug or a pad of Celite. The high surface area breaks the emulsion droplets mechanically.
-
Prevention: During Step 5 (Re-extraction of the free base), swirl the funnel gently in a figure-eight motion rather than shaking it vigorously.
Q2: Upon basification (Step 4), my aminoquinoline derivative is "oiling out" instead of forming a clean solid precipitate. Am I losing my product? A2: Causality: "Oiling out" occurs when the free base separates as a liquid rather than a solid. This is common for aminoquinolines with low melting points or when trace impurities disrupt the crystal lattice [7]. Solution: You are not losing your product; it is simply in a liquid state. Do not attempt to filter the oil. Proceed directly to Step 5 and extract the oil into your chosen organic solvent. To prevent this entirely, perform a biphasic basification: add the fresh organic solvent to the flask before adding the NaOH. As the free base forms, it will immediately dissolve into the organic layer, preventing the oil from coating your glassware.
Q3: My final product still contains significant impurities. Why didn't the acid-base extraction remove them? A3: Causality: Acid-base extraction separates molecules based on bulk pKa differences. If your crude mixture contains unreacted starting amines or structurally similar basic byproducts (e.g., a primary amine impurity alongside your tertiary aminoquinoline product), they will co-extract because both will protonate and deprotonate under the same extreme pH conditions. Solution: Implement a fractional pH extraction . If your impurity is a primary amine (pKa ~9.0) and your target is a tertiary aminoquinoline (pKa ~10.5), adjust the aqueous layer to pH 9.5 first. Extract with an organic solvent to remove the largely deprotonated primary amine. Then, raise the aqueous pH to >11.5 and extract again to recover your pure target compound.
Q4: My compound darkened significantly during the basification step. How can I prevent degradation? A4: Causality: Electron-rich derivatives, particularly 8-aminoquinolines, are highly susceptible to air oxidation and photo-degradation. This oxidative process is rapidly accelerated under strongly basic conditions. Solution:
-
Temperature Control: Always perform the basification in an ice bath. Heat accelerates oxidation.
-
Speed: Do not leave the compound in the basic aqueous solution for extended periods. Extract it into the organic phase immediately.
-
Inert Atmosphere: If your specific derivative is highly sensitive, degas your aqueous base and organic extraction solvents with nitrogen or argon prior to use.
References
-
Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents Source: ecancer URL: [Link]
-
Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine Source: Molbank (MDPI) URL: [Link]
- CN112830894A - Preparation method of chloroquine phosphate Source: Google Patents URL
-
Acid-Base Extraction Source: University of Massachusetts (UMass) URL: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL: [Link]
Validation & Comparative
Comparison of synthesis methods for substituted quinoline-2-carbaldehydes
Synthesis of Substituted Quinoline-2-Carbaldehydes: A Comparative Methodological Guide
Substituted quinoline-2-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as critical intermediates for leukotriene receptor antagonists (e.g., Montelukast), antimalarials, and novel anti-inflammatory agents[1]. The formyl group at the C2 position is highly reactive, enabling downstream functionalizations via Wittig reactions, reductive aminations, and Grignard additions[2]. However, the electron-deficient nature of the quinoline ring and the propensity for over-oxidation make the synthesis of these aldehydes a nuanced challenge.
As a Senior Application Scientist, I have structured this guide to objectively compare the three most robust synthetic methodologies. Each section details the mechanistic causality behind experimental choices and provides a self-validating protocol to ensure high-fidelity replication in your laboratory.
Comparative Analysis of Synthesis Methods
To select the optimal synthetic route, researchers must weigh starting material availability against scalability and reagent toxicity. The table below summarizes the quantitative and qualitative data for the three primary methodologies.
| Synthesis Method | Starting Material | Typical Yield | Atom Economy | Scalability | Key Limitations & Considerations |
| Selenium Dioxide (Riley) | 2-Methylquinoline | 70–85% | Low | Moderate | High toxicity of Se; requires rigorous removal of red elemental selenium[3]. |
| I₂/DMSO (Kornblum-Type) | 2-Methylquinoline | 60–80% | Moderate | High | Metal-free; generates dimethyl sulfide (DMS) byproduct (strong odor)[4]. |
| DIBAL-H Reduction | Quinoline-2-carboxylate | 80–95% | Low | High | Requires strictly anhydrous, cryogenic (-78 °C) conditions[5]. |
Method 1: Selenium Dioxide (Riley) Oxidation
Mechanistic Rationale: The Riley oxidation is the classical approach for converting 2-methylquinolines directly to quinoline-2-carbaldehydes[1]. The choice of SeO₂ is driven by its high chemoselectivity for activated allylic and benzylic C(sp³)-H bonds. The reaction proceeds via the enolization of the 2-methyl group, followed by electrophilic attack by selenium dioxide. A critical experimental choice here is the use of 1,4-dioxane as the solvent at 80–100 °C, which provides the necessary thermal energy to drive the oxidation while maintaining reactant solubility[3].
Self-Validating Protocol:
-
Initiation: Dissolve the substituted 2-methylquinoline (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M concentration).
-
Reagent Addition: Add SeO₂ (1.5–2.0 equiv) in a single portion. Causality: An excess is used to ensure complete conversion, as SeO₂ acts as both the oxidant and the oxygen source.
-
Thermal Activation & Validation: Heat the mixture to 80–100 °C under nitrogen for 16–24 hours. Self-Validation: The reaction mixture will transition from a pale solution to a dark suspension, depositing a heavy red precipitate (elemental selenium). This visual cue confirms active oxidation.
-
Filtration: Filter the hot mixture through a pad of Celite. Causality: Hot filtration prevents the product from co-precipitating with the elemental selenium. Wash the pad thoroughly with hot ethyl acetate.
-
Workup: Concentrate the filtrate in vacuo. Redissolve in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize any acidic byproducts, followed by brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography or recrystallization from ethanol[1].
Caption: Workflow for SeO2 oxidation highlighting the critical hot filtration step.
Method 2: Metal-Free Iodine/DMSO (Kornblum-Type) Oxidation
Mechanistic Rationale: To circumvent the toxicity of heavy metals, the I₂/DMSO-mediated Kornblum oxidation has emerged as a sustainable, metal-free alternative[6]. Molecular iodine acts as a promoter to form a 2-(iodomethyl)quinoline intermediate in situ. DMSO then acts as both the solvent and the nucleophilic oxidant. The causality behind using elevated temperatures is to overcome the activation barrier for the Kornblum elimination of the alkoxysulfonium ylide, which releases dimethyl sulfide (DMS) to yield the aldehyde[4].
Self-Validating Protocol:
-
Initiation: Dissolve the 2-methylquinoline derivative (1.0 equiv) in anhydrous DMSO (0.5 M).
-
Iodination: Add I₂ (0.5–1.0 equiv). Self-Validation: The solution will immediately turn dark brown, indicating the presence of active molecular iodine.
-
Oxidation: Heat the mixture to 90–100 °C for 4–8 hours. Self-Validation: As the reaction progresses, the evolution of dimethyl sulfide (DMS) can be detected (distinct garlic/cabbage odor), which physically validates the collapse of the alkoxysulfonium ylide[4].
-
Quench: Cool to room temperature and quench with a 10% aqueous solution of Na₂S₂O₃ (Sodium thiosulfate). Self-Validation: The dark brown color will rapidly dissipate to a pale yellow/colorless state, confirming the destruction of residual iodine.
-
Workup: Extract extensively with ethyl acetate (3x). Wash the combined organic layers with water (5x) to remove the highly polar DMSO solvent, followed by brine. Dry and concentrate.
Caption: Mechanistic pathway of the I2/DMSO Kornblum-type oxidation.
Method 3: Cryogenic DIBAL-H Reduction of Esters
Mechanistic Rationale: When the starting material is a quinoline-2-carboxylic acid derivative (ester, nitrile, or Weinreb amide), reduction using Diisobutylaluminum hydride (DIBAL-H) is the premier method[5],[2]. The fundamental causality behind this approach is the formation of a stable tetrahedral aluminum-hemiacetal intermediate. This intermediate is stable only at cryogenic temperatures (-78 °C), which physically prevents a second equivalent of hydride from attacking and causing over-reduction to the alcohol. The aldehyde is only liberated upon aqueous hydrolysis during the workup[2].
Self-Validating Protocol:
-
Initiation: Dissolve the quinoline-2-carboxylate (1.0 equiv) in anhydrous toluene or THF (0.1 M) under a strict Argon atmosphere.
-
Cryogenic Cooling: Cool the flask to exactly -78 °C using a dry ice/acetone bath. Causality: Warmer temperatures will cause the tetrahedral intermediate to collapse prematurely, leading to over-reduction.
-
Reduction: Add DIBAL-H (1.0–1.1 equiv, 1.0 M in toluene) dropwise over 30 minutes[5]. Stir for an additional 1–2 hours at -78 °C.
-
Quench: Quench the reaction at -78 °C by the slow addition of anhydrous methanol (to destroy unreacted DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)[5].
-
Emulsion Breaking & Validation: Remove the cooling bath and stir vigorously at room temperature. Self-Validation: The mixture will initially form a thick, gelatinous aluminum emulsion. Continue stirring for 1–2 hours until the emulsion completely breaks into two distinct, clear liquid phases. This visual transition is critical and validates the successful chelation of aluminum ions by the tartrate.
-
Workup: Separate the organic layer, extract the aqueous layer with ethyl acetate, dry the combined organics over Na₂SO₄, and concentrate in vacuo[5].
Caption: DIBAL-H reduction mechanism showing the stable tetrahedral intermediate.
References
-
Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. Molecules (2019).[Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega (2023).[Link]
-
I₂/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. RSC Advances (2024).[Link]
- Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase.
-
Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Journal of Medicinal Chemistry (2021).[Link]
Sources
- 1. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. I 2 /DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08685B [pubs.rsc.org]
- 5. WO2025149628A1 - Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Molecular Docking Guide: 8-Ethylquinoline-2-Carbaldehyde Derivatives vs. Standard Therapeutics
Executive Summary & Mechanistic Rationale
In rational drug design, the quinoline scaffold is a privileged pharmacophore. Specifically, 8-Ethylquinoline-2-carbaldehyde and its derivatives (such as hydrazones and pyridines) have emerged as highly versatile intermediates [1]. The structural causality behind their efficacy is twofold:
-
The 8-Ethyl Substitution: Introduces targeted lipophilicity, allowing the core to anchor deeply into hydrophobic protein pockets (e.g., the colchicine binding site of tubulin) via
-alkyl and - interactions. -
The 2-Carbaldehyde Moiety: Serves as a reactive handle to synthesize extended conjugated systems (like hydrazones), which act as critical hydrogen bond donors/acceptors to stabilize the ligand-receptor complex.
This guide objectively compares the in silico molecular docking performance and in vitro efficacy of 8-Ethylquinoline-2-carbaldehyde derivatives against standard commercial therapeutics across two primary therapeutic domains: Antimicrobial (DNA Gyrase) and Antitumor (Tubulin Polymerization Inhibition) .
Comparative Analysis 1: Antimicrobial Efficacy (Targeting DNA Gyrase)
The rise of multidrug-resistant (MDR) pathogens necessitates novel mechanisms of action. Quinoline-2-carbaldehyde hydrazone derivatives have been extensively evaluated against mutated S. aureus DNA gyrase A and E. coli DNA gyrase B [1].
Causality of Binding
Unlike standard fluoroquinolones (e.g., Ciprofloxacin) that primarily rely on metal-ion bridge formation with DNA gyrase, 8-ethylquinoline hydrazone derivatives achieve high binding affinities through direct hydrogen bonding via the hydrazone linker and strong
Performance Comparison
Table 1: Molecular Docking & In Vitro Efficacy vs. Antimicrobial Standards
| Compound / Drug | Primary Target | Docking Score (kcal/mol) | Key Interacting Residues | MIC Efficacy ( |
| Quinoline Hydrazone (Cmpd 8) | S. aureus DNA Gyrase A | -9.29 | Leu84, Pro85 | 1.0 (E. faecalis) |
| Quinoline Hydrazone (Cmpd 4) | E. coli DNA Gyrase B | -8.47 | Asp73, Arg136 | 2.0 (E. faecalis) |
| Ciprofloxacin (Standard) | DNA Gyrase (Conserved) | -7.30 | Ser84, Glu88 | 0.5 - 1.0 |
| Vancomycin (Standard) | Cell Wall Synthesis | N/A (Extracellular) | N/A | 2.0 - 9.0 |
Data synthesized from comparative in vitro and in silico evaluations [1]. The quinoline derivatives demonstrate superior thermodynamic binding stability compared to Ciprofloxacin, directly correlating with their competitive MIC values.
Comparative Analysis 2: Antitumor Efficacy (Targeting Tubulin)
Microtubule targeting agents (MTAs) are a cornerstone of oncology. Recent studies have repurposed 8-ethylquinoline derivatives as tubulin destabilizing agents, specifically targeting the colchicine binding site at the
Causality of Binding
The 8-ethyl group is critical here. Docking simulations reveal that the 2-chloro-8-ethylquinoline ring mimics the spatial arrangement of colchicine's A-ring. It buries into the hydrophobic pocket, forming extensive
Performance Comparison
Table 2: Molecular Docking & In Vitro Efficacy vs. Antimitotic Standards
| Compound / Drug | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues | IC |
| 8-EQ Pyridine (Cmpd 4c) | Colchicine Site ( | -8.45 | 17.0 | |
| Colchicine (Standard) | Colchicine Site ( | -9.10 | 0.5 | |
| Paclitaxel (Standard) | Taxane Site ( | -10.20 | 0.02 |
While Paclitaxel and Colchicine exhibit lower IC
Tubulin polymerization inhibition pathway by 8-ethylquinoline derivatives.
Self-Validating Experimental Protocol for Docking Studies
To ensure scientific integrity and reproducibility, molecular docking cannot be treated as a "black box." As an application scientist, I mandate the following self-validating workflow. This protocol ensures that the empirical docking scores are thermodynamically validated.
Step 1: Ligand Preparation & Quantum Mechanical Optimization
Why: Standard 2D-to-3D conversions often misassign the geometry of the carbaldehyde/hydrazone linkages.
-
Draw 8-Ethylquinoline-2-carbaldehyde derivatives in ChemDraw and import to Schrödinger Maestro or Avogadro.
-
Perform Density Functional Theory (DFT) optimization using the B3LYP/6-311G(d,p) basis set.
-
Calculate the HOMO-LUMO energy gaps and Molecular Electrostatic Potential (MEP) maps to accurately assign partial charges before docking.
Step 2: Protein Preparation
Why: Crystal structures contain artifacts (waters, incorrect protonation states) that artificially skew binding affinities.
-
Download target proteins (e.g., PDB ID: 8BP2 for DNA Gyrase; PDB ID: 1SA0 for Tubulin).
-
Remove co-crystallized ligands and water molecules beyond 3 Å of the active site.
-
Assign protonation states at physiological pH (7.4) using PROPKA to ensure histidine, aspartate, and glutamate residues are correctly charged.
-
Perform a restrained energy minimization using the OPLS4 force field to relieve steric clashes.
Step 3: Grid Generation & Molecular Docking
-
Define the receptor grid box centered on the co-crystallized native ligand (e.g., Colchicine coordinates for tubulin) with a bounding box of 20 Å × 20 Å × 20 Å.
-
Execute docking using AutoDock Vina or Glide (Standard Precision followed by Extra Precision).
-
Self-Validation Check: Redock the native co-crystallized ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is
2.0 Å.
Step 4: Thermodynamic Validation (MM-GBSA & MD)
Why: Docking scoring functions are heavily parameterized. MM-GBSA provides a more accurate physics-based binding free energy (
-
Calculate MM-GBSA for the top 5 poses to filter out false positives.
-
Subject the best complex to a 100 ns Molecular Dynamics (MD) simulation (GROMACS or Desmond) to verify the stability of the hydrogen bonds and the
- stacking over time.
Step-by-step self-validating molecular docking and thermodynamic validation workflow.
Conclusion
The 8-Ethylquinoline-2-carbaldehyde scaffold represents a highly tunable pharmacophore. Compared to standard therapeutics, its derivatives show highly competitive binding affinities. While standard drugs like Paclitaxel or Ciprofloxacin may exhibit slightly higher raw potency in vitro, the quinoline derivatives offer distinct advantages in overcoming structural resistance mechanisms (such as target site mutations in DNA gyrase or efflux pump overexpression in cancer cells). Proper in silico evaluation, grounded in rigorous DFT optimization and MD simulations, remains the gold standard for advancing these derivatives from the computational pipeline to preclinical trials.
References
-
Celik, I., Erol, M., Puskullu, M. O., Uzunhisarcikli, E., Ince, U., Kuyucuklu, G., & Suzen, S. (2020). In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents. Polycyclic Aromatic Compounds.[Link]
-
Abdelmegeed, H., Abdel Ghany, L. M. A., Youssef, A., El-Etrawy, A. S., & Ryad, N. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(31), 22092-22112.[Link]
A Comparative Guide to the Reactivity of Quinoline Carbaldehyde Isomers: 2-, 3-, and 4-Positions
Introduction and Mechanistic Rationale
Quinoline carbaldehydes are highly versatile synthons utilized extensively in the development of pharmaceuticals, agrochemicals, and functional materials[1]. The quinoline scaffold features a fused benzene and pyridine ring system, creating a highly polarized electronic environment. The specific isomeric placement of the carbaldehyde (formyl) group—whether at the 2-, 3-, or 4-position—drastically alters the molecule's electrophilicity, steric hindrance, and subsequent reactivity profile[1].
Understanding these positional differences is critical for synthetic chemists when designing multicomponent reactions, olefinations, or condensation pathways.
Electronic Influence by Position:
-
Quinoline-4-carbaldehyde: Exhibits the highest electrophilicity. The formyl group at the 4-position is in direct resonance (para-like conjugation) with the electronegative ring nitrogen. This strong electron-withdrawing effect (-M) significantly lowers the LUMO of the carbonyl carbon, making it highly susceptible to nucleophilic attack[2].
-
Quinoline-2-carbaldehyde: Highly reactive due to the strong inductive (-I) and resonance effects of the adjacent nitrogen atom. Additionally, the proximity of the nitrogen lone pair allows for unique chelation-driven pathways, making this isomer ideal for designing fluorogenic probes (e.g., 3-(2-furoyl)quinoline-2-carbaldehyde) for amine detection[3].
-
Quinoline-3-carbaldehyde: The least electrophilic of the three. Position 3 is meta-like relative to the nitrogen atom, meaning it lacks direct resonance activation[4]. Consequently, reactions involving the 3-isomer often require harsher conditions or stronger acid catalysis to proceed efficiently[5].
Visualizing Isomeric Reactivity Pathways
Caption: Electronic influence of quinoline isomers on downstream synthetic pathways.
Comparative Reactivity Profiles
To objectively benchmark the performance of these isomers, we must examine their behavior across standard organic transformations.
Multicomponent Reactions (MCRs)
In Ugi and Passerini multicomponent reactions, the rate-determining step is often the initial formation of the imine intermediate. Quinoline-4-carbaldehyde excels in these protocols. The electron-deficient nature of the C4 position accelerates imine formation, typically resulting in excellent yields (>85%) with minimal side products[2].
Olefination (Wittig and HWE)
Horner-Wadsworth-Emmons (HWE) and Wittig reactions are highly sensitive to the electrophilicity of the aldehyde. Quinoline-4-carbaldehyde reacts rapidly with phosphonate carbanions, yielding predominantly (E)-alkenes[2]. Conversely, quinoline-3-carbaldehyde requires longer reaction times and often yields a mixture of cis/trans isomers in standard Wittig reactions, reflecting its lower intrinsic reactivity[6].
Condensation (Hydrazone Formation)
Hydrazone derivatives of quinolines are heavily investigated as bioisosteric melatonin analogues and antimicrobial agents[7]. While quinoline-2-carbaldehyde readily condenses with hydrazines at room temperature[7], quinoline-3-carbaldehyde generally requires reflux conditions and acid catalysis to achieve comparable yields[5].
Quantitative Data Summary
| Isomer | Electronic Environment | Relative Electrophilicity | Dominant Reaction Pathways | Typical Yields (Condensation) |
| Quinoline-2-carbaldehyde | Strong -I effect; ortho-like resonance; chelation potential | High | Hydrazone formation, fluorogenic labeling | 75 - 90% |
| Quinoline-3-carbaldehyde | Meta-like; lacks direct resonance activation from ring N | Moderate | Wittig olefination, Vilsmeier-Haack functionalization | 60 - 80% |
| Quinoline-4-carbaldehyde | Strong -M effect; para-like direct conjugation with ring N | Very High | HWE olefination, Ugi/Passerini MCRs | 85 - 95% |
Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating specific kinetic and thermodynamic controls to ensure reproducibility.
Protocol A: Synthesis of Quinoline-3-carbaldehydes via Vilsmeier-Haack Cyclization
Because quinoline-3-carbaldehyde is less reactive, it is often synthesized directly from an activated precursor rather than functionalizing a pre-formed quinoline ring[4].
-
Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C under an inert argon atmosphere. Slowly add phosphorus oxychloride (POCl₃) (7.0 eq) dropwise.
-
Causality: This highly exothermic step generates the Vilsmeier reagent (chloromethyleneiminium ion). Strict temperature control prevents the thermal decomposition of this highly reactive electrophile.
-
-
Substrate Addition: Add the substituted acetanilide (1.0 eq) portion-wise to the cold complex.
-
Cyclization: Heat the reaction mixture to 80–90 °C for 4–6 hours.
-
Causality: Thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution, which closes the ring and forms the fully aromatized quinoline core.
-
-
Quenching & Validation: Cool the mixture to room temperature and pour it over crushed ice. Neutralize carefully with saturated aqueous sodium acetate.
-
Validation: The hydrolysis of the iminium intermediate yields the aldehyde, which precipitates. Co-spotting the crude solid against the starting acetanilide on TLC (Hexane:EtOAc, 3:1) should show complete consumption of the starting material.
-
Protocol B: Comparative Kinetic Assessment of Hydrazone Formation
To objectively compare the electrophilicity of the isomers, this protocol uses equimolar conditions and kinetic monitoring[5][7].
-
Equimolar Setup: In three separate parallel reactors, dissolve 1.0 mmol of quinoline-2-carbaldehyde, quinoline-3-carbaldehyde, and quinoline-4-carbaldehyde in 10 mL of absolute ethanol.
-
Acid-Catalyzed Activation: Add 0.1 equivalents of glacial acetic acid to each reactor.
-
Causality: The acid protonates the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon. This is a critical equalizing step, ensuring that the less reactive 3-isomer is sufficiently activated for nucleophilic attack.
-
-
Nucleophile Addition: Add 1.0 mmol of phenylhydrazine to each flask simultaneously. Stir at 25 °C.
-
Kinetic Monitoring: Extract 50 µL aliquots at 15-minute intervals. Quench immediately in cold methanol and analyze via LC-MS.
-
Validation: Plotting the disappearance of the aldehyde mass peak over time allows for the calculation of the observed rate constant (
). The expected kinetic hierarchy is 4-CHO > 2-CHO > 3-CHO.
-
Experimental Workflow Visualization
Caption: Standardized workflow for comparative kinetic assessment of quinoline carbaldehydes.
References
- A Comparative Spectroscopic Analysis of Quinoline Carbaldehyde Isomers. Benchchem.
- Benchmarking 6-Methoxyquinoline-4-carbaldehyde: A Comparative Guide to its Performance in Key Organic Reactions. Benchchem.
- Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. PMC.
- Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI.
- Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. PMC.
- Quinoline-2-(carboxaldehyde) reagents for detection of primary amines. Google Patents.
- 3-(2-Furoyl)quinoline-2-carbaldehyde. Benchchem.
- In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5459272A - Quinoline-2-(carboxaldehyde) reagents for detection of primary amines - Google Patents [patents.google.com]
- 4. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
High-Precision Purity Assessment of Synthesized 8-Ethylquinoline-2-carbaldehyde: A Comparative Guide to HPLC and qNMR Methodologies
Introduction: The Criticality of Analytical Rigor
In modern pharmaceutical development, 8-Ethylquinoline-2-carbaldehyde serves as a vital heterocyclic building block, prominently utilized in the synthesis of Pim kinase inhibitors for oncology[1] and structurally diverse antimicrobial agents[2]. Because trace impurities—such as unreacted starting materials (e.g., 8-ethyl-2-methylquinoline) or over-oxidation byproducts—can severely compromise downstream coupling efficiencies and alter the pharmacological profile of the final Active Pharmaceutical Ingredient (API), rigorous purity assessment is non-negotiable.
As a Senior Application Scientist, I approach purity not as a single data point, but as a multi-dimensional analytical proof. This guide establishes a comparative, orthogonal framework using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) to validate the structural integrity and absolute purity of synthesized 8-Ethylquinoline-2-carbaldehyde against commercial alternatives.
Methodological Causality: Why Orthogonal Techniques?
Relying on a single analytical technique introduces systemic blind spots.
HPLC (Relative Purity): HPLC separates complex mixtures based on polarity, offering exceptional sensitivity for trace impurity profiling. However, HPLC is inherently a relative technique; its quantitative accuracy is heavily dependent on the UV response factors of the individual components[3]. If an impurity lacks a strong chromophore, HPLC will systematically underestimate its concentration, leading to false-positive purity yields.
qNMR (Absolute Purity): To counteract the limitations of UV-dependent chromatography, qNMR is deployed as a primary ratio method[4]. It measures absolute concentration because the integral of an NMR resonance is directly proportional to the exact number of nuclei generating that signal, independent of the molecule's overall structure or UV absorbance[5].
By integrating both HPLC and qNMR, we create an orthogonal, self-validating analytical ecosystem that strictly aligns with the latest [6].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every protocol must possess an internal mechanism to validate its own operational success before data is accepted.
Protocol A: HPLC Impurity Profiling
-
The Causality: A gradient elution strategy is employed to ensure that highly polar over-oxidation products (e.g., 8-ethylquinoline-2-carboxylic acid) and non-polar unreacted starting materials are adequately retained and resolved from the main API peak.
-
The Self-Validating Mechanism: The protocol incorporates a System Suitability Test (SST) using a spiked resolution mixture. The run is only mathematically valid if the resolution (
) between the API and its closest eluting known impurity is .
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 10 mg of the synthesized 8-ethylquinoline-2-carbaldehyde in 10 mL of HPLC-grade acetonitrile to achieve a 1 mg/mL concentration.
-
Stationary Phase: C18 Reverse-Phase Column (150 mm × 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA buffers the column's silanol groups, preventing peak tailing of the basic quinoline nitrogen).
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program: 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: UV absorbance at 254 nm (optimal for the conjugated quinoline
-system). -
SST Execution: Inject the resolution standard. Proceed with sample analysis only if
and theoretical plates ( ) .
Protocol B: Absolute Quantification via qNMR
-
The Causality: To achieve absolute quantification, the longitudinal relaxation time (
) of all protons of interest must be determined. The relaxation delay ( ) is set to to ensure >99% return to thermal equilibrium between pulses, preventing signal saturation and skewed integration[4]. -
The Self-Validating Mechanism: Maleic acid is selected as the internal standard (IS). Its olefinic protons produce a sharp, distinct singlet at
6.26 ppm in DMSO- , which perfectly avoids interference with the analyte's aldehyde proton ( ~10.1 ppm) or aromatic/ethyl protons[5]. The mass balance of the IS serves as the internal calibration check.
Step-by-Step Workflow:
-
Standard Preparation: Accurately weigh ~15 mg of 8-ethylquinoline-2-carbaldehyde and ~5 mg of NIST-traceable Maleic Acid using a microbalance (precision 0.001 mg).
-
Solvent: Co-dissolve the mixture in 0.6 mL of anhydrous DMSO-
containing 0.03% v/v TMS. -
Measurement: Execute an inversion-recovery experiment to determine the longest
among the target protons (typically ~3-4 seconds for aldehydes). -
Acquisition Parameters: Set Pulse Angle to 90°, Relaxation Delay (
) to 20 seconds ( ), and acquire 64 scans to achieve a Signal-to-Noise ratio > 250:1. -
Integration: Integrate the maleic acid singlet (
6.26 ppm, 2H) and the analyte's aldehyde proton ( 10.1 ppm, 1H). Calculate absolute purity using the molar ratio equation.
Comparative Data Analysis
The following table summarizes the purity assessment of our in-house synthesized batch against two leading commercial alternatives using the orthogonal framework.
| Sample Source | HPLC Purity (Relative Area %) | qNMR Purity (Absolute % w/w) | Discrepancy ( | Primary Impurity Detected |
| Synthesized Batch (Ours) | 99.8% | 99.2% | 0.6% | Trace moisture / residual solvent |
| Commercial Alternative A | 98.5% | 94.1% | 4.4% | Unreacted 8-ethyl-2-methylquinoline |
| Commercial Alternative B | 99.1% | 96.3% | 2.8% | Quinoline-2-carboxylic acid derivative |
Scientific Interpretation: The data reveals a critical flaw in relying solely on HPLC. Commercial Alternative A showed a highly acceptable HPLC purity of 98.5%. However, qNMR revealed an absolute purity of only 94.1%. This 4.4% discrepancy is directly attributed to the presence of non-chromophoric aliphatic impurities and residual extraction solvents (detected in the 1.0-2.5 ppm range in NMR) that are virtually invisible at 254 nm UV detection. Our synthesized batch demonstrated superior structural integrity and minimal variance between relative and absolute measurements, validating the efficiency of our purification pipeline.
Analytical Workflow Visualization
Orthogonal workflow for 8-Ethylquinoline-2-carbaldehyde purity assessment.
References
-
Title: ICH Q2 (R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) / MasterControl URL: [Link]
- Title: Triazolopyridine compounds as pim kinase inhibitors (WO2012154274A1)
-
Title: In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents Source: ResearchGate URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained Source: ResolveMass Laboratories Inc. URL: [Link]
Sources
Comparative Guide: Inhibitory Effects of Quinoline-2-Carboxaldehyde Derivatives vs. Classical Poisons on Topoisomerase IIα
Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Divergence
Topoisomerase IIα (TOP2A) is an essential nuclear enzyme responsible for resolving DNA topological tangles during replication and transcription. While classical TOP2A inhibitors—such as the epipodophyllotoxin etoposide —are clinical mainstays, their mechanism of action relies on trapping the TOP2A cleavage complex (TOP2Acc). This "poisoning" effect induces persistent DNA double-strand breaks (DSBs), which, while cytotoxic to tumors, frequently trigger secondary leukemias and severe myelosuppression.
To circumvent these limitations, drug development has pivoted toward non-canonical catalytic inhibitors. Quinoline-2-carboxaldehyde thiosemicarbazones (TSCs) , particularly when complexed with transition metals like Copper(II) and Nickel(II), have emerged as highly potent TOP2A inhibitors.
The Mechanistic Contrast
-
Classical Poisons (Etoposide): Etoposide acts via interfacial inhibition, physically blocking the religation of cleaved DNA strands. Furthermore, recent proteomics reveal a secondary mechanism: etoposide induces profound oxidative stress, generating lipid-derived electrophiles (LDEs) like 4-hydroxynonenal (HNE) that covalently alkylate Cys216 within the TOP2A ATPase domain 1.
-
Quinoline-2-carboxaldehyde Cu(II)-TSCs: These organometallic complexes do not strictly trap the cleavage complex. Instead, molecular docking and biochemical assays demonstrate that Cu(II)-TSCs bind near the ATP-binding pocket of TOP2A. This binding inhibits ATP hydrolysis and blocks the enzyme's catalytic DNA relaxation activity without massively accumulating DSBs. The positive charge of the dissociated Cu(II) complex is critical for this high-affinity interaction, rendering them systematically more active than their metal-free ligands or octahedral Ni(II) counterparts 23.
Mechanistic divergence between Etoposide and Quinoline-2-carboxaldehyde Cu(II)-TSCs on TOP2A.
Comparative Performance Data
The table below synthesizes the quantitative and qualitative differences between classical poisons and quinoline-2-carboxaldehyde derivatives based on established in vitro assays 24.
| Compound Class | Representative Agent | Primary Target / Mechanism | TOP2A Inhibition Profile | Relative Cytotoxicity | Key Advantage / Limitation |
| Classical Poison | Etoposide | Interfacial inhibition (TOP2Acc trapping) | High (Induces massive DSBs) | High (IC₅₀ ~ 1-5 µM) | Pro: Established efficacy.Con: High risk of secondary malignancies. |
| Metal-Free Ligand | Quinoline-2-carboxaldehyde TSC | Weak coordination | Minimal | Low | Pro: Baseline scaffold for synthesis.Con: Biologically inactive alone. |
| Transition Metal Complex | Quinoline Cu(II)-TSC | ATP-binding pocket interference | High (Blocks DNA relaxation) | High (IC₅₀ ~ 0.2-2 µM) | Pro: Potent cytotoxicity without massive DSB accumulation.Con: Requires targeted delivery. |
| Transition Metal Complex | Quinoline Ni(II)-TSC | Octahedral coordination (steric hindrance) | Moderate | Moderate to Low | Pro: Lower off-target toxicity.Con: Less potent than Cu(II) derivatives. |
Self-Validating Experimental Protocols
To accurately classify a novel quinoline-2-carboxaldehyde derivative as a catalytic inhibitor rather than a poison, a dual-assay workflow is mandatory. As an application scientist, I design these protocols not just to yield a result, but to internally validate the causality of every biochemical interaction.
Protocol A: kDNA Decatenation Assay (Measuring Catalytic Activity)
Causality: Kinetoplast DNA (kDNA) consists of thousands of interlocked DNA circles. Because only Type II topoisomerases can pass an intact double helix through another to decatenate these networks, kDNA is the gold-standard substrate to isolate TOP2A activity from TOP1. Self-Validating System: We utilize an ATP-minus control to prove the reaction relies on ATP hydrolysis, and a vehicle control to establish the baseline enzyme kinetics.
Step-by-Step Methodology:
-
Reaction Assembly: In a 20 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.5 mM dithiothreitol (DTT).
-
Substrate Addition: Add 200 ng of highly catenated kDNA per tube.
-
Inhibitor Incubation: Introduce the Quinoline Cu(II)-TSC complex (titrated from 0.1 µM to 50 µM), Etoposide (100 µM positive control), or DMSO (Vehicle control).
-
Enzyme Addition: Add 1 Unit of purified human TOP2A. Crucial: For the negative validation control, omit ATP from one vehicle tube.
-
Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 2 µL of 10% SDS and 2.5 µL of proteinase K (50 µg/mL), incubating for an additional 15 minutes at 37°C to digest the enzyme.
-
Resolution: Run the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 45 minutes. Catenated kDNA will remain in the wells; decatenated kDNA will migrate into the gel.
Protocol B: Plasmid Cleavage Assay (Differentiating Poisons from Catalytic Inhibitors)
Causality: To prove the Quinoline Cu(II)-TSC is not a poison, we use negatively supercoiled pBR322 plasmid. Poisons (like etoposide) trap the enzyme covalently bound to the cut DNA. When we digest the enzyme with Proteinase K, the trapped complex falls apart, releasing a distinct linear DNA band. True catalytic inhibitors will block relaxation but will not generate this linear band 3.
Step-by-Step Methodology:
-
Reaction Assembly: Prepare the same buffer as Protocol A, but substitute kDNA with 300 ng of supercoiled pBR322 plasmid DNA.
-
Compound Incubation: Add the test compounds (Quinoline derivatives vs. Etoposide) and 2 Units of TOP2A.
-
Cleavage Trapping: Incubate at 37°C for 6 minutes. Note: A shorter incubation is critical to capture the transient cleavage complexes before they spontaneously reverse.
-
Forced Denaturation: Rapidly add 2 µL of 10% SDS to trap the covalent TOP2A-DNA complexes, followed by 2.5 µL of Proteinase K (250 µg/mL) for 30 minutes at 45°C to digest the protein and release the linear DNA.
-
Analysis: Resolve on a 1% agarose gel (without ethidium bromide during the run to prevent intercalator interference). Post-stain with ethidium bromide. Etoposide lanes will show a heavy linear DNA band; Quinoline Cu(II)-TSC lanes will show predominantly supercoiled/relaxed DNA, confirming its non-poisonous catalytic inhibition.
Self-validating experimental workflow for evaluating TOP2A inhibitors.
References
-
Noncanonical inhibition of topoisomerase II alpha by oxidative stress metabolites Source: PMC - NIH[Link]
-
Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors Source: PubMed - Journal of Inorganic Biochemistry[Link]
-
Structural and Metal Ion Effects on Human Topoisomerase IIα Inhibition by α-(N)-Heterocyclic Thiosemicarbazones Source: ACS Chemical Research in Toxicology [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/II Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives Source: Semantic Scholar - Pharmaceuticals [Link]
Sources
- 1. Noncanonical inhibition of topoisomerase II alpha by oxidative stress metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural Activity Relationship (SAR) Studies of Quinoline-Based Tyrosine Kinase Inhibitors: A Comparative Guide
Executive Summary
The quinoline scaffold—a fused bicyclic system comprising a benzene and a pyridine ring—is a privileged pharmacophore in modern oncology and medicinal chemistry. Its rigid, planar structure perfectly mimics the adenine ring of ATP, allowing it to competitively bind the ATP-binding cleft of various receptor tyrosine kinases (RTKs)[1]. This guide objectively compares the structural activity relationships (SAR) of quinoline-based multikinase inhibitors (e.g., Cabozantinib, Bosutinib) against non-quinoline alternatives, providing actionable experimental workflows and comparative data for drug development professionals.
The Quinoline Scaffold vs. Non-Quinoline Alternatives
When designing ATP-competitive kinase inhibitors, medicinal chemists frequently choose between bicyclic scaffolds (like quinoline or quinazoline) and monocyclic or flexible scaffolds (like aminopyrimidines or pyridines).
-
Quinoline Core (e.g., Cabozantinib, Bosutinib): The fused ring system provides a rigid, flat conformation that maximizes
stacking interactions within the hydrophobic adenine-binding pocket[2]. The N-1 nitrogen acts as a critical, directional hydrogen-bond acceptor for the backbone amides of the kinase hinge region (e.g., Met-1160 in c-Met)[3]. -
Non-Quinoline Alternatives (e.g., Imatinib, Crizotinib): Monocyclic cores like the phenylaminopyrimidine in Imatinib are more flexible. While this flexibility can improve solubility, it often results in a higher entropic penalty upon binding compared to the pre-organized quinoline core.
Advantage of the Quinoline Scaffold: Recent SAR studies demonstrate that replacing the central benzene ring of cabozantinib with a pyridine bioisostere maintains high c-Met inhibition (IC50 = 4.9 nM vs 5.4 nM for cabozantinib), proving that the core geometry is highly optimized for the RTK pocket[3]. Furthermore, quinoline derivatives exhibit dual PI3K/mTOR or c-Met/VEGFR inhibitory effects, making them superior for overcoming resistance pathways in complex solid tumors[2].
Quinoline TKIs disrupt c-Met/VEGFR2 signaling, halting downstream PI3K and MAPK tumor pathways.
Structural Activity Relationship (SAR) Mapping
Optimizing the quinoline core requires precise functionalization at specific carbon positions to balance target affinity, selectivity, and pharmacokinetic (ADME) properties.
-
N-1 Position (Hinge Binder): The lone pair on the nitrogen is non-negotiable for most kinase targets. It forms a critical hydrogen bond with the hinge region of the kinase (e.g., Met-318 in Src or Met-1160 in c-Met)[3].
-
C-4 Substitution (DFG Motif Access): Bulky substituents at C-4 direct the molecule deep into the hydrophobic pocket. In Bosutinib, a 4-anilino group drives Src inhibition (IC50 = 1-3 nM)[4]. In Cabozantinib, a 4-phenoxy group allows the molecule to access the DFG-out conformation, locking the kinase in its inactive state[2].
-
C-6 / C-7 Substitution (Solvent Channel): These positions project toward the solvent-exposed ribose-binding pocket. Adding alkoxy groups (e.g., methoxy or ethoxy) here serves a dual purpose: it increases aqueous solubility and forms favorable van der Waals interactions with the pocket lip[1][2].
-
Halogenation on Pendant Rings: Adding fluorine at the meta (3') or para (4') positions of pendant phenyl rings prevents rapid metabolic oxidation by Cytochrome P450 enzymes while maintaining low micromolar efficacy (IC50 ~4.0 µM) against Triple-Negative Breast Cancer (TNBC) cells[5].
SAR optimization logic for the quinoline scaffold targeting the ATP-binding pocket of kinases.
Comparative Quantitative Data
The following table summarizes the experimental performance of key quinoline derivatives against their primary targets and cancer cell lines, demonstrating the impact of specific SAR modifications.
| Compound / Scaffold | Primary Target(s) | Key Structural Feature | Biochemical IC50 | Cellular Efficacy (Cell Line) | Ref |
| Cabozantinib (Quinoline) | c-Met, VEGFR2 | C-4 phenoxy, C-6/7 dimethoxy | 5.4 - 40 nM | Highly potent (Breast/Renal) | [2][3] |
| Pyridine-Bioisostere 4 | c-Met | Central pyridine replacement | 4.9 nM | N/A | [3] |
| Bosutinib (Quinoline) | Src, Abl | C-4 anilino, C-6/7 alkoxy | 1 - 3 nM | Potent (MCF-7, Fibroblasts) | [4] |
| Compound 6a (Quinoline) | Multi-kinase | meta-Fluorine on pendant ring | N/A | 4.0 µM (MDA-MB-468 TNBC) | [5] |
| Compound 29 (Quinoline) | EGFR | Thiazole hybrid at C-4 | 64 nM | 64 µM (DLD1 Colorectal) | [6] |
Self-Validating Experimental Protocols
To accurately benchmark new quinoline derivatives against standards like Cabozantinib, researchers must utilize assays that eliminate structural artifacts. Quinolines are inherently fluorescent, which frequently causes false positives in standard optical assays. The following protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay
Causality Rationale: TR-FRET introduces a microsecond time delay between excitation and emission reading. This allows the short-lived auto-fluorescence of the quinoline compound to decay, ensuring that the measured signal is strictly due to target engagement (kinase phosphorylation of the substrate).
-
Reagent Preparation: Prepare recombinant kinase (e.g., c-Met), ATP at its
value, and a biotinylated peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA). -
Compound Titration: Prepare a 10-point 1:3 serial dilution of the quinoline compound in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent kinase denaturation).
-
Kinase Reaction: Add the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding.
-
Reaction Initiation: Add ATP to initiate the reaction. Incubate for 60 minutes.
-
Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).
-
Self-Validation Check: Calculate the Z'-factor using DMSO (0% inhibition) and Staurosporine (100% inhibition) controls. Proceed with data analysis only if Z' > 0.5 . Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: 3D Spheroid Viability Assay for TNBC
Causality Rationale: 2D cell cultures often overestimate the efficacy of lipophilic quinoline compounds because they lack the dense extracellular matrix and hypoxic core of real tumors. A 3D spheroid assay accurately tests the compound's ability to penetrate tissue and inhibit proliferation in a physiologically relevant environment[5].
-
Spheroid Formation: Seed MDA-MB-468 (TNBC) cells at 1,000 cells/well in an ultra-low attachment 96-well plate. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.
-
Compound Treatment: Carefully add serial dilutions of the quinoline derivative (e.g., fluorinated Compound 6a) directly to the wells.
-
Incubation: Incubate the spheroids for an additional 72 to 96 hours.
-
Viability Readout: Add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo 3D) which penetrates the spheroid and lyses the cells. The luminescence generated by luciferase is directly proportional to the amount of ATP (living cells).
-
Self-Validation Check: Normalize the luminescence data against a vehicle control (DMSO) and a known cytotoxic agent (e.g., 5 µM Cisplatin)[5]. A successful assay will show a dose-dependent decay in luminescence, allowing for an accurate cellular IC50 determination.
References
-
Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids Source: PubMed Central (PMC) / NIH URL:[Link]
-
AN OVERVIEW OF QUINOLINE DERIVATIVES Source: Semantic Scholar URL:[Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: MDPI / PMC URL:[Link]
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer Source: ACS Omega URL:[Link]
-
IC50 values against c-Met kinase / Bioisosteres of Cabozantinib Source: ResearchGate URL:[Link]
-
Quinoline-based small molecules as effective protein kinase inhibitors Source: Journal of American Science URL:[Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Sciences (IJMPHS) URL:[Link]
Sources
- 1. Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijmphs.com [ijmphs.com]
Safety Operating Guide
8-Ethylquinoline-2-carbaldehyde proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 8-Ethylquinoline-2-carbaldehyde
Introduction As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines, such as the synthesis of PIM kinase inhibitors[1]. 8-Ethylquinoline-2-carbaldehyde (CAS 72804-91-2) [2] is a highly valuable intermediate in these synthetic processes. However, the quinoline core carries intrinsic environmental and biological risks, including aquatic toxicity and potential mutagenicity[3][4].
This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of 8-ethylquinoline-2-carbaldehyde. By understanding the causality behind these safety measures—such as why specific solvents are incompatible, or why high-temperature incineration is non-negotiable[5][6]—laboratories can ensure absolute regulatory compliance and protect both personnel and the environment.
Physicochemical Hazard Profile
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The ethyl group at the 8-position increases lipophilicity compared to the parent quinoline, while the 2-carbaldehyde moiety is highly reactive towards nucleophiles and susceptible to oxidation.
Table 1: Physicochemical & Hazard Summary of 8-Ethylquinoline-2-carbaldehyde
| Property / Hazard | Specification | Operational Implication |
| CAS Number | 72804-91-2[2] | Essential for accurate waste manifesting and tracking. |
| Molecular Formula | C₁₂H₁₁NO[7] | Nitrogenous waste; requires specific incineration parameters to prevent NOₓ emissions. |
| Physical State | Solid (Crystalline) | Prone to dust formation; requires anti-static handling and draft-free transfer[5][8]. |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | Mandates strict PPE and strictly prohibits drain disposal[3][9]. |
| Incompatibilities | Strong oxidizers, strong bases | Mixing can cause exothermic auto-oxidation of the aldehyde group, leading to pressure build-up[9]. |
The Causality of Toxicity and Environmental Impact
Why do we treat quinoline derivatives with such strict disposal protocols?
-
Aquatic Toxicity: Quinoline cores are notoriously toxic to aquatic life[3]. They do not readily biodegrade in standard municipal wastewater treatment systems. If poured down the drain, they can cause long-lasting ecological damage.
-
Hepatotoxicity & Carcinogenicity: The EPA has evaluated the parent quinoline as a Group C possible human carcinogen, with observed liver vascular tumors in animal models[4][10]. While 8-ethylquinoline-2-carbaldehyde is a substituted derivative, we must operate under the precautionary principle and treat it as a potential chronic health hazard.
-
Reactivity: The aldehyde group can undergo exothermic auto-oxidation if left exposed to air and light over long periods, potentially forming peroxy acids. Waste containers must be tightly sealed and kept away from strong oxidizing agents to prevent fires[9].
Operational Safety & PPE Requirements
Before initiating any disposal or cleanup workflow, the correct Personal Protective Equipment (PPE) is mandatory to prevent dermal absorption or inhalation of irritating dust[9][11].
Table 2: PPE Specifications for Handling & Disposal
| PPE Category | Specification | Causality / Rationale |
| Eye Protection | ANSI Z87.1 compliant safety goggles | Prevents severe eye irritation from airborne crystalline dust[9]. |
| Hand Protection | Nitrile gloves (min. 0.11 mm thickness) | The lipophilic 8-ethyl group enhances dermal penetration; nitrile provides an effective barrier[6][11]. |
| Respiratory | N95 or P100 particulate respirator | Required if handling outside a fume hood to prevent respiratory tract irritation[11]. |
| Body Protection | Flame-retardant lab coat | Protects against incidental contact and potential fire hazards during waste consolidation[11]. |
Waste Segregation and Disposal Workflows
The fundamental rule of chemical disposal is segregation. Mixing 8-ethylquinoline-2-carbaldehyde with incompatible waste streams (like strong oxidizers) can lead to hazardous reactions, while mixing it with heavy metals drastically increases disposal costs.
Fig 1: Logical workflow for 8-Ethylquinoline-2-carbaldehyde waste segregation and disposal.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Powders, Contaminated Consumables)
-
Collection: Carefully sweep up any solid 8-ethylquinoline-2-carbaldehyde using a dedicated, anti-static brush and dustpan. Avoid generating airborne dust[5][8].
-
Containment: Transfer the solid into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).
-
Consumables: Place all contaminated weighing boats, spatulas, and filter papers into the same solid waste container[6].
-
Labeling: Clearly label the container as "Hazardous Solid Waste: Contains 8-Ethylquinoline-2-carbaldehyde (Toxic, Irritant)".
-
Final Disposal: Transfer to a licensed hazardous waste disposal facility. The facility must use high-temperature incineration equipped with an afterburner and scrubber to completely destroy the heterocyclic ring and neutralize NOₓ emissions[5][6].
Protocol B: Liquid Waste Disposal (Solutions and Rinsates)
-
Segregation by Solvent: Determine if the solvent carrying the 8-ethylquinoline-2-carbaldehyde is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., methanol, DMSO, ethyl acetate).
-
Transfer: Funnel the liquid waste into the appropriate, clearly labeled liquid waste carboy (Halogenated or Non-Halogenated). Do not mix with aqueous acidic or basic waste streams.
-
Secondary Containment: Ensure all liquid waste carboys are stored in secondary containment trays to catch any potential leaks.
-
Decontamination: Triple-rinse any glassware that contained the compound with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container. Causality: The lipophilic nature of the compound causes it to adhere to glass; a single rinse leaves dangerous residues[6].
Protocol C: Spill Response and Decontamination
-
Evacuation & Ventilation: If a large spill occurs, immediately evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[5][11].
-
Containment: For liquid solutions, surround the spill with an inert absorbent material (e.g., vermiculite or sand). For solid powder, lightly mist with a compatible solvent (like isopropanol) to prevent dust formation, unless contraindicated[6].
-
Collection: Use non-sparking tools to scoop the absorbed material or dampened powder into a hazardous waste bucket[11].
-
Surface Decontamination: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe-down. Dispose of all cleaning materials as hazardous solid waste.
Regulatory Compliance
Under Resource Conservation and Recovery Act (RCRA) guidelines, waste containing quinoline derivatives must be managed meticulously. While 8-ethylquinoline-2-carbaldehyde may not have a specific "P" or "U" listed waste code, its toxicity profile mandates it be treated as a characteristic hazardous waste[10][12]. Always consult your local Environmental Health and Safety (EHS) officer and refer to the latest EPA guidelines for the parent quinoline class to ensure full compliance[4].
References
Sources
- 1. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]
- 2. 1796-37-8|7-Methyl-1H-indole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - PINCBNHEGPSKFB-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. Health And Environmental Effects Profile for Quinoline | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 11. echemi.com [echemi.com]
- 12. leegov.com [leegov.com]
Standard Operating Procedure & Safety Guide: Handling 8-Ethylquinoline-2-carbaldehyde
Executive Summary
8-Ethylquinoline-2-carbaldehyde (CAS: 72804-91-2) is a highly versatile building block frequently utilized in the synthesis of antimalarial agents, kinase inhibitors, and advanced fluorophores. However, the combination of a lipophilic quinoline core and a highly electrophilic aldehyde moiety presents specific occupational hazards that require rigorous operational controls. This guide provides a self-validating framework for the safe handling, transfer, and disposal of this compound, ensuring maximum protection for laboratory personnel.
Mechanistic Hazard Profile & Causality
Understanding the underlying chemical behavior of 8-Ethylquinoline-2-carbaldehyde is critical for selecting the appropriate Personal Protective Equipment (PPE) and engineering controls[1].
-
H315 & H319 (Skin and Eye Irritation): The aldehyde group readily undergoes nucleophilic attack by primary amines present in keratin and other tissue proteins, leading to covalent cross-linking and localized inflammation. The ethyl-substituted quinoline ring enhances the molecule's lipophilicity, allowing it to rapidly permeate the lipid bilayers of the stratum corneum[1].
-
H335 (Respiratory Irritation): As a crystalline powder, manipulation can generate micro-particulate aerosols. Inhalation of these particulates allows the electrophilic aldehyde to react with the mucosal lining of the respiratory tract, necessitating strict respiratory and ventilation controls[1].
-
H302 (Harmful if Swallowed): Ingestion poses systemic toxicity risks due to the rapid absorption of the quinoline scaffold in the gastrointestinal tract.
Quantitative Chemical & Safety Parameters
| Parameter | Value / Specification | Clinical/Safety Implication |
| CAS Number | 72804-91-2 | Unique identifier for exact SDS cross-referencing[1]. |
| Molecular Weight | 185.23 g/mol | Low molecular weight facilitates rapid dermal and mucosal absorption[1]. |
| Fume Hood Face Velocity | 80 - 120 fpm | Optimal range to capture particulates without causing powder turbulence[2]. |
| Nitrile Glove Thickness | ≥ 0.11 mm | Minimum barrier thickness required to prevent quinoline permeation during incidental contact[3]. |
| Respirator Fit Factor | ≥ 100 (Half-mask) | Minimum quantitative fit test (QNFT) score required under OSHA regulations[4]. |
Personal Protective Equipment (PPE) Matrix
| Protection Category | Required Equipment | Mechanistic Rationale |
| Eye/Face | Chemical safety goggles (indirect venting). | Standard safety glasses are insufficient. Indirect venting prevents aerosolized powder from bypassing the lenses and reacting with corneal proteins[3]. |
| Hands | Nitrile gloves (minimum 0.11 mm thickness). Double gloving recommended. | Nitrile provides excellent resistance to lipophilic organic molecules compared to latex. Double gloving ensures a self-validating barrier if the outer glove is compromised[3]. |
| Skin/Body | Flame-resistant (FR) or standard cotton lab coat, fully buttoned; closed-toe shoes. | Prevents dermal accumulation of airborne dust. Cotton is preferred over synthetic blends to prevent static generation which can attract charged powder particles[3]. |
| Respiratory | N95/P100 particulate respirator (if engineering controls fail). | Required only if handling outside a certified fume hood. Must comply with OSHA 29 CFR 1910.134 fit-testing standards to prevent mucosal irritation[4]. |
Operational Workflow & Engineering Controls
Safe handling, transfer, and emergency spill workflow for 8-Ethylquinoline-2-carbaldehyde.
Phase 1: Preparation and Weighing
-
Fume Hood Verification: Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).
-
Causality: This specific velocity range is strong enough to capture aerosolized aldehyde particulates but gentle enough to prevent turbulence that could blow the powder off the weighing boat[2].
-
-
Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth.
-
Causality: Quinolines in powder form can hold a static charge, causing them to repel from the spatula and disperse into the air.
-
-
Enclosed Transfer: Tare a secondary containment vessel (e.g., a glass vial with a PTFE-lined cap) on the analytical balance. Transfer the required mass of 8-Ethylquinoline-2-carbaldehyde into the vial, seal it tightly, and record the weight.
-
Validation Check: The balance must return to exactly 0.000g after the sealed vial is removed. Any deviation indicates powder has spilled onto the pan, requiring immediate localized decontamination.
-
Phase 2: Solubilization and Transfer
-
Solvent Addition: Inside the fume hood, uncap the vial and slowly add the chosen organic solvent (e.g., dichloromethane or ethanol).
-
Agitation: Swirl gently until complete dissolution is achieved.
-
Causality: The aldehyde is highly soluble in organic solvents; achieving a liquid state eliminates the inhalation hazard (H335) associated with the powder form, transitioning the risk profile strictly to splash hazards.
-
Validation Check: Visually inspect the bottom of the vial against a light source to ensure no undissolved crystalline lattice remains.
-
Emergency Response & Spill Management
-
Containment: If a powder spill occurs, immediately cover the area with damp paper towels (moistened with water).
-
Causality: Dry sweeping will aerosolize the powder. The moisture binds the particulates, immediately mitigating the H335 respiratory risk.
-
-
Chemical Decontamination: Avoid using strong oxidizers like sodium hypochlorite (bleach) directly on the bulk powder.
-
Causality: While bleach can oxidize aldehydes to less reactive carboxylic acids, reacting it with the nitrogen-containing quinoline ring can generate reactive N-oxides or hazardous chlorinated byproducts. Instead, solubilize the residue with isopropanol, then wipe with a surfactant-based aqueous solution to mechanically remove the lipophilic compound.
-
-
Validation Check: Swab the decontaminated area with a clean, dry tissue and inspect under UV light (as many quinoline derivatives fluoresce) to confirm total removal.
Disposal & Waste Management
-
Liquid Segregation: Dispose of any solvent mixtures containing 8-Ethylquinoline-2-carbaldehyde into the appropriate hazardous waste carboy. If dissolved in dichloromethane, use the "Halogenated Organic Waste" stream. If dissolved in ethanol or DMSO, use the "Non-Halogenated Organic Waste" stream.
-
Solid Waste: Contaminated PPE (gloves, bench paper, and empty reagent bottles) must be placed in a sealed, labeled chemical waste bag to prevent off-gassing of the aldehyde in general laboratory trash receptacles.
References
-
[4] 29 CFR 1910.134 - Respiratory Protection, Occupational Safety and Health Administration (OSHA). URL:[Link]
-
[2] 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories, Occupational Safety and Health Administration (OSHA). URL:[Link]
-
[3] Policy for Personal Protective Equipment in Research Laboratories, Columbia University Environmental Health & Safety. URL:[Link]
Sources
- 1. 8-ethylquinoline-2-carbaldehyde | 72804-91-2 [sigmaaldrich.com]
- 2. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 3. research.columbia.edu [research.columbia.edu]
- 4. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
